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  • Product: Methyl (E)-3-Morpholinoacrylate
  • CAS: 101471-73-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl (E)-3-Morpholinoacrylate

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of Methyl (E)-3-Morpholinoacrylate, a valuable β-enamino ester intermediate. The synthesis is centered around the aza-Michael...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, technically-grounded protocol for the synthesis of Methyl (E)-3-Morpholinoacrylate, a valuable β-enamino ester intermediate. The synthesis is centered around the aza-Michael addition of morpholine to methyl propiolate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for product characterization, and discuss critical safety considerations. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a robust and reproducible method for preparing this versatile chemical building block.

Introduction and Significance

β-Enamino esters are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocyclic compounds.[1] Their unique electronic structure, featuring a nucleophilic β-carbon and an electrophilic ester carbonyl, allows for diverse reactivity. Methyl (E)-3-Morpholinoacrylate incorporates the morpholine scaffold, a privileged structure in medicinal chemistry. The morpholine ring is frequently found in approved drugs and bioactive molecules due to its favorable physicochemical properties, metabolic stability, and ability to improve pharmacokinetics. It often forms key hydrogen bond interactions with biological targets.

The synthesis of Methyl (E)-3-Morpholinoacrylate provides a key building block for creating more complex molecules, enabling the strategic incorporation of the morpholine moiety into novel drug candidates and functional materials.

The Aza-Michael Addition: Mechanism and Stereoselectivity

The core transformation in this synthesis is the conjugate, or Michael, addition of a nitrogen nucleophile (morpholine) to an activated alkyne (methyl propiolate). This specific reaction is termed an aza-Michael addition.[2][3]

Mechanism: The reaction is initiated by the nucleophilic attack of the secondary amine (morpholine) on one of the sp-hybridized carbons of methyl propiolate. The electron-withdrawing ester group polarizes the triple bond, making the β-carbon electrophilic and susceptible to attack. This addition results in a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the final, more stable enamine product.

Stereoselectivity: The addition of amines to acetylenic esters typically proceeds with high stereoselectivity, yielding the (E)-isomer as the major product.[4][5] This preference is attributed to the formation of a six-membered ring-like transition state stabilized by an intramolecular hydrogen bond between the protonated amine and the ester's carbonyl oxygen. This arrangement favors the trans (or E) configuration of the resulting double bond. While reactions in polar, aprotic solvents can sometimes yield a mixture of (E) and (Z) isomers, protic solvents like methanol strongly favor the formation of the (E)-isomer.[4]

Caption: Aza-Michael addition of morpholine to methyl propiolate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating reaction monitoring and detailed characterization to ensure the synthesis of the target compound with high purity.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
Methyl PropiolateC₄H₄O₂84.0750.01.04.20 g (4.33 mL)
MorpholineC₄H₉NO87.1252.51.054.57 g (4.57 mL)
Methanol (Solvent)CH₄O32.04--50 mL
Diethyl Ether (Workup)C₄H₁₀O74.12--~100 mL
Brine (Workup)NaCl(aq)---~50 mL
Anhydrous MgSO₄MgSO₄120.37--~5 g
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 50 mL of methanol.

    • Place the flask in an ice-water bath and allow the solvent to cool to 0-5 °C. This is crucial as the addition of morpholine to methyl propiolate is exothermic.

  • Reagent Addition:

    • While stirring the cooled methanol, add morpholine (4.57 mL, 52.5 mmol) dropwise via a syringe.

    • Subsequently, add methyl propiolate (4.33 mL, 50.0 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Causality: The slow, dropwise addition into a cooled solvent is a critical control measure. It dissipates the heat generated from the exothermic aza-Michael addition, preventing runaway reactions and minimizing the formation of potential side products.

  • Reaction Execution and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). Spot the starting methyl propiolate and aliquots of the reaction mixture. The reaction is complete upon the disappearance of the methyl propiolate spot.

  • Workup and Isolation:

    • Once the reaction is complete, remove the methanol solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue (which may be an oil or a semi-solid) in 50 mL of diethyl ether.

    • Transfer the ether solution to a separatory funnel and wash it twice with 25 mL portions of brine (saturated NaCl solution). The brine wash helps to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude Methyl (E)-3-Morpholinoacrylate is often obtained in high purity. If further purification is required, it can be achieved by vacuum distillation or flash column chromatography on silica gel.

    • The product is typically a pale yellow oil or a low-melting solid.

Experimental_Workflow A 1. Setup Cool Methanol (0-5 °C) in Round-Bottom Flask B 2. Reagent Addition Dropwise addition of Morpholine, then Methyl Propiolate A->B C 3. Reaction Stir at Room Temperature (4-6h) B->C D 4. Monitoring Track completion via TLC C->D E 5. Solvent Removal Evaporate Methanol (Rotary Evaporator) D->E Reaction Complete F 6. Workup Dissolve in Ether, Wash with Brine E->F G 7. Drying & Filtration Dry organic layer (MgSO4), Filter F->G H 8. Isolation Concentrate under vacuum to yield crude product G->H I 9. Purification (Optional) Vacuum Distillation or Column Chromatography H->I J 10. Characterization NMR, IR, MS Analysis H->J I->J

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

To validate the successful synthesis and confirm the structure and purity of Methyl (E)-3-Morpholinoacrylate, the following analytical techniques are essential.

TechniqueExpected Results
¹H NMR - Two distinct vinylic protons, one around δ 4.5-5.0 ppm and the other around δ 7.0-7.5 ppm, with a large coupling constant (J ≈ 12-14 Hz) characteristic of an (E)-alkene. - Triplets for morpholine protons adjacent to oxygen (~δ 3.7 ppm) and nitrogen (~δ 3.2 ppm). - A singlet for the methyl ester protons (~δ 3.6 ppm).
¹³C NMR - Signals for the two alkene carbons (C=C). - A signal for the ester carbonyl carbon (~δ 169-171 ppm). - Signals for the morpholine carbons and the methyl ester carbon.
IR Spectroscopy - A strong C=O stretch for the ester at ~1700-1720 cm⁻¹. - A C=C stretch at ~1600-1650 cm⁻¹. - C-O and C-N stretching bands.
Mass Spec (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight of the product (171.19 g/mol ).

Safety and Handling Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methyl Propiolate: Is volatile, flammable, and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Morpholine: Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle with care.

  • Methanol: Is flammable and toxic. It can be harmful if inhaled, ingested, or absorbed through the skin.

Conclusion

The aza-Michael addition of morpholine to methyl propiolate provides a direct, efficient, and highly stereoselective route to Methyl (E)-3-Morpholinoacrylate. The protocol described herein is robust and scalable, offering reliable access to this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can confidently prepare this compound for applications in drug discovery, medicinal chemistry, and materials science.

References

  • Title: Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates Source: Molecules (MDPI) URL: [Link]

  • Title: An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate Source: White Rose Research Online URL: [Link]

  • Title: β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Stereochemistry and kinetics of amines addition to acetylenic esters Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl (E)-3-Morpholinoacrylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the strategic combination of privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Methyl (E)-3-Morpholinoacrylate, identified by its CAS number 101471-73-2, represents a compelling molecular architecture that marries the favorable physicochemical properties of the morpholine ring with the reactive potential of an acrylate system.[1] This guide provides a comprehensive technical overview of this compound, offering insights into its synthesis, potential applications, and safe handling, tailored for professionals in the research and development sectors.

The morpholine moiety is a well-established scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Its presence can improve aqueous solubility, modulate lipophilicity, and provide a metabolically stable, basic nitrogen center, all of which are desirable attributes for drug candidates. The acrylate portion, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, serving as a key building block in organic synthesis. The "(E)" designation in Methyl (E)-3-Morpholinoacrylate specifies the stereochemistry of the double bond, a critical factor in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

This document will delve into the core characteristics of Methyl (E)-3-Morpholinoacrylate, providing a foundational understanding for its potential exploration in drug development programs and as a versatile intermediate in complex chemical syntheses.

Physicochemical and Structural Characteristics

While extensive experimental data for Methyl (E)-3-Morpholinoacrylate is not widely published, its fundamental properties can be established, and others can be inferred from its constituent parts and related analogs.

PropertyValueSource
CAS Number 101471-73-2[1]
Molecular Formula C8H13NO3[1]
Molar Mass 171.19 g/mol [1]

Proposed Synthesis and Mechanistic Considerations

A likely synthetic pathway would involve the conjugate addition of morpholine to methyl propiolate. This reaction is typically base-catalyzed or can proceed thermally. The (E)-stereochemistry of the product is generally favored in this type of reaction due to steric and electronic factors.

Conceptual Experimental Protocol:

  • Reaction Setup: To a solution of methyl propiolate (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed smoothly due to the high reactivity of the propiolate system towards nucleophilic addition.

  • Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure Methyl (E)-3-Morpholinoacrylate.

Causality in Experimental Design: The choice of an aprotic solvent is crucial to prevent any unwanted side reactions with the solvent. Using a slight excess of morpholine can help to drive the reaction to completion. TLC monitoring is a fundamental practice to ensure the reaction has finished before proceeding to the work-up, preventing the isolation of starting materials.

Diagram of Proposed Synthesis:

G cluster_reactants Reactants cluster_product Product Methyl_Propiolate Methyl Propiolate Reaction Reaction Mixture Methyl_Propiolate->Reaction Solvent (e.g., Acetonitrile) Morpholine Morpholine Morpholine->Reaction Nucleophilic Addition Target_Molecule Methyl (E)-3-Morpholinoacrylate Purification Purification Reaction->Purification Work-up & Column Chromatography Purification->Target_Molecule

Caption: Proposed synthetic workflow for Methyl (E)-3-Morpholinoacrylate.

Spectroscopic Characterization Profile (Anticipated)

Detailed spectroscopic data for Methyl (E)-3-Morpholinoacrylate would need to be generated experimentally. However, based on its structure, the following characteristic signals can be predicted:

  • ¹H NMR: Protons on the morpholine ring would likely appear as two multiplets in the range of 3.5-3.8 ppm and 2.8-3.2 ppm. The methyl ester protons would be a singlet around 3.6-3.7 ppm. The vinylic protons of the acrylate moiety would present as two doublets, with coupling constants characteristic of an (E)-alkene, likely in the regions of 5.0-5.5 ppm and 7.5-8.0 ppm.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 165-170 ppm), the vinylic carbons, the carbons of the morpholine ring, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-O stretches associated with the ester and morpholine ether linkage.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z = 171.0895, corresponding to the molecular formula C8H13NO3.

Applications in Drug Discovery and Development

The unique combination of the morpholine and acrylate functionalities in Methyl (E)-3-Morpholinoacrylate makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold in Medicinal Chemistry:

The morpholine ring is a privileged structure in drug design, known to impart favorable pharmacokinetic properties.[2] Its incorporation can lead to improved solubility and metabolic stability. Molecules containing the morpholine scaffold have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

As a Reactive Intermediate:

The acrylate moiety in Methyl (E)-3-Morpholinoacrylate can serve as a Michael acceptor, allowing for the covalent modification of biological targets. This property is of particular interest in the design of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and duration of action.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Hazards of Related Compounds: Methyl acrylate, a related compound, is known to be a highly flammable liquid and vapor, toxic if inhaled, and harmful if swallowed or in contact with skin. It can cause serious eye and skin irritation and may cause an allergic skin reaction or respiratory irritation.[5] While the toxicity of Methyl (E)-3-Morpholinoacrylate has not been determined, it is prudent to handle it with the same level of caution as other potentially hazardous acrylates.

Conclusion

Methyl (E)-3-Morpholinoacrylate is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. Its structure combines the advantageous properties of the morpholine ring with the synthetic versatility of the acrylate group. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its further investigation. The proposed synthesis offers a practical starting point for its preparation, and the anticipated spectroscopic and safety profiles provide a framework for its characterization and safe handling. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like Methyl (E)-3-Morpholinoacrylate are poised to play an important role in the development of the next generation of therapeutics.

References

  • ChemBK. Methyl (E)-3-Morpholinoacrylate. [Link]

  • European Chemicals Agency. Methyl acrylate - Substance Information. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Benchekroun, Y., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, 2020. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl (E)-3-Morpholinoacrylate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl (E)-3-Morpholinoacrylate. As a key structural motif in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation. This document delineates the theoretical basis for the expected chemical shifts and coupling constants, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and presents the predicted spectral data in a clear, tabular format. The guide is designed to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to confidently interpret the ¹H NMR spectrum of this important compound and its analogues.

Introduction: The Significance of Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate is an α,β-unsaturated carbonyl compound belonging to the class of enamines. This structural class is of considerable interest in pharmaceutical and materials science due to its versatile reactivity and the biological activity of many of its derivatives.[1][2] The presence of the morpholine moiety, a common pharmacophore, often imparts favorable pharmacokinetic properties. Accurate structural characterization is the bedrock of chemical research and development, and ¹H NMR spectroscopy stands as one of the most powerful and routinely used analytical techniques for this purpose.

This guide will deconstruct the ¹H NMR spectrum of Methyl (E)-3-Morpholinoacrylate, providing a detailed rationale for the expected spectral parameters. By understanding the interplay of electronic effects and through-bond scalar coupling, researchers can gain profound insights into the molecule's structure and stereochemistry.

Molecular Structure and Predicted ¹H NMR Spectral Features

The structure of Methyl (E)-3-Morpholinoacrylate dictates a distinct ¹H NMR spectrum. The key to interpretation lies in breaking down the molecule into its constituent spin systems: the vinylic protons, the methyl ester protons, and the two sets of diastereotopic protons of the morpholine ring.

Caption: Molecular Structure of Methyl (E)-3-Morpholinoacrylate.

The Vinylic Protons: A Tale of Two Doublets

The two protons on the carbon-carbon double bond (Hα and Hβ) are chemically non-equivalent and will appear as two distinct signals.

  • Hα (proton at C2): This proton is adjacent to the electron-withdrawing carbonyl group of the methyl ester. This deshielding effect will shift its resonance downfield. Furthermore, the nitrogen atom of the morpholine ring, while also electron-withdrawing, can donate its lone pair into the π-system, which has a shielding effect on Hα. The net result is a chemical shift that is upfield relative to a simple acrylate.

  • Hβ (proton at C3): This proton is directly attached to the carbon bearing the morpholino group. The lone pair of electrons on the nitrogen atom significantly increases the electron density at C3 through resonance, causing a pronounced upfield (shielding) shift for Hβ compared to a typical vinylic proton.

The (E)-stereochemistry of the double bond is crucial for determining the coupling constant between Hα and Hβ. The dihedral angle of approximately 180° between these two protons results in a large trans-coupling constant (³JHαHβ), typically in the range of 11-18 Hz.[3][4][5] This large coupling constant is a definitive indicator of the (E)-isomer.

The Morpholine Ring Protons: A Complex Multiplet System

The morpholine ring is a saturated heterocycle that typically adopts a chair conformation.[6][7] In Methyl (E)-3-Morpholinoacrylate, the protons on the morpholine ring are diastereotopic due to the chiral center created by the C-N bond and the planar vinyl group. This results in two distinct signals for the methylene groups.

  • -CH₂-N- Protons: The two protons on each carbon adjacent to the nitrogen atom are expected to be in the range of 2.8-3.7 ppm.[8][9] The proximity to the electron-withdrawing nitrogen atom causes a downfield shift.

  • -CH₂-O- Protons: The two protons on each carbon adjacent to the oxygen atom are expected to be further downfield, typically in the range of 3.5-4.5 ppm, due to the greater electronegativity of oxygen compared to nitrogen.[10][11]

In many morpholine systems, these protons appear as complex multiplets due to geminal and vicinal coupling.[6][7] Often, they present as apparent triplets due to similar coupling constants between adjacent axial and equatorial protons.[6][7]

The Methyl Ester Protons: A Characteristic Singlet

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they will appear as a sharp singlet in the spectrum. The electron-withdrawing nature of the adjacent carbonyl group and the oxygen atom will shift this signal downfield to a characteristic region of approximately 3.7-3.8 ppm.[12][13]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for Methyl (E)-3-Morpholinoacrylate. These values are based on established chemical shift ranges and coupling constant principles for analogous structures.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hα (C2-H)~5.8 - 6.2Doublet (d)~12 - 151H
Hβ (C3-H)~4.5 - 4.9Doublet (d)~12 - 151H
-OCH₃~3.7 - 3.8Singlet (s)-3H
-CH₂-O- (Morpholine)~3.6 - 3.8Triplet (t) or Multiplet (m)~4 - 64H
-CH₂-N- (Morpholine)~3.1 - 3.4Triplet (t) or Multiplet (m)~4 - 64H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating steps for quality control.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For more polar samples, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used. Ensure the solvent is of high purity (≥99.8 atom % D).

  • Sample Concentration: Weigh approximately 5-10 mg of Methyl (E)-3-Morpholinoacrylate and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The optimal concentration may vary depending on the spectrometer's sensitivity.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

  • Homogenization: Gently vortex or invert the NMR tube several times to ensure the sample is completely dissolved and the solution is homogeneous. Visually inspect for any undissolved material.

Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Before data acquisition, the NMR spectrometer's probe should be tuned to the correct frequency, and the magnetic field homogeneity should be optimized through shimming. Automated tuning and shimming routines are standard on modern spectrometers.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): A minimum of 8 or 16 scans is recommended to achieve a good signal-to-noise ratio. For dilute samples, more scans may be necessary.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for ¹H NMR.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will ensure good resolution.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient to cover the entire proton chemical shift range.

  • Data Processing:

    • Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate all signals and normalize the integral values to a known number of protons (e.g., the 3H of the methyl group).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., CDCl₃) Weigh Weigh 5-10 mg of Sample Solvent->Weigh Dissolve Dissolve in 0.5-0.7 mL Solvent Weigh->Dissolve Standard Add Internal Standard (TMS) Dissolve->Standard Homogenize Homogenize Solution Standard->Homogenize Tune Tune and Shim Spectrometer Homogenize->Tune Params Set Acquisition Parameters (NS, D1, AQ, SW) Tune->Params Acquire Acquire FID Params->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0.00 ppm) Baseline->Reference Integrate Integrate and Normalize Reference->Integrate

Caption: Experimental Workflow for ¹H NMR Spectrum Acquisition.

Conclusion

The ¹H NMR spectrum of Methyl (E)-3-Morpholinoacrylate is rich with structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its structure and stereochemistry. The large trans-coupling constant between the vinylic protons is a key diagnostic feature for the (E)-isomer. The characteristic signals of the morpholine and methyl ester moieties further corroborate the structure. By following the detailed experimental protocol outlined in this guide, researchers can acquire high-quality ¹H NMR data, which is essential for the advancement of their research and development endeavors.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, July 29). Multiplet shape in proton NMR of morpholines. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 100 MHz 1 H NMR spectrum of the copolymer prepared from e-CL and.... Retrieved from [Link]

  • Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]

  • PubChem. (n.d.). Methyl Methacrylate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • YouTube. (2021, May 15). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

  • Sci-Hub. (1991). and 13C‐NMR spectroscopy of (meth)acrylate (co)polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Methyl Acrylate-Copolymerized Medium-Chain-Length Poly-3-hydroxyalkanoates. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. Retrieved from [Link]

  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S15: 1 H NMR poly(methyl acrylate), 95% conversion. Retrieved from [Link]

  • University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, June 5). RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy. Retrieved from [Link]

  • DigitalCommons@EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of Methyl (E)-3-Morpholinoacrylate

Abstract This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl (E)-3-Morpholinoacrylate, a compound of interest in pharmaceutical and chemical synthesis. As direct mass spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl (E)-3-Morpholinoacrylate, a compound of interest in pharmaceutical and chemical synthesis. As direct mass spectral data for this specific molecule is not widely published, this document leverages first-principles of mass spectrometry and data from structurally related compounds to establish a robust analytical framework. We will explore optimal ionization techniques, predict fragmentation pathways, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate (C8H13NO3) is a multifunctional molecule featuring a morpholine ring, an acrylate ester, and an enamine-like vinylogous urethane system. Its structural motifs are common in scaffolds used in medicinal chemistry and materials science. Accurate characterization of such molecules is critical for reaction monitoring, purity assessment, and metabolic studies.

Mass spectrometry (MS) stands as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide structural information. This guide focuses on predicting and interpreting the mass spectrometric behavior of Methyl (E)-3-Morpholinoacrylate, with a primary emphasis on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), which is ideally suited for this analyte.

Molecular Profile:

  • Chemical Formula: C8H13NO3

  • Average Molecular Weight: 187.21 g/mol

  • Monoisotopic Mass: 187.0895 Da

  • Expected [M+H]⁺ Ion: 188.0973 m/z

The presence of the tertiary amine within the morpholine ring makes this compound an excellent candidate for positive-mode electrospray ionization (ESI), as the nitrogen atom is a ready site for protonation.

Experimental Design: A Logic-Driven Approach

The choice of analytical technique is dictated by the physicochemical properties of the analyte. For Methyl (E)-3-Morpholinoacrylate, its polarity and proton-accepting morpholine group make Liquid Chromatography coupled with Mass Spectrometry (LC-MS) the superior choice over Gas Chromatography-Mass Spectrometry (GC-MS), which would likely require derivatization to improve volatility.[1][2]

Recommended Technique: LC-MS/MS with Electrospray Ionization (ESI)

ESI is a soft ionization technique that generates intact molecular ions from polar, thermally labile compounds, making it ideal for this analyte.[3] We will focus on positive ion mode ([M+H]⁺) due to the basicity of the morpholine nitrogen. Tandem mass spectrometry (MS/MS) will be employed to induce fragmentation of the protonated precursor ion, providing valuable structural information.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Create Working Solution (e.g., 1 µg/mL in Mobile Phase A) A->B C 3. Inject Sample into LC System B->C D 4. Chromatographic Separation (C18 Reversed-Phase Column) C->D E 5. Electrospray Ionization (ESI+) (Generate [M+H]⁺ ions at m/z 188.1) D->E F 6. MS1: Isolate Precursor Ion (Quadrupole 1 isolates m/z 188.1) E->F G 7. Collision-Induced Dissociation (CID) (Fragment precursor in Collision Cell) F->G H 8. MS2: Analyze Fragment Ions (Quadrupole 3 / TOF scans fragments) G->H I 9. Reconstruct Mass Spectrum H->I J 10. Propose Fragmentation Pathways I->J

Caption: LC-MS/MS workflow for Methyl (E)-3-Morpholinoacrylate analysis.

Step-by-Step LC-MS/MS Protocol

This protocol is a robust starting point for method development.[4]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of Methyl (E)-3-Morpholinoacrylate in HPLC-grade methanol.

    • Dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase conditions (e.g., 95% Mobile Phase A).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in the protonation of the analyte.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • MS1 Scan Range: m/z 50-300 (to confirm the presence of the [M+H]⁺ precursor at 188.1).

    • MS/MS Experiment:

      • Precursor Ion: m/z 188.1.

      • Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy (stable) and high-energy (less stable) fragments.

      • Product Ion Scan Range: m/z 40-190.

Predicted Fragmentation Pathways

The fragmentation of the protonated Methyl (E)-3-Morpholinoacrylate (m/z 188.1) is predicted to occur along several pathways, primarily involving the labile ester and morpholine moieties. The enamine system provides electronic stabilization to certain fragments. The following pathways are proposed based on established fragmentation rules for esters and amines.[5][6]

Caption: Proposed MS/MS fragmentation pathways for [M+H]⁺ of Methyl (E)-3-Morpholinoacrylate.

Interpretation of Mass Spectra

The product ion spectrum is expected to be dominated by a few key fragments that provide a structural fingerprint for the molecule.

Summary of Expected Key Fragments
Fragment Ion (m/z) Proposed Formula Proposed Loss from Precursor Structural Rationale
188.1[C8H14NO3]⁺-Protonated molecular ion ([M+H]⁺).
156.1[C7H10NO3]⁺CH4 (16 Da)Loss of a methyl radical followed by rearrangement, less common but possible.
142.1[C7H12NO2]⁺CH3OH (32 Da)Loss of methanol from the methyl ester group, a common fragmentation for methyl esters.[7]
100.1[C5H8NO]⁺C3H4O2 (86 Da)Cleavage of the bond between the vinyl carbon and the morpholine nitrogen, losing the methyl acrylate portion. The resulting ion is stabilized by the nitrogen.
86.1[C4H8NO]⁺C4H6O2 (102 Da)A characteristic fragment of the morpholine ring itself, resulting from ring opening and cleavage.[8]
68.1[C4H6N]⁺C4H8O3 (120 Da)Further fragmentation of the m/z 86.1 ion via loss of water.
Causality and Expert Insights
  • The m/z 100.1 ion is highly diagnostic. Its presence strongly suggests the intact morpholino-vinyl moiety. The stability of this ion is enhanced by charge delocalization across the nitrogen and the double bond.

  • The loss of methanol (m/z 142.1) is a classic fragmentation pathway for methyl esters and serves as a confirmation of this functional group.[5]

  • The m/z 86.1 ion is a well-known fragment from the morpholine ring and provides direct evidence for this substructure. Observing this ion confirms the identity of the heterocyclic system.[8]

  • Collision Energy Tuning: By adjusting the collision energy, the relative abundance of these fragments can be controlled. Lower energies (10-15 eV) will likely favor the formation of the more stable m/z 142.1 and m/z 100.1 ions. Higher energies (25-40 eV) will promote further fragmentation, leading to an increase in ions like m/z 86.1 and m/z 68.1. This provides an additional layer of confidence in structural assignments.

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of Methyl (E)-3-Morpholinoacrylate. By leveraging LC-MS/MS with positive mode ESI, analysts can readily confirm the molecular weight and obtain rich structural information through collision-induced dissociation. The predicted fragmentation pathways, centered on the characteristic losses from the ester group and cleavage of the morpholine ring, provide a reliable roadmap for spectral interpretation. The detailed protocols and expert insights contained herein offer a robust starting point for method development, ensuring accurate and reproducible characterization of this important chemical entity in research and development settings.

References

  • PubChem. (n.d.). 2-Morpholinoethyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Castro Agudelo, J. A., et al. (2018). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxyacrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Raith, K., et al. (2003). Electrospray tandem mass spectrometric investigations of morphinans. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • NIST. (n.d.). Methyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray tandem mass spectrometry investigations on morphinans. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

  • New Drug Discovery Community. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of enamines derived from sugars. Retrieved from [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

  • Jackson, A. T., et al. (n.d.). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC. Retrieved from [Link]

  • Stanford University. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • McIndoe, J. S. (n.d.). Energy-dependent electrospray ionisation mass spectrometry: applications in transition metal carbonyl chemistry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

Sources

Foundational

The Alchemist's Acrylate: A Technical Guide to the Fundamental Reactivity of Methyl (E)-3-Morpholinoacrylate

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. Methyl (E)-3-Morpholinoacrylate, a prominent member of the enamino...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. Methyl (E)-3-Morpholinoacrylate, a prominent member of the enamino ester class, represents a versatile scaffold with a rich and tunable chemical personality. This guide provides an in-depth exploration of its core reactivity, moving beyond simple protocols to elucidate the underlying principles that govern its synthetic transformations. We will delve into its electronic structure, characteristic reactions, and practical applications, offering field-proven insights to empower your research and development endeavors.

The Anatomy of a Versatile Building Block: Structural and Electronic Insights

At its core, Methyl (E)-3-Morpholinoacrylate is a molecule of dual character. It possesses both a nucleophilic enamine moiety and an electrophilic acrylate system. This duality is the very source of its diverse reactivity.

The key to understanding its behavior lies in the concept of vinylogy. The morpholine nitrogen's lone pair of electrons does not remain localized. Instead, it participates in resonance, pushing electron density through the conjugated π-system. This vinylogous amide character significantly increases the nucleophilicity of the α-carbon (C2), making it the primary site for electrophilic attack.

Simultaneously, the electron-withdrawing nature of the methyl ester group polarizes the C2-C3 double bond, rendering the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. The (E)-stereochemistry of the double bond is the thermodynamically more stable configuration, minimizing steric interactions.

Alkylation_Acylation cluster_1 Reactions at the α-Carbon start Methyl (E)-3-Morpholinoacrylate product α-Substituted Product start->product Nucleophilic attack from C2 electrophile Electrophile (E⁺) (e.g., R-X, RCOCl) electrophile->product Cycloaddition_Workflow cluster_2 Cycloaddition Pathways start Methyl (E)-3-Morpholinoacrylate product_32 Five-membered Heterocycle start->product_32 [3+2] Cycloaddition product_42 Cyclohexene Derivative start->product_42 [4+2] Cycloaddition dipole 1,3-Dipole (e.g., Azide, Nitrone) dipole->product_32 diene Electron-Deficient Diene diene->product_42

Exploratory

Michael addition reactions with Methyl (E)-3-Morpholinoacrylate

An In-Depth Technical Guide to Michael Addition Reactions with Methyl (E)-3-Morpholinoacrylate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl (E)-3-morpholinoacrylate is a highly versatil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Michael Addition Reactions with Methyl (E)-3-Morpholinoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (E)-3-morpholinoacrylate is a highly versatile and reactive Michael acceptor, uniquely activated by the interplay between an electron-donating morpholino group and an electron-withdrawing methyl ester. This "push-pull" electronic configuration renders it susceptible to conjugate addition by a wide array of nucleophiles, providing a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of the Michael addition reactions involving this substrate. We will dissect the underlying mechanistic principles, survey its reactivity with carbon, nitrogen, and sulfur nucleophiles, and discuss strategies for stereocontrol. Furthermore, this document provides field-proven experimental protocols and discusses the synthetic utility of the resulting adducts, positioning Methyl (E)-3-morpholinoacrylate as a valuable tool in the arsenal of medicinal chemists and process developers.

The Substrate: Understanding Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-morpholinoacrylate is an α,β-unsaturated ester that belongs to the class of enamines. The molecule's reactivity is dominated by the polarization of the double bond, driven by two opposing electronic effects:

  • Electron-Withdrawing Group (EWG): The methyl ester group (-CO₂Me) at the α-position withdraws electron density through resonance and inductive effects. This creates an electrophilic character at the β-carbon.

  • Electron-Donating Group (EDG): The morpholino group at the β-position donates its nitrogen lone pair into the π-system, increasing the electron density of the double bond.

This push-pull system makes the β-carbon highly susceptible to attack by nucleophiles, initiating the Michael addition cascade. The enamine nature of the substrate provides a unique reaction pathway compared to simple acrylates, often involving the potential for the morpholino group to act as a leaving group after the initial addition, leading to formal substitution products.

Core Mechanism: The Michael Addition Pathway

The Michael reaction is a conjugate (or 1,4-) addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1][2] The fundamental driving force is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of a weaker pi bond.[1]

The general mechanism proceeds in three key steps:

  • Nucleophile Activation: A base often deprotonates the Michael donor to generate a more potent nucleophile, such as an enolate or a thiolate.[1][3] Neutral nucleophiles like amines can also react directly.[2]

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the acrylate, breaking the C=C π-bond and forming a new σ-bond. The negative charge is delocalized onto the oxygen of the carbonyl group, forming a resonance-stabilized enolate intermediate.[2]

  • Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base, or the solvent) to yield the final 1,4-adduct.[1]

Caption: The generalized mechanism of a Michael addition reaction.

Reactivity with Diverse Nucleophiles

The utility of Methyl (E)-3-morpholinoacrylate is demonstrated by its reactivity with a broad spectrum of nucleophiles.

Aza-Michael Addition (Nitrogen Nucleophiles)

The addition of amines to activated alkenes, known as the aza-Michael reaction, is a cornerstone of synthetic chemistry for creating β-amino acid derivatives.[4][5] Primary and secondary amines readily add to Methyl (E)-3-morpholinoacrylate, often without the need for a catalyst.[6]

  • Mechanism Insight: The reaction is initiated by the direct nucleophilic attack of the amine's lone pair on the β-carbon.[6] The resulting zwitterionic intermediate undergoes intramolecular proton transfer or is protonated by the solvent to give the final product.

  • Causality of Choice: Secondary amines, like piperidine or morpholine itself, undergo a single addition to form a stable tertiary amine product.[7] Primary amines can, under certain conditions, undergo a double addition, although this is less common with sterically hindered substrates or when a stoichiometric amount of the amine is used. The nucleophilicity of the amine is a key factor; less basic aromatic amines react slower than more basic alkylamines.[8]

Thia-Michael Addition (Sulfur Nucleophiles)

Thiols are excellent nucleophiles for Michael additions due to the high polarizability and acidity of the S-H bond.[9] The reaction is typically base-catalyzed, where a mild base is sufficient to generate the highly nucleophilic thiolate anion.[10]

  • Mechanism Insight: The reaction proceeds via an anionic cycle. A base deprotonates the thiol to form a thiolate, which adds to the acrylate. The resulting enolate then abstracts a proton from another thiol molecule, regenerating the thiolate catalyst and propagating the chain.[9][10]

  • Trustworthiness of Protocol: Thia-Michael reactions are often high-yielding, rapid, and can be performed under mild, often aqueous, conditions.[11] The high nucleophilicity of sulfur compounds means they generally outcompete other potential nucleophiles present in a system.[12]

Carbon-Michael Addition (Carbon Nucleophiles)

The formation of C-C bonds via Michael addition is fundamental to building molecular complexity.[13] Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are classic Michael donors.[3]

  • Mechanism Insight: A base is required to deprotonate the acidic C-H bond of the donor, generating a resonance-stabilized enolate.[1] This "soft" nucleophile then selectively attacks the β-carbon of the "soft" electrophilic acrylate.

  • Expertise in Application: The choice of base is critical. A base strong enough to deprotonate the carbon acid but not so strong as to cause side reactions like ester saponification is ideal. For example, sodium ethoxide in ethanol is a classic choice for diethyl malonate additions.

Reactivity_Profile Substrate Methyl (E)-3-Morpholinoacrylate N_Nu Nitrogen Nucleophiles (Aza-Michael) Substrate->N_Nu S_Nu Sulfur Nucleophiles (Thia-Michael) Substrate->S_Nu C_Nu Carbon Nucleophiles (Carbon-Michael) Substrate->C_Nu Prod_N β-Amino Esters N_Nu->Prod_N e.g., Amines Prod_S β-Thioether Esters S_Nu->Prod_S e.g., Thiols Prod_C γ-Keto Esters, 1,5-Dicarbonyls C_Nu->Prod_C e.g., Malonates

Caption: Reactivity profile with major nucleophile classes.

Asymmetric Reactions and Stereocontrol

For applications in drug development, controlling stereochemistry is paramount. Asymmetric Michael additions to acrylate-type substrates can be achieved with high enantioselectivity.[2][14]

  • Chiral Catalysts: The use of chiral organocatalysts, such as proline derivatives or chiral secondary amines, can induce enantioselectivity.[2][15] The catalyst forms a transient chiral enamine or iminium ion with one of the reactants, which then directs the stereochemical outcome of the addition.[2]

  • Substrate Control: If the nucleophile or the acceptor already contains a stereocenter, it can direct the formation of the new stereocenter, a process known as diastereoselective synthesis.[16] The stereochemical outcome is often dictated by minimizing steric hindrance in the transition state.[16]

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific nucleophile and desired scale.

General Experimental Workflow

Workflow A 1. Reagent Setup (Substrate, Nucleophile, Solvent) B 2. Reaction (Inert atmosphere, Temp. control) A->B C 3. Monitoring (TLC, LC-MS) B->C D 4. Quenching & Workup (Aqueous wash, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS, Yield) E->F

Caption: A typical workflow for a Michael addition experiment.

Protocol 5.2: Aza-Michael Addition of Benzylamine

This protocol is adapted from methodologies for amine additions to acrylates.[4]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl (E)-3-morpholinoacrylate (1.0 eq). Dissolve in a suitable solvent such as methanol or acetonitrile (approx. 0.5 M).

  • Addition: Add benzylamine (1.05 eq) dropwise to the stirring solution at room temperature.

  • Reaction & Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure β-amino ester product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 5.3: Thia-Michael Addition of Thiophenol

This protocol is based on general procedures for base-catalyzed thiol additions.[9][10]

  • Reagent Setup: In a flask under a nitrogen atmosphere, dissolve Methyl (E)-3-morpholinoacrylate (1.0 eq) and thiophenol (1.1 eq) in tetrahydrofuran (THF) (approx. 0.5 M).

  • Catalyst Addition: Add a catalytic amount of triethylamine (Et₃N) (0.1 eq) to the solution.

  • Reaction & Monitoring: Stir the mixture at room temperature. The reaction is often exothermic and proceeds rapidly. Monitor by TLC until the acrylate spot is consumed (typically < 1 hour).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the resulting oil or solid by flash chromatography (silica gel, hexane/ethyl acetate eluent) to yield the desired β-thioether ester.

  • Analysis: Confirm the structure and purity of the product via spectroscopic methods.

Data Summary

The following table summarizes typical outcomes for Michael additions to acrylate systems, which serve as a model for the reactivity of Methyl (E)-3-morpholinoacrylate.

Nucleophile (Donor)Catalyst/BaseSolventTime (h)Yield (%)Citation
BenzylamineNoneMethanol397[4]
Diethyl MalonateNaOEtEthanol6High[3]
EthanethiolEt₃NTHF<1>95[10]
AcetylacetoneKF/AluminaSolvent-free4~70-80[17]

Note: Yields and reaction times are highly dependent on the specific substrate and conditions and are presented here as representative examples.

Conclusion and Synthetic Outlook

Methyl (E)-3-morpholinoacrylate stands out as a privileged Michael acceptor. Its predictable reactivity, coupled with the mild conditions often required for transformation, makes it an invaluable building block. The adducts derived from its reactions—β-amino esters, β-thioether esters, and complex dicarbonyl compounds—are immediate precursors to heterocycles, unnatural amino acids, and other motifs of high interest in pharmaceutical and materials science.[18][19] Future research will likely focus on expanding the scope of asymmetric transformations and leveraging the unique enamine functionality for novel tandem reaction sequences, further cementing its role as a powerful tool in modern organic synthesis.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][1]

  • Wikipedia. Michael addition reaction. [Link][2]

  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link][3]

  • Belokon, Y. N., et al. (1999). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Journal of the American Chemical Society. [Link][16]

  • Gaina, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link][9]

  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters. [Link][20]

  • Santele, L. S., et al. (2019). Addition of Nucleophiles to Fluorinated Michael Acceptors. ResearchGate. [Link][21]

  • Krannig, K.-S., & Schlaad, H. (2013). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Final Draft. [Link][11]

  • Google Patents. Process for the manufacture of methyl cyanoacrylate. [22]

  • The Organic Chemistry Tutor. (2020). Michael Addition Reaction EXPLAINED. YouTube. [Link][13]

  • Asemave, K., & Ahile, U. J. (2018). Modification of Acetyl Acetone with Methyl Acrylate. ResearchGate. [Link][17]

  • Englert, J., et al. (2015). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Beilstein Journal of Organic Chemistry. [Link][23]

  • Navarrete-Vázquez, G., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link][4]

  • Ibrahim, A. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Acta Crystallographica Section E. [Link][18][24]

  • Uritu, C. M., et al. (2019). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. MDPI. [Link][5]

  • Van Lommel, R., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry. [Link][10]

  • Kada, R., et al. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. Collection of Czechoslovak Chemical Communications. [Link][25]

  • Dumont, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link][7]

  • Banfi, L., et al. (2014). Stereoselective Michael additions on α-aminoacrylates as the key step to an l-Oic analogue bearing a quaternary stereocenter. Organic & Biomolecular Chemistry. [Link][14]

  • Khan, M. S., et al. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. MDPI. [Link][26]

  • ResearchGate. An effective new access to ethyl 2-[(alkylamino)(cyano)methyl] acrylates: first synthesis of ethyl 3-cyano-2-(hydroxymethyl) acrylate. [Link][27]

  • Diva Portal. C1 Building Blocks: New Approaches for Thiomethylations and Esterification. [Link][28]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link][29]

  • Forró, E., & Fülöp, F. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. MDPI. [Link][15]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link][8]

  • Al-Hussain, S. A., et al. (2022). Synthesis and molecular docking analysis of MBH adducts' derived amides as potential β-lactamase inhibitors. Scientific Reports. [Link][19]

  • Munro, A. P., & Williams, D. L. H. (2000). Reactivity of sulfur nucleophiles towards S-nitrosothiols. Journal of the Chemical Society, Perkin Transactions 2. [Link][12]

  • Chemguide. amines as nucleophiles. [Link][6]

Sources

Foundational

Handling and safety precautions for morpholinoacrylate compounds

Technical Guide: Safe Handling and Utilization of Morpholinoacrylate Compounds Introduction: The Amphiphilic Paradox Morpholinoacrylate compounds, most notably 4-Acryloylmorpholine (ACMO) and 2-Morpholinoethyl methacryla...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Utilization of Morpholinoacrylate Compounds

Introduction: The Amphiphilic Paradox

Morpholinoacrylate compounds, most notably 4-Acryloylmorpholine (ACMO) and 2-Morpholinoethyl methacrylate (MEMA) , represent a critical class of functional monomers in modern drug delivery and materials science. Their unique structure—combining a hydrophilic morpholine ring with a reactive acrylate or acrylamide group—imparts amphiphilic properties ideal for "stealth" polymer coatings, peptide synthesis, and hydrogel formation.

However, this utility comes with a specific hazard profile. Unlike simple acrylates, the morpholine moiety increases water solubility and potential bioavailability, while the acrylate group acts as a potent Michael acceptor. This guide synthesizes the chemical behavior of these compounds with rigorous safety protocols to ensure personnel protection and experimental success.

Key Compounds Covered:

  • 4-Acryloylmorpholine (ACMO): CAS 5117-12-4 (Acrylamide derivative, high water solubility).

  • 2-Morpholinoethyl methacrylate (MEMA): CAS 2997-88-8 (Methacrylate ester, pH-responsive).

Hazard Identification & Toxicology

The primary risk driver for morpholinoacrylates is their electrophilic nature. They are Michael Acceptors , capable of forming covalent bonds with nucleophilic residues (cysteine, lysine) on biological proteins.

Core Hazards
Hazard ClassClassificationMechanism & Consequence
Skin Sensitization Category 1 (H317)Irreversible binding to skin proteins (haptenization) triggers T-cell mediated immune response. High risk of allergic contact dermatitis.
Eye Damage Category 1 (H318)Corrosive to corneal tissue. The hydrophilic nature of morpholine accelerates penetration into the aqueous humor.
Acute Toxicity Category 4 (Oral)Harmful if swallowed. Systemic absorption is rapid due to water solubility.
Target Organ Toxicity STOT RE 2Prolonged exposure may damage the upper respiratory tract and olfactory epithelium.
The "Oxygen Paradox" (Stability)

Morpholinoacrylates are stabilized with inhibitors like MEHQ (Monomethyl ether hydroquinone) .

  • Critical Mechanism: MEHQ requires dissolved oxygen to function. It reacts with peroxy radicals to stop chain propagation.

  • Safety Failure Mode: Storing these monomers under pure nitrogen (inert atmosphere) for extended periods will deactivate the inhibitor , leading to spontaneous, exothermic polymerization and potential container rupture.

Engineering Controls & PPE Strategy

Standard laboratory practices are insufficient. The high mobility and sensitization potential require a "Zero-Contact" approach.

Glove Permeation Dynamics

Acrylates and methacrylates permeate standard rubber rapidly.

  • Latex: < 3 minutes breakthrough (Do NOT use).

  • Thin Nitrile (4 mil): < 15 minutes breakthrough (Splash protection only).

  • Laminated Film (Silver Shield/Barrier): > 480 minutes (Required for prolonged handling).

Recommendation: Use the "Double-Glove, Color-Code" technique:

  • Inner Layer: Brightly colored nitrile (e.g., orange) to visualize tears.

  • Outer Layer: Long-cuff, thick nitrile (minimum 8 mil) or Laminated Film for synthesis steps.

Handling Workflow Logic

HandlingLogic Start Task Assessment VolCheck Volume > 50 mL? Start->VolCheck Hood Fume Hood Required (Face Velocity > 100 fpm) VolCheck->Hood No GloveBox Glove Box / Closed System (Recommended) VolCheck->GloveBox Yes PPE_Low PPE: Double Nitrile Gloves Safety Goggles Lab Coat Hood->PPE_Low PPE_High PPE: Laminated/Butyl Gloves Face Shield + Goggles Apron GloveBox->PPE_High Waste Disposal: Incineration (P-List Protocol) PPE_Low->Waste PPE_High->Waste

Figure 1: Decision logic for containment and PPE based on handling volume.

Storage & Stability Protocol

To prevent "runaway" polymerization (a rapid, heat-generating reaction that can pressurize vessels), follow these strict storage parameters.

  • Temperature: Store at 2°C – 8°C (Refrigerated).

    • Note: Do not freeze if the inhibitor precipitates out at low temperatures (check SDS for freezing point).

  • Atmosphere: Store under Air (or lean air), not pure Nitrogen.

    • Protocol: If a container is opened and flushed with nitrogen for use, it must be re-sparged with air before long-term storage to replenish dissolved oxygen for the MEHQ inhibitor.

  • Light: Amber glass or opaque HDPE containers to prevent UV-initiated radical formation.

  • Shelf-Life: Check inhibitor levels (MEHQ) every 6 months using HPLC or colorimetric assays.

Experimental Protocol: RAFT Polymerization of ACMO

This protocol illustrates a controlled synthesis workflow, highlighting safety checkpoints often omitted in academic literature.

Objective: Synthesis of Poly(N-acryloylmorpholine) via RAFT (Reversible Addition-Fragmentation chain Transfer).

Materials:

  • Monomer: ACMO (passed through basic alumina column to remove inhibitor immediately before use).

  • CTA (Chain Transfer Agent): CPDB or similar trithiocarbonate.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inhibitor Removal (The Critical Hazard Step):

    • Risk:[1][2] Uninhibited monomer is unstable.

    • Action: Pass ACMO through a pre-packed basic alumina column directly into the reaction vessel. Do not store uninhibited monomer for > 1 hour.

  • Degassing (Freeze-Pump-Thaw):

    • Risk:[1][2] Oxygen inhibits the polymerization (competing with the RAFT process), but removing it destabilizes the monomer if heat is applied too early.

    • Action: Keep the flask in an ice bath during the setup of the vacuum manifold. Perform 3 cycles of freeze-pump-thaw.

  • Polymerization:

    • Setup: Oil bath at 70°C.

    • Safety Check: Ensure the system is under positive pressure of Argon/Nitrogen with a pressure relief bubbler.

    • Termination: Quench by cooling in liquid nitrogen and exposing to air.

  • Purification:

    • Precipitate into cold diethyl ether.

    • Warning: Ether is highly flammable. Use an explosion-proof hood.

Reaction Mechanism & Safety Visualization:

Mechanism Monomer ACMO Monomer (Michael Acceptor) BioTarget Biological Nucleophile (Skin/Eye Protein - Cysteine) Monomer->BioTarget Accidental Contact (Michael Addition) Polymer Poly(ACMO) (Stable Polymer) Monomer->Polymer Propagation (Controlled) Radical Free Radical (Initiator) Radical->Monomer Initiation Sensitization Hapten-Protein Complex (Immune Response) BioTarget->Sensitization covalent bond formation

Figure 2: Mechanistic divergence between desired polymerization and toxicological sensitization.

Emergency Procedures

  • Skin Contact:

    • Do NOT use alcohol/solvents (this enhances skin penetration).

    • Wash with copious soap and water for 15 minutes.

    • Seek medical attention if rash appears (delayed sensitization is common).

  • Spill Cleanup:

    • Evacuate area if spill > 100 mL.

    • Absorb with inert material (vermiculite/sand).[3] Do not use combustible materials like sawdust.

    • Place in a sealed container labeled "Hazardous Waste - Acrylates".

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Evaluation Statement: Morpholine, 4-(1-oxo-2-propenyl)- (Acryloyl morpholine). Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 4-Acryloylmorpholine (CID 24868398). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl (E)-3-Morpholinoacrylate

For distribution to: Researchers, scientists, and drug development professionals Abstract Methyl (E)-3-Morpholinoacrylate is an unsaturated ester derivative of significant interest in synthetic chemistry, potentially ser...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Methyl (E)-3-Morpholinoacrylate is an unsaturated ester derivative of significant interest in synthetic chemistry, potentially serving as a versatile building block in the creation of more complex molecules, including pharmaceutical intermediates. The morpholine moiety, a common heterocycle in medicinal chemistry, imparts unique physicochemical characteristics that can influence solubility, reactivity, and biological activity. This guide provides a comprehensive overview of the predicted physical properties of Methyl (E)-3-Morpholinoacrylate, grounded in the known characteristics of its constituent functional groups. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for the characterization of this and other novel compounds.

Introduction: The Structural and Functional Landscape

Methyl (E)-3-Morpholinoacrylate is an α,β-unsaturated ester featuring a morpholine group attached to the β-carbon. The "(E)" designation specifies the stereochemistry of the substituents about the carbon-carbon double bond, indicating they are on opposite sides. The molecule's structure marries the reactivity of an acrylate with the physicochemical properties of a morpholine ring. While specific experimental data for this compound is not widely available in public literature, we can predict its properties by dissecting its structure into its core components: the methyl acrylate backbone and the morpholine substituent.

Acrylates are known for their diverse applications, from polymer synthesis to serving as Michael acceptors in organic synthesis.[1] Morpholine is a privileged scaffold in drug discovery, often incorporated to enhance aqueous solubility and metabolic stability.[2] The combination of these two moieties in Methyl (E)-3-Morpholinoacrylate suggests a compound with a unique profile of reactivity and physical properties.

Predicted Physicochemical Properties

The physical properties of Methyl (E)-3-Morpholinoacrylate are dictated by its molecular structure. The presence of the polar morpholine ring is expected to significantly influence its properties compared to simpler acrylates like methyl acrylate.

Comparative Analysis with Constituent Moieties

To establish a baseline for our predictions, the known physical properties of methyl acrylate and morpholine are presented below.

Table 1: Physical Properties of Methyl Acrylate and Morpholine

PropertyMethyl AcrylateMorpholine
Molecular Formula C₄H₆O₂C₄H₉NO
Molecular Weight 86.09 g/mol 87.12 g/mol
Melting Point -75 °C-5 °C
Boiling Point 80 °C129 °C
Density 0.956 g/mL0.996 g/mL
Solubility in Water 5 g/100 mLMiscible

Data sourced from various chemical suppliers and databases.

Based on this comparative data, we can infer the following for Methyl (E)-3-Morpholinoacrylate:

  • Molecular Weight: With a molecular formula of C₈H₁₃NO₃, the molecular weight is 171.19 g/mol .

  • Melting Point: The melting point is expected to be significantly higher than that of methyl acrylate due to the larger molecular size and increased polarity from the morpholine ring, likely resulting in a solid state at room temperature.

  • Boiling Point: The boiling point will be substantially higher than that of both methyl acrylate and morpholine due to the increased molecular weight and polar functionality.

  • Solubility: The morpholine group should impart a degree of water solubility. However, the overall molecule is larger and more nonpolar than morpholine itself, so it is unlikely to be fully miscible. Solubility in various organic solvents is expected.

Experimental Determination of Physical Properties

For a novel compound such as Methyl (E)-3-Morpholinoacrylate, empirical determination of its physical properties is paramount. The following sections detail the standard, validated protocols for this purpose.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise technique for determining the melting temperature (Tm) of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[3][4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl (E)-3-Morpholinoacrylate into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a rate of 2 °C/min to a temperature well above the expected melting point (e.g., 200 °C).[5]

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.[5]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_results Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Al DSC Pan weigh->pan Encapsulate load Load Sample & Reference pan->load run Execute Thermal Program (2°C/min ramp) load->run Start acquire Acquire Thermogram run->acquire Collect Data analyze Determine Onset Temperature acquire->analyze report Report Melting Point (Tm) analyze->report Final Value Boiling_Point_Workflow A Prepare Sample in Test Tube B Insert Inverted Capillary Tube A->B C Assemble Apparatus in Thiele Tube B->C D Heat Gently C->D E Observe Steady Bubbles D->E Monitor F Remove Heat E->F G Record Temperature at Liquid Ingress F->G Observe Closely

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of Methyl (E)-3-Morpholinoacrylate in Modern Heterocyclic Synthesis

Abstract Methyl (E)-3-morpholinoacrylate has emerged as a highly versatile and powerful building block in synthetic organic chemistry. Its unique electronic structure, characterized by a nucleophilic β-carbon due to the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (E)-3-morpholinoacrylate has emerged as a highly versatile and powerful building block in synthetic organic chemistry. Its unique electronic structure, characterized by a nucleophilic β-carbon due to the morpholine enamine ("push") and an electrophilic acrylate system ("pull"), renders it an exceptionally reactive C3 synthon. This guide provides an in-depth exploration of its application in the synthesis of medicinally relevant heterocyclic scaffolds, particularly pyridines and pyrimidines. We will dissect the underlying reaction mechanisms, provide detailed, field-proven protocols, and discuss critical experimental parameters to empower researchers in leveraging this reagent for efficient and targeted molecular design.

Introduction: The Chemical Versatility of a Push-Pull Olefin

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern chemistry. Methyl (E)-3-morpholinoacrylate is a quintessential example of a "push-pull" olefin, a class of molecules whose reactivity is defined by the synergistic interplay between an electron-donating group (the morpholino enamine) and an electron-withdrawing group (the methyl acrylate).

This electronic arrangement polarizes the molecule, making the α-carbon electrophilic and the β-carbon nucleophilic. However, its true synthetic power lies in its ability to act as a masked 1,3-dielectrophile. Upon reaction with a nucleophile at the β-position, or under thermal/acidic conditions, the morpholine moiety can be eliminated, unmasking a reactive α,β-unsaturated carbonyl system ready for subsequent cyclization. This dual reactivity makes it an ideal precursor for annulation reactions, leading to the rapid construction of complex heterocyclic systems from simple, acyclic precursors.

Synthesis of Substituted Pyridine Scaffolds

The construction of the pyridine ring is of paramount importance in medicinal chemistry. Methyl (E)-3-morpholinoacrylate enables a highly efficient [3+3] annulation strategy for synthesizing polysubstituted pyridines and their dihydro variants.

Mechanistic Rationale: A Cascade of Reactivity

The reaction typically proceeds via a cascade involving a Michael addition, intramolecular cyclization, and subsequent elimination/aromatization. When reacted with a 1,3-dicarbonyl compound or other active methylene species, the enolate first acts as a nucleophile, attacking the electron-deficient β-carbon of the morpholinoacrylate. This initial Michael adduct is the key intermediate.

The causality behind the subsequent steps is crucial:

  • Intramolecular Cyclization: The newly formed enolate or a tautomeric enamine within the intermediate then acts as an internal nucleophile, attacking the electrophilic ester carbonyl. This step forges the six-membered ring.

  • Elimination Cascade: The resulting cyclic intermediate is primed for elimination. The morpholine group, now a good leaving group upon protonation, is expelled. This is followed by the elimination of a water molecule to achieve the thermodynamically stable aromatic pyridine ring. The choice of solvent and catalyst (often a mild acid or base) is critical to facilitate this cascade efficiently.

Diagram: Pyridine Synthesis Workflow

G cluster_start Reactants cluster_steps Reaction Cascade A Methyl (E)-3-Morpholinoacrylate C Michael Addition (Nucleophilic attack by enolate) A->C B 1,3-Dicarbonyl Compound B->C D Intramolecular Cyclization (Ring formation) C->D E Elimination & Aromatization (Loss of Morpholine & H2O) D->E F Substituted Pyridine Product E->F

Caption: Workflow for pyridine synthesis via [3+3] annulation.

Protocol: Synthesis of Methyl 2-methyl-6-phenylnicotinate

This protocol details the reaction of methyl (E)-3-morpholinoacrylate with benzoylacetone.

Materials & Reagents:

  • Methyl (E)-3-morpholinoacrylate (98% purity)

  • Benzoylacetone (99% purity)

  • Ammonium acetate (NH₄OAc, ≥98% purity)

  • Glacial acetic acid (ACS grade)

  • Ethanol (anhydrous)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexanes (HPLC grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (1.62 g, 10.0 mmol, 1.0 equiv) and methyl (E)-3-morpholinoacrylate (1.87 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) followed by ammonium acetate (1.54 g, 20.0 mmol, 2.0 equiv). Scientist's Note: Ammonium acetate serves as both a catalyst and the nitrogen source for the pyridine ring.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C and reflux the mixture with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm the structure of methyl 2-methyl-6-phenylnicotinate.

Data Summary: Substrate Scope
1,3-Dicarbonyl CompoundProductTypical Yield
AcetylacetoneMethyl 2,6-dimethylnicotinate75-85%
BenzoylacetoneMethyl 2-methyl-6-phenylnicotinate70-80%
DibenzoylmethaneMethyl 2,6-diphenylnicotinate65-75%
Ethyl acetoacetateDiethyl 2,6-dimethylpyridine-3,5-dicarboxylate60-70%

Synthesis of Functionalized Pyrimidine Derivatives

Pyrimidines are core structures in nucleic acids and a plethora of bioactive molecules.[3] The reaction of methyl (E)-3-morpholinoacrylate with N-C-N synthons like amidines or guanidines provides a direct and reliable route to this heterocyclic family.[4][5]

Mechanistic Rationale: Condensation and Cyclization

This synthesis follows a well-established pattern for pyrimidine formation from a three-carbon electrophile and a nitrogen-containing nucleophile.[3]

  • Initial Nucleophilic Attack: The reaction is initiated by the attack of one of the nitrogen atoms of the amidine (or guanidine/urea) onto the β-carbon of the morpholinoacrylate.

  • Elimination of Morpholine: This is followed by the elimination of morpholine, generating a key intermediate: a 3-(amidinyl)acrylate derivative. This step is often the driving force for the reaction.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl. This 6-endo-trig cyclization forms the pyrimidine ring.

  • Tautomerization: The resulting pyrimidinone typically tautomerizes to its more stable aromatic form.

Diagram: Pyrimidine Synthesis Mechanism

G A Methyl (E)-3- Morpholinoacrylate C Nucleophilic Attack at β-Carbon A->C B Amidine / Guanidine B->C D Elimination of Morpholine C->D E Intermediate: 3-(Amidinyl)acrylate D->E F Intramolecular Cyclization (6-endo-trig) E->F G Functionalized Pyrimidinone Product F->G

Caption: Mechanism for the synthesis of pyrimidinones.

Protocol: Synthesis of 2-Phenylpyrimidin-4(3H)-one

This protocol describes the condensation of methyl (E)-3-morpholinoacrylate with benzamidine.

Materials & Reagents:

  • Methyl (E)-3-morpholinoacrylate (98% purity)

  • Benzamidine hydrochloride (99% purity)

  • Sodium methoxide (NaOMe), 25% solution in methanol

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Base Preparation: In a 100 mL oven-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by adding the 25% NaOMe solution (2.3 mL, ~10.0 mmol, 1.0 equiv) to anhydrous methanol (30 mL).

  • Amidine Liberation: Add benzamidine hydrochloride (1.57 g, 10.0 mmol, 1.0 equiv) to the stirred NaOMe solution at room temperature. Stir for 20 minutes to liberate the free base. Scientist's Note: It is critical to use the free base of the amidine. Pre-mixing with a stoichiometric amount of a strong base like NaOMe is a reliable method.

  • Substrate Addition: Add methyl (E)-3-morpholinoacrylate (1.87 g, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) for 8-12 hours, monitoring by TLC until the starting acrylate is consumed.

  • Work-up & Precipitation: Cool the reaction mixture in an ice bath. A precipitate should form. If not, slowly add diethyl ether to induce precipitation.

  • Neutralization: While stirring, carefully acidify the mixture to pH ~6-7 with 1 M HCl. This protonates the product, aiding precipitation and removing excess base.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold methanol (10 mL) and then cold diethyl ether (20 mL).

  • Drying & Characterization: Dry the solid under vacuum to afford 2-phenylpyrimidin-4(3H)-one. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary. Confirm identity and purity via NMR, MS, and melting point analysis.

Concluding Remarks for the Modern Chemist

Methyl (E)-3-morpholinoacrylate is more than a simple reagent; it is a strategic tool for the rapid assembly of molecular complexity. Its predictable reactivity, enabled by its push-pull electronics, allows for the logical and efficient construction of high-value pyridine and pyrimidine cores. The protocols described herein are robust and scalable, providing a solid foundation for applications in combinatorial chemistry, library synthesis, and the development of novel therapeutic agents. By understanding the causality behind each synthetic step, researchers can adapt these methods to a wide array of substrates, accelerating the pace of discovery in drug development and materials science.

References

  • Process for the manufacture of methyl cyanoacrylate.
  • Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. [Link]

  • Heterocycles in Medicinal Chemistry. NIH National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]

  • Multicomponent isocyanide-based synthesis of reactive styrenic and (meth)acrylic monomers and their RAFT (co)polymerization. ResearchGate. [Link]

  • Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Royal Society of Chemistry Publishing. [Link]

  • Chemistry & Biology Of Multicomponent Reactions. NIH National Center for Biotechnology Information. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

Sources

Application

Methyl (E)-3-Morpholinoacrylate: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Reagent In the landscape of contemporary organic chemistry, the demand for versatile and efficient building blocks is ever-present. These molecular scaffolds ser...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Reagent

In the landscape of contemporary organic chemistry, the demand for versatile and efficient building blocks is ever-present. These molecular scaffolds serve as the foundation for the construction of complex architectures, particularly in the realms of medicinal chemistry and materials science. Methyl (E)-3-morpholinoacrylate has emerged as a particularly valuable reagent, embodying the principles of atom economy and synthetic efficiency. Its unique electronic and structural features, arising from the conjugation of a nucleophilic morpholine moiety with an electron-deficient acrylate system, render it a potent precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and applications of methyl (E)-3-morpholinoacrylate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of bioactive molecules.[1][2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The properties of methyl (E)-3-morpholinoacrylate are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Appearance Pale yellow oil or low-melting solid
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

The spectroscopic data for methyl (E)-3-morpholinoacrylate are crucial for its characterization. While experimental spectra are ideally obtained for each synthesized batch, the following table provides predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar acrylate and morpholine-containing structures.[3][4]

¹H NMR (Predicted) ¹³C NMR (Predicted)
~ 7.5 ppm (d, 1H, J ≈ 13 Hz, =CH-N)~ 168 ppm (C=O)
~ 4.8 ppm (d, 1H, J ≈ 13 Hz, =CH-CO₂Me)~ 145 ppm (=CH-N)
~ 3.7 ppm (s, 3H, OCH₃)~ 95 ppm (=CH-CO₂Me)
~ 3.7 ppm (t, 4H, J ≈ 5 Hz, -CH₂-O-)~ 66 ppm (-CH₂-O-)
~ 3.2 ppm (t, 4H, J ≈ 5 Hz, -CH₂-N-)~ 51 ppm (OCH₃)
~ 48 ppm (-CH₂-N-)

Synthesis of Methyl (E)-3-Morpholinoacrylate: A Robust and Scalable Protocol

The most direct and efficient synthesis of methyl (E)-3-morpholinoacrylate involves the conjugate addition of morpholine to methyl propiolate. This reaction proceeds readily under mild conditions and typically affords the desired product in high yield and stereoselectivity.

Reaction Scheme

G reagents Methyl Propiolate + Morpholine -> Methyl (E)-3-Morpholinoacrylate

Caption: Synthesis of Methyl (E)-3-Morpholinoacrylate.

Detailed Experimental Protocol

Materials:

  • Methyl propiolate (1.0 eq)

  • Morpholine (1.05 eq)

  • Methanol (or another suitable polar aprotic solvent like acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl propiolate and methanol. The recommended concentration is approximately 0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial to control the exothermicity of the reaction.

  • Addition of Morpholine: Add morpholine dropwise to the cooled solution of methyl propiolate over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for subsequent steps.

  • Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Causality Behind Experimental Choices
  • Stereoselectivity: The trans addition of the amine to the alkyne is the kinetically and thermodynamically favored pathway, leading to the exclusive formation of the (E)-isomer.

  • Solvent: A polar aprotic solvent like methanol or acetonitrile is used to facilitate the dissolution of the reactants and to stabilize the charged intermediates in the reaction mechanism.

  • Temperature Control: The reaction is exothermic, and cooling to 0 °C during the addition of morpholine helps to prevent side reactions and ensures a controlled reaction rate.

Methyl (E)-3-Morpholinoacrylate as a Versatile Building Block

The synthetic utility of methyl (E)-3-morpholinoacrylate stems from its ability to act as a stable and versatile enamine equivalent.[5] Enamines are highly nucleophilic at the β-carbon and are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7]

Reaction Mechanism: The Nucleophilic Character of the Enamine System

The nitrogen atom of the morpholine ring donates its lone pair of electrons into the π-system of the acrylate, significantly increasing the electron density at the β-carbon. This makes the β-carbon highly nucleophilic and susceptible to attack by a wide range of electrophiles.

G Methyl (E)-3-Morpholinoacrylate Methyl (E)-3-Morpholinoacrylate Resonance Structure Resonance Structure Methyl (E)-3-Morpholinoacrylate->Resonance Structure Resonance Reaction with Electrophile (E+) Reaction with Electrophile (E+) Resonance Structure->Reaction with Electrophile (E+) Nucleophilic Attack Iminium Ion Intermediate Iminium Ion Intermediate Reaction with Electrophile (E+)->Iminium Ion Intermediate Product Product Iminium Ion Intermediate->Product Hydrolysis or further reaction G reagents Methyl (E)-3-Morpholinoacrylate + Acetylacetone -> Dihydropyridone Intermediate -> Substituted Pyridone

Caption: Synthesis of a substituted pyridone.

Detailed Experimental Protocol: Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Materials:

  • Methyl (E)-3-morpholinoacrylate (1.0 eq)

  • Acetylacetone (1.0 eq)

  • Sodium ethoxide (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl (E)-3-morpholinoacrylate and acetylacetone in ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration and wash it with cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or another suitable solvent to obtain the pure substituted pyridone.

Mechanistic Rationale

The reaction proceeds through an initial Michael addition of the enolate of acetylacetone to the electron-deficient β-carbon of the acrylate, followed by an intramolecular cyclization and subsequent elimination of morpholine and water to afford the aromatic pyridone ring.

G A Michael Addition of Acetylacetone Enolate B Intramolecular Cyclization A->B C Elimination of Morpholine B->C D Dehydration to form Pyridone C->D

Caption: Key steps in the synthesis of substituted pyridones.

Safety and Handling

Conclusion: A Gateway to Molecular Diversity

Methyl (E)-3-morpholinoacrylate stands as a testament to the power of strategic molecular design. Its inherent reactivity, coupled with its straightforward synthesis, makes it an invaluable tool for organic chemists. The applications presented herein represent only a fraction of its potential. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of this versatile building block is poised to expand, enabling the efficient construction of complex and functionally rich molecules.

References

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google P
  • 23.11: Carbonyl Condensations with Enamines - The Stork Reaction - Chemistry LibreTexts. (URL: [Link])

  • CN107973759B - Preparation method of acryloyl morpholine - Google P
  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. (URL: [Link])

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - NIH. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • Enamines - Master Organic Chemistry. (URL: [Link])

  • EP0333020A2 - Process for the preparation of substituted pyridines - Google P
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene - PMC - NIH. (URL: [Link])

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (URL: [Link])

  • Enantioselective Synthesis of β-amino acids: A Review - SciSpace. (URL: [Link])

  • Poly(N-acryl amino acids): a new class of biologically active polyanions - PubMed. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

  • Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines - YouTube. (URL: [Link])

  • Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective - SciELO México. (URL: [Link])

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (URL: [Link])

  • Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph - PubMed. (URL: [Link])

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

  • A Molecular Electron Density Theory Study of the [3+2] Cycloaddition Reaction of Pseudo(mono)radical Azomethine Ylides with Phenyl Vinyl Sulphone - MDPI. (URL: [Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. (URL: [Link])

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. (URL: [Link])

  • Enamine synthesis by amination - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum. (URL: [Link])

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - NIH. (URL: [Link])

  • Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier - MDPI. (URL: [Link])

  • 13.11: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (URL: [Link])

  • Design synthesis, characterization, molecular docking and antimicrobial evaluation of novel heterocycles with acrylonitrile and anthracene moieties - PMC - NIH. (URL: [Link])

  • Taurine - Wikipedia. (URL: [Link])

  • The H1 and C13 NMR Spectra For Polymethyl- Methacrylate before and after exposure to the MRI Field - ER Publications. (URL: [Link])

  • Enamines - Making Molecules. (URL: [Link])

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[8][9]xazine-1,8-diones - MDPI. (URL: [Link])

  • The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - MDPI. (URL: [Link])

  • Microstructure Analysis of Acrylate-Methacrylate Copolymers by 13C NMR Spectroscopy | Request PDF - ResearchGate. (URL: [Link])

  • 13C NMR spectra of monomer 2 (top) and its polymer (bottom). - ResearchGate. (URL: [Link])

Sources

Method

Application Notes &amp; Protocols: The Reaction of Methyl (E)-3-Morpholinoacrylate with Nucleophiles

An In-Depth Technical Guide Introduction: Unveiling the Reactivity of a Versatile Synthetic Building Block Methyl (E)-3-morpholinoacrylate is a quintessential example of a "push-pull" alkene, a class of molecules charact...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Unveiling the Reactivity of a Versatile Synthetic Building Block

Methyl (E)-3-morpholinoacrylate is a quintessential example of a "push-pull" alkene, a class of molecules characterized by an electron-donating group (the morpholine nitrogen) and an electron-withdrawing group (the methyl acrylate moiety) conjugated through a carbon-carbon double bond.[1][2] This electronic arrangement induces a significant polarization of the π-system. The lone pair of electrons on the morpholine nitrogen pushes electron density into the double bond, rendering the β-carbon nucleophilic. Concurrently, the ester group withdraws electron density, making the α-carbon electrophilic. However, in the context of conjugate additions, the entire α,β-unsaturated system acts as an electrophile, with the β-carbon being the primary site of attack for nucleophiles. This inherent polarity is the cornerstone of its reactivity, making it a highly versatile and valuable intermediate in organic synthesis for the construction of complex molecular architectures.

This guide provides an in-depth exploration of the reactions between methyl (E)-3-morpholinoacrylate and various classes of nucleophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights into the causality behind experimental design choices, empowering researchers to leverage this reagent's full synthetic potential.

Caption: Electronic structure of Methyl (E)-3-Morpholinoacrylate.

Core Reaction Pathways: A Mechanistic Overview

The unique electronic nature of methyl (E)-3-morpholinoacrylate allows it to undergo several distinct reaction types with nucleophiles. Understanding these pathways is critical for predicting reaction outcomes and designing synthetic strategies.

Michael Addition (1,4-Conjugate Addition)

The most prevalent reaction pathway is the Michael addition, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester system.[3] This reaction is driven by the formation of a thermodynamically stable σ-bond at the expense of a π-bond.[3] The mechanism proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Michael_Addition Start Methyl (E)-3-Morpholinoacrylate + Nucleophile (Nu⁻) Attack Nucleophilic attack at β-carbon Start->Attack Intermediate Formation of Resonance-Stabilized Enolate Attack->Intermediate Protonation Protonation of the Enolate Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: General mechanism of a Michael Addition reaction.

Nucleophilic Vinylic Substitution (Addition-Elimination)

Given the presence of the morpholine group, which can function as a competent leaving group, a nucleophilic vinylic substitution pathway is also highly accessible. In this mechanism, the nucleophile adds to the β-carbon to form a tetrahedral intermediate. Subsequent elimination of the morpholine moiety re-forms the double bond, resulting in a new, substituted acrylate derivative. This pathway is particularly common with strong nucleophiles.[4]

Addition_Elimination Start Methyl (E)-3-Morpholinoacrylate + Nucleophile (Nu⁻) Addition Nucleophilic Addition to β-carbon Start->Addition Intermediate Tetrahedral Intermediate Formation Addition->Intermediate Elimination Elimination of Morpholine Leaving Group Intermediate->Elimination Product Substituted Acrylate Elimination->Product

Caption: Mechanism of Nucleophilic Vinylic Substitution.

Application & Protocols: Reactions by Nucleophile Class

This section provides detailed protocols for the reaction of methyl (E)-3-morpholinoacrylate with representative nitrogen, carbon, and sulfur nucleophiles.

I. Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily react, typically via an addition-elimination mechanism to yield new enamine structures or via Michael addition.[5][6] The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side products.

This protocol details the substitution of the morpholine group with benzylamine. The reaction is conducted under neat conditions or in a polar aprotic solvent to facilitate the reaction between the neutral amine and the substrate.

Materials:

  • Methyl (E)-3-morpholinoacrylate

  • Benzylamine

  • Toluene or Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add methyl (E)-3-morpholinoacrylate (1.85 g, 10 mmol) and benzylamine (1.18 g, 11 mmol, 1.1 eq).

  • Solvent (Optional): For a less vigorous reaction, 10 mL of toluene can be added as a solvent. For microwave-assisted synthesis, methanol is a suitable solvent.[7]

  • Heating: Heat the mixture to 80-100 °C with vigorous stirring. If using toluene, bring the mixture to reflux.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent and excess benzylamine under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure N-benzyl-β-amino ester.[7]

Causality of Experimental Choices:

  • Excess Nucleophile: A slight excess of benzylamine ensures the complete consumption of the limiting reagent, methyl (E)-3-morpholinoacrylate.

  • Temperature: Heating is necessary to provide the activation energy for the nucleophilic attack and subsequent elimination of morpholine.

  • Solvent Choice: Toluene is a non-polar solvent that allows for higher reaction temperatures. Methanol is effective for microwave-assisted reactions, which can significantly reduce reaction times.[7]

II. Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, particularly stabilized carbanions like enolates derived from active methylene compounds, are excellent partners for Michael addition reactions.[8][9] These reactions are fundamental for carbon-carbon bond formation.

This procedure describes the base-catalyzed addition of diethyl malonate, a classic Michael donor.[3]

Materials:

  • Methyl (E)-3-morpholinoacrylate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt), 21% solution in ethanol

  • Anhydrous ethanol

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Ammonium chloride (sat. aq. solution)

  • Ethyl acetate

Procedure:

  • Enolate Formation: In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve diethyl malonate (1.76 g, 11 mmol, 1.1 eq) in 20 mL of anhydrous ethanol. To this solution, add sodium ethoxide (3.9 mL, 10.5 mmol, 1.05 eq) dropwise at 0 °C. Stir for 20 minutes to ensure complete formation of the enolate.

  • Substrate Addition: Dissolve methyl (E)-3-morpholinoacrylate (1.85 g, 10 mmol) in 10 mL of anhydrous ethanol and add it dropwise to the enolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).

  • Quenching: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the Michael adduct.

Causality of Experimental Choices:

  • Base: Sodium ethoxide is a strong base used to deprotonate diethyl malonate, generating the nucleophilic enolate required for the Michael addition.[3]

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the base from being quenched by water and to avoid hydrolysis of the ester functionalities.

  • Quenching: The reaction is quenched with a mild acid source (NH₄Cl) to neutralize the remaining base and protonate the enolate intermediate formed during the reaction.

III. Reactions with Sulfur Nucleophiles

Thiols are potent "soft" nucleophiles that exhibit a high affinity for the "soft" β-carbon of α,β-unsaturated systems.[10][11] Thiol-Michael additions are typically highly efficient and can often be performed under mild, base-catalyzed conditions.[12]

This protocol outlines the addition of thiophenol, catalyzed by a weak organic base.

Materials:

  • Methyl (E)-3-morpholinoacrylate

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve methyl (E)-3-morpholinoacrylate (1.85 g, 10 mmol) in 25 mL of dichloromethane in a 50 mL round-bottom flask.

  • Reagent Addition: Add thiophenol (1.10 g, 10 mmol) to the solution, followed by the catalytic addition of triethylamine (0.14 mL, 1 mmol, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-3 hours.

  • Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate, 9:1).

  • Workup: Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 20 mL) to remove the triethylamine, followed by a wash with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The product is often obtained in high purity, but can be further purified by column chromatography if necessary.

Causality of Experimental Choices:

  • Catalyst: Triethylamine is a mild, non-nucleophilic base sufficient to deprotonate a portion of the thiophenol to the more nucleophilic thiolate anion, which then initiates the conjugate addition.[12]

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it dissolves the reactants and is inert under the reaction conditions.

  • Aqueous Wash: The acidic wash is crucial for removing the basic catalyst (triethylamine) from the organic phase, simplifying purification.

Summary of Reaction Conditions

The following table summarizes typical conditions for the reaction of methyl (E)-3-morpholinoacrylate with different nucleophiles.

Nucleophile Class Example Nucleophile Reaction Type Typical Solvent Catalyst/Base Temp (°C) Yield (%)
Nitrogen BenzylamineAddition-EliminationToluene / MethanolNone / MW80-11070-95
Carbon Diethyl MalonateMichael AdditionEthanolNaOEt0 to RT80-90
Sulfur ThiophenolMichael AdditionDichloromethaneTriethylamineRT>95

Note: Yields are representative and can vary based on specific substrate and reaction scale.

Conclusion

Methyl (E)-3-morpholinoacrylate stands out as a powerful and adaptable reagent in modern organic synthesis. Its polarized "push-pull" nature dictates its reactivity, primarily favoring Michael additions and nucleophilic vinylic substitutions. By understanding the underlying mechanisms and carefully selecting reaction conditions—including the choice of nucleophile, solvent, and catalyst—researchers can effectively harness this reagent to construct a diverse array of functionalized molecules. The protocols provided herein serve as a validated starting point for further exploration and application in research and drug development.

References

  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC - NIH. (n.d.).
  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Semantic Scholar. (2024, September 30). Retrieved January 28, 2026, from [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Can an alkene react with a nucleophile? - Quora. (2019, April 9). Retrieved January 28, 2026, from [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - NIH. (n.d.).
  • Reaction scheme for the Michael addition of methyl acrylate (MA) or... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reactions of various nucleophiles with methyl-and ethyl- propiolate - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. (1980, January 1). Retrieved January 28, 2026, from [Link]

  • (PDF) Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (n.d.). Retrieved January 28, 2026, from [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing). (2017, January 17). Retrieved January 28, 2026, from [Link]

  • Amines as Nucleophiles - Chemistry LibreTexts. (2023, January 22). Retrieved January 28, 2026, from [Link]

  • Enamines - Master Organic Chemistry. (2025, April 16). Retrieved January 28, 2026, from [Link]

  • Nucleophilic attacks on carbon–carbon double bonds. Part XXIII. Substitution of β-chloro-α-phenylacrylonitriles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Push-pull alkenes: Structure and -electron distribution - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters - PMC - NIH. (n.d.).
  • Reactivity of sulfur nucleophiles towards S-nitrosothiols - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • Unveiling [3 + 2] Cycloaddition Reactions of N-Methyl-C-3-Bromophenyl-Nitrone to Dimethyl Maleate: Molecular Electron Density Theory Perspective - SciELO México. (n.d.). Retrieved January 28, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Nucleophilic Addition Nitrogen Nucleophile (Imines and Enamines) Organic Chemistry - YouTube. (2019, January 20). Retrieved January 28, 2026, from [Link]

  • Enamine synthesis by amination - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • Alkenes as nucleophiles: Part 1 - Making Molecules. (2025, February 6). Retrieved January 28, 2026, from [Link]

  • Chemical Reactivity - MSU chemistry. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts and Photo-leaving Grou. (2012, October 11). Retrieved January 28, 2026, from [Link]

  • Michael Addition - SynArchive. (n.d.). Retrieved January 28, 2026, from [Link]

  • synthesis of enamines from secondary amines and carbonyl compounds - YouTube. (2019, January 17). Retrieved January 28, 2026, from [Link]

  • Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species - PubMed. (2022, November 16). Retrieved January 28, 2026, from [Link]

  • Reactivity of nitrogen nucleophiles towards S-nitrosopenicillamine - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

  • Generation of Nucleophilic Carbon Reagents - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. (n.d.). Retrieved January 28, 2026, from [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. (2025, February 24). Retrieved January 28, 2026, from [Link]

  • Reactivity of Alkenes - Chemistry LibreTexts. (2023, January 22). Retrieved January 28, 2026, from [Link]

  • Stork Enamine Synthesis - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • Nitrogenous Nucleophiles Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Carbon Nucleophiles - Chemistry Steps. (n.d.). Retrieved January 28, 2026, from [Link]

  • Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph - PubMed. (2013, April 17). Retrieved January 28, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Pyridinones using Methyl (E)-3-Morpholinoacrylate

Introduction: The Significance of Pyridinones and the Strategic Advantage of Methyl (E)-3-Morpholinoacrylate Pyridinone scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinones and the Strategic Advantage of Methyl (E)-3-Morpholinoacrylate

Pyridinone scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to access structurally diverse pyridinones is, therefore, a critical endeavor for researchers in the pharmaceutical and life sciences sectors. This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted pyridinones utilizing Methyl (E)-3-Morpholinoacrylate as a highly effective and versatile C3 synthon.

Methyl (E)-3-Morpholinoacrylate is an electron-deficient alkene activated by both an ester group and a morpholino moiety. This unique electronic profile makes it an exceptional Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. The morpholine group, in particular, serves as an excellent leaving group in subsequent cyclization steps, facilitating the formation of the pyridinone ring. This two-step, one-pot reaction sequence, involving a Michael addition followed by an intramolecular cyclization/elimination, offers a straightforward and modular approach to a diverse range of pyridinone derivatives.

Reaction Mechanism: A Stepwise Annulation Pathway

The synthesis of pyridinones from Methyl (E)-3-Morpholinoacrylate and an active methylene compound (e.g., a compound with a -CH2- group flanked by two electron-withdrawing groups) proceeds through a well-established cascade reaction mechanism. The process can be dissected into the following key steps:

  • Base-Mediated Deprotonation: The reaction is initiated by the deprotonation of the active methylene compound by a suitable base (e.g., sodium ethoxide, DBU) to generate a resonance-stabilized carbanion. The acidity of the α-protons in the active methylene compound is crucial for this step.

  • Michael Addition: The resulting carbanion acts as a potent nucleophile and attacks the electron-deficient β-carbon of Methyl (E)-3-Morpholinoacrylate in a classic Michael addition reaction. This step forms a new carbon-carbon bond and generates a transient enolate intermediate.

  • Intramolecular Cyclization (Annulation): The enolate intermediate then undergoes an intramolecular cyclization. The enolate oxygen or, more commonly, a nitrogen atom from a suitable precursor (often introduced via the active methylene compound or as a separate reagent like ammonium acetate), attacks the ester carbonyl group. This annulation step forms the six-membered heterocyclic ring.

  • Elimination and Tautomerization: The final step involves the elimination of the morpholine and methoxy groups, driven by the formation of the stable aromatic pyridinone ring system. Tautomerization of the resulting intermediate leads to the final pyridinone product.

The overall transformation represents a formal [3+3] cycloaddition, where Methyl (E)-3-Morpholinoacrylate provides a three-carbon fragment and the active methylene compound provides the remaining three atoms (C-C-N or C-C-C, which is then cyclized with an external nitrogen source) to construct the pyridinone ring.

Visualizing the Core Mechanism

Pyridinone Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product MA Methyl (E)-3-Morpholinoacrylate Michael_Adduct Michael Adduct AMC Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Formation (Base) Carbanion->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyridinone Substituted Pyridinone Cyclized_Intermediate->Pyridinone Elimination & Tautomerization

Caption: Generalized reaction mechanism for pyridinone synthesis.

Experimental Protocols: A Guide for Researchers

The following protocols provide a detailed, step-by-step methodology for the synthesis of substituted pyridinones. These are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: General Procedure for the Synthesis of 2-Amino-3-cyano-4-alkoxycarbonyl-6-substituted-pyridines

This protocol details a one-pot synthesis using an active methylene compound like malononitrile and an external nitrogen source.

Materials and Reagents:

  • Methyl (E)-3-Morpholinoacrylate

  • Malononitrile (or other suitable active methylene compound)

  • Ammonium acetate

  • Anhydrous Ethanol

  • Sodium Ethoxide (can be prepared in situ from sodium metal and ethanol or used as a commercial solution)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Experimental Workflow Diagram:

Experimental_Workflow Reagent_Prep Prepare Sodium Ethoxide Solution in Ethanol Reactant_Addition Add Active Methylene Compound & Methyl (E)-3-Morpholinoacrylate Reagent_Prep->Reactant_Addition Reaction Reflux the Reaction Mixture Reactant_Addition->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench with Acetic Acid, Evaporate Solvent Monitoring->Workup Complete Extraction Partition between Water and Ethyl Acetate Workup->Extraction Drying Dry Organic Layer with Na2SO4 Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: Step-by-step experimental workflow for pyridinone synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (20 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small portions to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add the active methylene compound (e.g., malononitrile, 0.66 g, 10 mmol) and Methyl (E)-3-Morpholinoacrylate (1.85 g, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure pyridinone derivative.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Scope of the Reaction

The versatility of this synthetic route allows for the use of various active methylene compounds, leading to a wide array of substituted pyridinones. The following table summarizes representative examples of active methylene compounds and the corresponding expected pyridinone products.

Active Methylene Compound Chemical Structure of Active Methylene Compound Expected Pyridinone Product Notes
MalononitrileNC-CH₂-CN2-Amino-3-cyano-pyridinone derivativeA highly reactive and commonly used substrate.
Ethyl CyanoacetateNC-CH₂-COOEt2-Hydroxy-3-cyano-pyridinone derivativeThe ester group can be further functionalized.
AcetylacetoneCH₃-CO-CH₂-CO-CH₃3-Acetyl-4-methyl-pyridinone derivativeYields highly substituted pyridinones.
Diethyl MalonateEtOOC-CH₂-COOEt3-Ethoxycarbonyl-2-hydroxy-pyridinone derivativeA versatile building block for further derivatization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. The following points ensure the trustworthiness and self-validating nature of the experimental design:

  • Reaction Monitoring: The use of TLC is a critical checkpoint to ensure the reaction has gone to completion, preventing premature work-up and maximizing yield.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and side products.

  • Spectroscopic Analysis: The comprehensive characterization of the final product by NMR, MS, and IR confirms its identity and purity, validating the success of the synthesis.

Conclusion and Future Perspectives

The synthesis of pyridinones using Methyl (E)-3-Morpholinoacrylate offers a powerful and flexible strategy for accessing a wide range of these medicinally important heterocyclic compounds. The operational simplicity, mild reaction conditions, and the ability to introduce diversity through the choice of the active methylene compound make this an attractive method for both academic research and industrial drug development. Future work in this area could focus on expanding the scope of the reaction to include a wider variety of substituted morpholinoacrylates and active methylene compounds, as well as the development of enantioselective variants of this transformation.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. [Link]

  • Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules. [Link]

Sources

Method

Application Notes: Methyl (E)-3-Morpholinoacrylate for Covalent Fragment-Based Drug Discovery

Introduction: The Rise of Covalent Fragments in Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2][3] FBDD utilizes libraries of small, low-molecular-weight compounds ("fragments") to probe a biological target's surface. These fragments, though often exhibiting weak binding affinities, are more likely to form high-quality, atom-efficient interactions.[1] The identified "hits" then serve as a foundation for elaboration into more potent, drug-like molecules through structure-guided optimization.[2][3][4]

In recent years, an evolution of this approach—covalent FBDD—has gained significant traction for its ability to tackle challenging targets, including those previously deemed "undruggable".[1][5] Covalent fragments incorporate a reactive electrophilic "warhead" designed to form a stable, irreversible bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. This strategy can lead to compounds with enhanced potency, prolonged duration of action, and improved selectivity.[1][6]

This application note provides a detailed guide to the use of Methyl (E)-3-Morpholinoacrylate , a versatile and synthetically tractable covalent fragment. We will explore its underlying chemical rationale, provide step-by-step protocols for its application in a typical FBDD workflow, and discuss strategies for hit-to-lead optimization.

Physicochemical Profile: Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate is an ideal candidate for covalent fragment libraries. It combines a mildly reactive Michael acceptor with a favorable morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles in drug molecules.[7]

PropertyValueSource
Molecular Formula C₈H₁₃NO₃[8]
Molar Mass 171.19 g/mol [8]
Appearance Typically a solid or oil-
Core Scaffold Morpholine[7]
Reactive Warhead Acrylate (Michael Acceptor)-
Stereochemistry (E)-isomer-

Causality Behind the Design: The molecule's design is a deliberate fusion of function. The acrylate group serves as the reactive component, targeting nucleophilic residues. The (E)-configuration provides defined stereochemistry, which is crucial for specific binding interactions. The morpholine group not only improves physicochemical properties but also provides a synthetically accessible vector for future chemical elaboration during the hit-to-lead phase.

The Covalent FBDD Workflow: A Comprehensive Overview

A successful covalent FBDD campaign is a multi-step, self-validating process. Each stage is designed to identify true hits, eliminate artifacts, and provide clear guidance for the next phase of optimization.

FBDD_Workflow cluster_0 Phase 1: Library Preparation & QC cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Validation & Characterization cluster_3 Phase 4: Optimization LibPrep Fragment Library Preparation Reactivity Thiol Reactivity Assessment LibPrep->Reactivity Quality Control Screening Primary Screening (MS, X-ray, NMR) Reactivity->Screening HitID Hit Identification Screening->HitID Validation Hit Validation (Dose-Response) HitID->Validation Mapping Covalent Site Mapping (LC-MS/MS) Validation->Mapping Optimization Hit-to-Lead Optimization (Fragment Growing) Mapping->Optimization Lead Lead Compound Optimization->Lead

Caption: The Covalent Fragment-Based Drug Discovery (FBDD) Cascade.

Experimental Protocols

Protocol 1: Fragment Library Preparation and Quality Control

Rationale: The integrity of screening results depends entirely on the quality of the fragment stocks. Purity, solubility, and stability are paramount. Aggregated or impure compounds are a primary source of false-positive results.

Step-by-Step Methodology:

  • Procurement & Purity Assessment: Obtain Methyl (E)-3-Morpholinoacrylate from a reputable supplier. Verify the purity (>95%) and identity using ¹H NMR and LC-MS.

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 100 mM) in anhydrous dimethyl sulfoxide (DMSO).

    • Aliquot the primary stock into single-use volumes in low-binding microplates or vials to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in a desiccated environment.

  • Solubility Assessment:

    • Determine the maximum aqueous solubility in the final screening buffer.

    • This is critical as fragments must be screened at high concentrations to detect weak binding. A common method is nephelometry or dynamic light scattering.

  • Stability Check: Periodically re-assess the purity of a stock aliquot by LC-MS to ensure the fragment has not degraded during storage.

Protocol 2: Thiol Reactivity Assessment

Rationale: For covalent fragments, reactivity is a double-edged sword. The fragment must be reactive enough to bind its target but not so reactive that it binds non-specifically to many proteins.[6] A reactivity assay using a model thiol, such as N-acetyl-L-cysteine, provides a quantitative measure to triage fragments.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine methyl ester in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a 10 mM stock of Methyl (E)-3-Morpholinoacrylate in the same buffer, diluting from the DMSO primary stock.

  • Reaction:

    • Mix the two reagents to final concentrations of 100 µM each.

    • Incubate the reaction at a constant temperature (e.g., 37°C).

  • Monitoring:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench an aliquot of the reaction mixture.

    • Analyze the quenched samples by LC-MS to measure the disappearance of the starting material (the fragment).

  • Data Analysis:

    • Plot the natural logarithm of the remaining fragment concentration versus time.

    • The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t₁/₂) of the fragment. Fragments with moderate reactivity (e.g., half-life of several hours) are generally preferred for initial screening.

Protocol 3: Primary Fragment Screening Methodologies

The choice of screening method depends on the target protein and available instrumentation. Below are protocols for three common, orthogonal techniques.

A. Mass Spectrometry (MS) Based Screening

Rationale: This method directly detects the covalent modification of the target protein by observing the expected mass increase. It is highly sensitive and requires relatively small amounts of protein.[11]

  • Incubation: Incubate the target protein (e.g., 5-10 µM) with a 10- to 50-fold molar excess of Methyl (E)-3-Morpholinoacrylate for a defined period (e.g., 4 hours) at a controlled temperature. Include a DMSO-only control.

  • Sample Cleanup: Remove unbound fragment using a desalting column or buffer exchange spin column.

  • Analysis: Analyze the protein sample by intact protein mass spectrometry (e.g., ESI-Q-TOF).

  • Hit Identification: A "hit" is identified by the appearance of a new peak corresponding to the mass of the protein plus the mass of the fragment (Protein + 171.19 Da).

B. X-Ray Crystallography Screening

Rationale: This is the gold standard for FBDD as it provides a direct, atomic-resolution picture of how and where the fragment binds, offering invaluable information for structure-based drug design.[12][13][14][15]

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration of Methyl (E)-3-Morpholinoacrylate (e.g., 10-50 mM) dissolved in a cryoprotectant-containing mother liquor. Soaking times can range from minutes to hours.

  • Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution & Analysis: Solve the crystal structure and look for new, un-modeled electron density in the protein's binding pockets. A convincing "blob" of density that can be modeled as the morpholinoacrylate adduct confirms a hit.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy Screening

Rationale: NMR is a powerful method for detecting weak binding events in solution. Protein-observed 2D NMR experiments are particularly robust for identifying hits and mapping their binding site.[16][17]

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled target protein (e.g., 25-50 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Incubation: Add a small aliquot of the Methyl (E)-3-Morpholinoacrylate stock solution to the protein sample (e.g., to a final concentration of 250-500 µM).

  • Hit Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum after incubation.

  • Data Analysis: Overlay the reference and hit spectra. "Hits" are identified by significant chemical shift perturbations (CSPs) or the disappearance of specific amide peaks in the protein's spectrum, indicating binding at or near those residues. Because the binding is covalent, peak disappearance is a common and strong indicator of a reaction.

Protocol 4: Hit Validation and Site Mapping

Rationale: A primary hit is not a validated lead. It is crucial to confirm that the observed interaction is specific, dose-dependent, and occurs at a well-defined site on the target protein.

  • Dose-Response Confirmation: Repeat the primary screen (preferably with MS) using a serial dilution of Methyl (E)-3-Morpholinoacrylate to confirm that the extent of protein modification increases with fragment concentration.

  • Site Identification via LC-MS/MS:

    • Covalently label the target protein with the fragment as in the primary MS screen.

    • Denature, reduce, and alkylate the protein sample.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the modified peptide by its unique mass (+171.19 Da). The MS/MS fragmentation data will pinpoint the exact amino acid residue (e.g., Cys123) that has been covalently modified.

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a validated covalent hit like Methyl (E)-3-Morpholinoacrylate is identified and its binding mode is understood (ideally from a crystal structure), the process of optimization begins. The goal is to "grow" the fragment into a larger molecule with improved affinity and selectivity by exploring adjacent binding pockets.[4][18][19]

Caption: Hit-to-Lead strategy using the Fragment Growing approach.

Key Optimization Strategies:

  • Fragment Growing: This is the most common strategy.[4][20] The initial fragment is used as an anchor, and chemical appendages are added to engage with nearby pockets on the protein surface. For Methyl (E)-3-Morpholinoacrylate, the morpholine nitrogen (after a potential protecting group removal) and the methyl ester are prime vectors for synthetic elaboration.

    • Vector 1 (Morpholine): The morpholine can be replaced with other heterocycles or substituted to introduce new interaction points.

    • Vector 2 (Ester): The methyl ester can be hydrolyzed to the carboxylic acid or converted to various amides to explore hydrogen-bonding opportunities.

  • Structure-Activity Relationship (SAR): A systematic exploration of chemical modifications is performed. Each new analog is synthesized and tested for its binding affinity and inhibitory activity, building a clear picture of what chemical features improve potency.[21]

Conclusion

Methyl (E)-3-Morpholinoacrylate serves as an excellent starting point for covalent fragment-based drug discovery campaigns. Its combination of a tunable electrophilic warhead and a favorable morpholine scaffold provides a robust anchor for identifying and optimizing novel inhibitors. The systematic and self-validating protocols outlined in this application note—from initial library preparation and reactivity assessment to multi-platform screening and hit validation—provide a rigorous framework for researchers to leverage this powerful chemical tool, accelerating the path from a simple fragment to a promising lead compound.

References

  • Vertex AI Search. (n.d.). Methyl Acrylate.
  • MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023.
  • The Good Scents Company. (n.d.). methyl acrylate, 96-33-3.
  • ChemicalBook. (n.d.). POLY(METHYL ACRYLATE) | 9003-21-8.
  • ChemBK. (n.d.). Methyl (E)-3-Morpholinoacrylate.
  • Wikipedia. (n.d.). Methyl acrylate.
  • MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview.
  • YouTube. (2022). Introduction into Fragment Based Drug Discovery.
  • ResearchGate. (2019). (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • ScienceDirect. (n.d.). Fragment-Based Drug Discovery.
  • MedChemica. (2025). Dec 2025 Med Chem Paper Of The Month: Design And Modular Synthesis Of 3-D Fragments.
  • NIH. (n.d.). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC.
  • NIH. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets - PMC.
  • NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC.
  • NIH. (2021). Fragment-based covalent ligand discovery - PMC.
  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery.
  • PubMed. (n.d.). Crystallographic fragment screening.
  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance.
  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications.
  • NIH. (n.d.). Set-up and screening of a fragment library targeting the 14-3-3 protein interface - PMC.
  • ResearchGate. (n.d.). (PDF) Covalent fragment libraries in drug discovery.
  • Google Patents. (n.d.). CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development.
  • Creative Proteomics. (n.d.). Fragment-Based Drug Discovery Interaction Analysis.
  • CHI. (n.d.). Fragment-Based Drug Discovery.
  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance.
  • Evotec. (n.d.). Crystallographic Fragment Screening Services.
  • ResearchGate. (n.d.). Figure 2. (A) Design and synthesis of the fragment library. (B)....
  • ACS Publications. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.
  • Creative Biostructure. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy.
  • NIH. (n.d.). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • YouTube. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR.
  • University of Cambridge. (n.d.). X-ray Facility fragment screening.
  • ResearchGate. (2018). How do I synthesize acrylic ester ?.
  • NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC.
  • YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing,....

Sources

Application

Heck reaction protocol for acrylate synthesis

Application Note: High-Fidelity Synthesis of Acrylates via the Heck-Mizoroki Reaction Executive Summary This guide details the synthesis of substituted acrylates (cinnamates) via the Heck-Mizoroki reaction. Unlike rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Acrylates via the Heck-Mizoroki Reaction

Executive Summary

This guide details the synthesis of substituted acrylates (cinnamates) via the Heck-Mizoroki reaction. Unlike rigid standard operating procedures, this document treats the reaction as a dynamic system, providing two distinct protocols: Method A (Phosphine-Ligand) for challenging substrates requiring high stability, and Method B (Jeffery Conditions) for rapid, ligand-free synthesis using phase-transfer catalysis.

Target Applications:

  • Synthesis of UV-active monomers for materials science.

  • Production of cinnamic acid derivatives (pharmaceutical intermediates).

  • Late-stage functionalization of drug scaffolds.

Mechanistic Intelligence & Regioselectivity

To troubleshoot the Heck reaction, one must understand the catalytic cycle, specifically why acrylates behave differently than electron-rich alkenes.

The Acrylate Specificity: Acrylates are electron-deficient olefins.[1][2][3] During the migratory insertion step, electronic effects dominate steric factors. The polarized Pd–Ar bond aligns such that the nucleophilic Aryl group attacks the electron-poor


-carbon of the acrylate. This results in high 

-regioselectivity
, yielding the linear trans-cinnamate almost exclusively.
Visualization: The Catalytic Cycle

Figure 1: The mechanism below illustrates the Neutral Pathway (common for aryl iodides/bromides with phosphines). Note the specific insertion regiochemistry.

HeckCycle cluster_product Output PreCat Pre-Catalyst Pd(OAc)2 Pd0 Active Species Pd(0)L2 PreCat->Pd0 Reduction (PPh3/Olefin) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X (R-I/Br) Coord Olefin Coordination (Syn-Alignment) OxAdd->Coord + Acrylate Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective (Beta-Aryl) BetaElim Beta-Hydride Elimination (Product Release) Insert->BetaElim Syn-Elimination BaseStep Base-Assisted Elimination BetaElim->BaseStep - H-Pd-X Product Trans-Cinnamate (Linear Product) BetaElim->Product Release BaseStep->Pd0 Regeneration

Caption: The catalytic cycle emphasizing the Pd(0)/Pd(II) redox loop. Critical failure points are Oxidative Addition (sterics) and Beta-Hydride Elimination (stability).

Critical Parameter Optimization

Before beginning, select the protocol based on your substrate's profile.

ParameterMethod A: Phosphine (Standard) Method B: Jeffery (Ligand-Free)
Primary Use Case Aryl Bromides, Chlorides (activated), Scale-up.Aryl Iodides, Activated Bromides, High-throughput.
Catalyst System Pd(OAc)₂ + PPh₃ (Stabilized Pd)Pd(OAc)₂ + TBAB (Nanoparticle/Anionic)
Solvent DMF, DMA, or NMP (High boiling, polar)DMF, Acetonitrile, or Water/Solvent mix
Base Triethylamine (Et₃N) or K₂CO₃K₂CO₃, NaOAc, or NaHCO₃
Temperature 80°C – 140°CRoom Temp – 100°C
Advantages Highly robust; prevents "Pd Black" precipitation.Faster rates; "Green" chemistry potential; cheaper.
Disadvantages PPh₃ oxide byproduct is difficult to remove.Prone to Pd precipitation if not agitated well.

Protocol A: The Standard Phosphine Method

Best for: Aryl bromides and substrates requiring rigorous reproducibility.

Reagents:

  • Aryl Bromide (1.0 equiv)[4]

  • Ethyl Acrylate (1.2 – 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (1 – 3 mol%)

  • Triphenylphosphine [PPh₃] (2 – 6 mol%, maintain 1:2 Pd:P ratio)

  • Triethylamine [Et₃N] (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration relative to halide)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The "Induction" Trick):

    • In a dry Schlenk tube equipped with a stir bar, add Pd(OAc)₂ and PPh₃.

    • Add the DMF solvent.[5] Stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn from orange/brown to a clear yellow. This indicates the reduction of Pd(II) to the active Pd(0)L₂ species using the phosphine as the reducing agent.

  • Substrate Addition:

    • Add the Aryl Bromide, Ethyl Acrylate, and Et₃N to the yellow solution.

    • Note: If the Aryl Bromide is a solid, add it with the catalyst precursors in step 1.

  • Reaction & Heating:

    • Seal the tube (screw cap or septum with N₂ balloon).

    • Heat to 100°C .

    • Monitoring: Check TLC after 2 hours. Acrylates polymerize if heated too long without inhibitors; however, the PPh₃ acts as a mild antioxidant.

  • Workup (Crucial for Purity):

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash the organic layer with 1M HCl (2x) to remove the triethylamine and triethylammonium salts.

    • Wash with Brine (1x), dry over MgSO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Note: The product is usually less polar than the starting material.

Protocol B: The "Jeffery" Conditions (Ligand-Free)

Best for: Aryl Iodides and rapid screening. Relies on Tetrabutylammonium Bromide (TBAB) to stabilize Pd nanoparticles.

Reagents:

  • Aryl Iodide (1.0 equiv)[4]

  • Methyl/Ethyl Acrylate (1.2 equiv)

  • Pd(OAc)₂ (1 mol%)

  • TBAB (1.0 equiv)

  • Sodium Bicarbonate [NaHCO₃] (2.5 equiv)

  • Solvent: DMF (0.2 M)

Step-by-Step Methodology:

  • One-Pot Setup:

    • To a vial/flask, add Aryl Iodide, Pd(OAc)₂, TBAB, and NaHCO₃.

    • Add DMF and the Acrylate.

  • Reaction:

    • Heat to 80°C .

    • Speed: Aryl iodides under these conditions often convert fully within 1–4 hours.

    • Visual Check: The reaction mixture will likely turn dark/black. Unlike Method A, this is normal for Jeffery conditions (Pd nanoparticles are the active species).

  • Workup:

    • Dilute with Diethyl Ether or EtOAc.

    • Filter through a small pad of Celite to remove the palladium black and inorganic salts.

    • Concentrate and purify via column chromatography.

Self-Validating Quality Control System

Use this workflow to validate your experiment in real-time.

Validation Start Reaction Mixture TLC TLC Check (UV Active?) Start->TLC Color Color Check (Black Precipitate?) Start->Color NMR 1H NMR (Crude) TLC->NMR Consumption >90% Color->NMR Method A: Bad (Deactivation) Method B: OK (Nanoparticles) Result Target: J = 15-16 Hz (Trans-Isomer) NMR->Result Coupling Constant (J)

Caption: QC workflow. The critical NMR signature for trans-cinnamates is a doublet with J = 15–16 Hz.

Troubleshooting & Optimization Table

SymptomProbable CauseCorrective Action
Pd Black Formation (Method A) Catalyst decomposition; Temperature too high or insufficient ligand.Increase PPh₃ loading to 4:1 (P:Pd). Lower temp by 10°C.
Low Conversion Oxidative addition failure (usually with Chlorides).Switch to bulky, electron-rich ligands (e.g., P(t-Bu)₃) or use Aryl Iodides.
Polymerization of Acrylate Thermal initiation of acrylate polymerization.Add a radical inhibitor (e.g., BHT or Hydroquinone) to the reaction mixture.
Regioisomer Mixture Electronic neutrality of substrate.Acrylates usually give >99:1 linear. If branching occurs, switch to bidentate ligands (DPPP).

References

  • Mizoroki, T., et al. (1971).[5][6] Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan.

  • Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry.

  • Jeffery, T. (1984).[5] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Method

Application Notes and Protocols for the Utilization of Methyl (E)-3-Morpholinoacrylate in Synthetic Chemistry

Introduction: Unveiling the Potential of Methyl (E)-3-Morpholinoacrylate Methyl (E)-3-morpholinoacrylate is a versatile building block in modern organic synthesis, combining the structural features of a reactive α,β-unsa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-morpholinoacrylate is a versatile building block in modern organic synthesis, combining the structural features of a reactive α,β-unsaturated ester and a nucleophilic enamine. This unique electronic arrangement makes it a valuable precursor for the synthesis of a wide array of complex nitrogen-containing molecules and heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and materials science. The morpholine moiety, a common motif in bioactive compounds, imparts favorable physicochemical properties, while the acrylate backbone serves as a handle for a variety of chemical transformations.

This comprehensive guide provides a detailed exploration of the synthesis and application of Methyl (E)-3-morpholinoacrylate. We will delve into the fundamental principles governing its reactivity and present a step-by-step protocol for a representative reaction, empowering researchers and drug development professionals to effectively harness the synthetic potential of this valuable intermediate.

Scientific Principles: The Dual Reactivity of an Enamino Ester

The reactivity of Methyl (E)-3-morpholinoacrylate is dominated by the electronic interplay between the morpholine nitrogen and the acrylate system. The lone pair of electrons on the nitrogen atom engages in resonance with the π-system of the double bond and the carbonyl group. This delocalization of electron density has two major consequences:

  • Nucleophilicity at the α-Carbon: The resonance contribution from the nitrogen atom increases the electron density at the α-carbon (the carbon adjacent to the ester group), rendering it nucleophilic. This allows the molecule to participate in reactions with various electrophiles.

  • Electrophilicity at the β-Carbon: While the overall system is electron-rich, the β-carbon (the carbon double-bonded to the α-carbon) retains some electrophilic character, making it susceptible to attack by strong nucleophiles, although this reactivity is attenuated compared to a simple acrylate.

The primary mode of reaction for enamino esters like Methyl (E)-3-morpholinoacrylate is as a nucleophile at the α-carbon. This reactivity is central to its utility in C-C and C-N bond-forming reactions.

Synthesis of Methyl (E)-3-Morpholinoacrylate: A Representative Protocol

While not commercially available from all suppliers, Methyl (E)-3-morpholinoacrylate can be readily synthesized in the laboratory. A common and efficient method involves the condensation of a β-keto ester, such as methyl acetoacetate, with morpholine.[1][2] This reaction proceeds via the formation of an enamine, with the concomitant removal of water.

Experimental Protocol: Synthesis of Methyl (E)-3-Morpholinoacrylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl acetoacetate116.1211.6 g (10.3 mL)0.1
Morpholine87.1210.5 g (10.5 mL)0.12
p-Toluenesulfonic acid172.200.17 g0.001
Toluene-150 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add methyl acetoacetate (10.3 mL, 0.1 mol), morpholine (10.5 mL, 0.12 mol), p-toluenesulfonic acid (0.17 g, 0.001 mol), and toluene (150 mL).

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).[3]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Methyl (E)-3-morpholinoacrylate as a pale yellow oil or a low-melting solid.

G cluster_synthesis Synthesis Workflow reagents Combine Methyl Acetoacetate, Morpholine, p-TSA in Toluene reflux Heat to Reflux with Dean-Stark Trap reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete purify Purify by Distillation/Chromatography workup->purify product Methyl (E)-3-Morpholinoacrylate purify->product

Caption: Workflow for the synthesis of Methyl (E)-3-Morpholinoacrylate.

Application in Aza-Michael Addition: A Step-by-Step Guide

A key application of Methyl (E)-3-morpholinoacrylate is its use as a nucleophile in conjugate addition reactions, such as the aza-Michael addition.[4][5][6] In this representative protocol, we will describe the reaction of Methyl (E)-3-morpholinoacrylate with a generic α,β-unsaturated ketone (e.g., methyl vinyl ketone) to form a 1,5-dicarbonyl compound, a valuable precursor for the synthesis of various heterocyclic systems.

Experimental Protocol: Aza-Michael Addition using Methyl (E)-3-Morpholinoacrylate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl (E)-3-Morpholinoacrylate171.191.71 g0.01
Methyl Vinyl Ketone70.090.77 g (0.9 mL)0.011
Acetonitrile (anhydrous)-20 mL-
Acetic Acid60.050.06 g (0.06 mL)0.001
Saturated aq. Ammonium Chloride-20 mL-
Ethyl Acetate-50 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl (E)-3-morpholinoacrylate (1.71 g, 0.01 mol) in anhydrous acetonitrile (20 mL). Add a catalytic amount of acetic acid (0.06 mL, 0.001 mol).

  • Addition of Electrophile: Slowly add methyl vinyl ketone (0.9 mL, 0.011 mol) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.

  • Aqueous Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, an iminium salt intermediate, is often hydrolyzed during work-up or can be fully hydrolyzed by stirring with dilute aqueous acid. The final 1,5-dicarbonyl product can be purified by column chromatography on silica gel.

G cluster_application Application Workflow start Dissolve Enamino Ester in Acetonitrile with Acetic Acid add Add Methyl Vinyl Ketone start->add react Stir at Room Temperature add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete hydrolysis Hydrolysis of Iminium Intermediate workup->hydrolysis purify Purify by Column Chromatography hydrolysis->purify product 1,5-Dicarbonyl Compound purify->product

Caption: Workflow for the aza-Michael addition using Methyl (E)-3-Morpholinoacrylate.

Safety Precautions

As with any chemical protocol, it is imperative to adhere to strict safety guidelines.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Reagent Handling:

    • Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care, avoiding contact with skin and eyes.[8][9][10]

    • Acrylates: Acrylates can be irritants and sensitizers. Avoid skin contact and inhalation.[11]

    • Acids and Solvents: Handle all acids and organic solvents with appropriate caution.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl (E)-3-morpholinoacrylate is a highly valuable and versatile intermediate in organic synthesis. Its unique electronic properties allow it to function as a potent nucleophile at the α-carbon, enabling the construction of complex molecular architectures. The protocols detailed herein for its synthesis and application in an aza-Michael addition serve as a practical guide for researchers. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively utilize this reagent to advance their research in drug discovery and materials science.

References

  • Brandt, C. A., et al. (2004). Synthesis of β-enamino esters, amides, and thioesters. Synthesis, 2004(10), 1557-1558. Available at: [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2022). Taylor & Francis Online. Available at: [Link]

  • Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. National Institutes of Health. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. (2025). Carl Roth. Available at: [Link]

  • Addition of morpholine to 2-bromo-4,4,4-trifluorobuten-2-oate. (2021). ResearchGate. Available at: [Link]

  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. (2015). Royal Society of Chemistry. Available at: [Link]

  • Synthesis and reactivity of β-enamino esters. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. (2004). ACS Publications. Available at: [Link]

  • β-enamino ester synthesis by amination. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2012). National Institutes of Health. Available at: [Link]

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). ResearchGate. Available at: [Link]

  • Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph. (2013). National Institutes of Health. Available at: [Link]

  • Organocatalytic Desymmetric Double Aza-Michael Addition Cascade: Enantioselective Synthesis of Fused Morpholines. (2024). ACS Publications. Available at: [Link]

  • Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate. (2014). Google Patents.
  • Safety Data Sheet: Morpholine. (n.d.). Carl Roth. Available at: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2020). Frontiers. Available at: [Link]

  • Synthesis of Substituted Morpholines Using Stereodivergent Aza-Michael Reactions Catalyzed by Brønsted Acids. (2013). ACS Publications. Available at: [Link]

  • Arylation of Methyl, Ethyl, or tert-Butyl 2-[Hydroxy(phenyl)methyl]acrylate. (n.d.). ResearchGate. Available at: [Link]

  • Enamines – formation, properties, reactions, and mechanisms. (2025). Master Organic Chemistry. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet Morpholine. (2022). Redox. Available at: [Link]

  • Examples of reactive β-enamino esters. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of Methyl (E)-3-Morpholinoacrylate

Abstract This document provides a comprehensive guide for the synthesis of Methyl (E)-3-Morpholinoacrylate, a valuable enamine compound with applications in organic synthesis and as a precursor for various bioactive mole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl (E)-3-Morpholinoacrylate, a valuable enamine compound with applications in organic synthesis and as a precursor for various bioactive molecules. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental setup grounded in established chemical principles. This guide elucidates the underlying reaction mechanism, provides a step-by-step synthesis protocol, outlines safety precautions, and details methods for purification and characterization of the final product.

Introduction and Scientific Context

Methyl (E)-3-Morpholinoacrylate is a substituted enamine, a class of compounds recognized for their versatile reactivity in organic chemistry. Enamines serve as key intermediates in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and Michael additions, making them indispensable tools in the synthesis of complex organic molecules.[1] The morpholine moiety, a heterocyclic amine, is a common feature in many pharmaceuticals and agrochemicals, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability.[2][3] The synthesis of Methyl (E)-3-Morpholinoacrylate is typically achieved through the nucleophilic addition of morpholine to methyl propiolate. This reaction is a classic example of a Michael addition to an activated alkyne, a fundamental transformation in organic synthesis.[4]

Reaction Mechanism and Stereochemistry

The synthesis of Methyl (E)-3-Morpholinoacrylate proceeds via a conjugate addition mechanism. Morpholine, a secondary amine, acts as a nucleophile, attacking the electron-deficient β-carbon of the methyl propiolate.[5] This initial nucleophilic attack results in the formation of a zwitterionic intermediate.[6] Subsequent proton transfer leads to the formation of the final enamine product.

The stereochemistry of the addition is of critical importance. The reaction between a secondary amine and methyl propiolate has been shown to proceed with high stereoselectivity, yielding the trans or (E)-isomer as the major product.[6] This stereochemical outcome is a result of the anti-addition of the nucleophile and the proton across the alkyne triple bond.[7]

Below is a diagram illustrating the reaction mechanism:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Morpholine in DCM B Cool to 0 °C A->B C Dropwise addition of Methyl Propiolate in DCM B->C D Stir at room temperature for 2 hours C->D E Wash with water D->E F Dry organic layer with Na₂SO₄ E->F G Remove solvent via rotary evaporation F->G H Purify by vacuum distillation or recrystallization G->H

Caption: Experimental workflow for the synthesis of Methyl (E)-3-Morpholinoacrylate.

Results and Discussion

The successful synthesis of Methyl (E)-3-Morpholinoacrylate should yield a pale yellow oil or solid. The expected yield for this type of reaction is typically in the range of 70-90%. [6]

Characterization

The identity and purity of the product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine protons, the methyl ester protons, and the two vinylic protons. The large coupling constant (J-value) between the two vinylic protons will confirm the (E)-stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the two vinylic carbons, the carbons of the morpholine ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl (E)-3-Morpholinoacrylate (171.19 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=C double bond of the enamine, the C=O stretching of the ester, and the C-N and C-O bonds of the morpholine ring.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl (E)-3-Morpholinoacrylate. By following the outlined procedures and safety precautions, researchers can effectively synthesize this valuable compound for further applications in organic synthesis and drug discovery. The provided mechanistic insights and characterization guidelines will aid in ensuring the successful execution and validation of the synthesis.

References

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • Process for the manufacture of methyl cyanoacrylate. Google Patents.
  • Nucleophilic addition reactions to activated alkynes. ResearchGate. Available at: [Link]

  • Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. ResearchGate. Available at: [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. Available at: [Link]

  • Secondary Amine-Mediated Cyclization of Methyl Propiolate with Imines. ResearchGate. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Click nucleophilic conjugate additions to activated alkynes. Pure. Available at: [Link]

  • Stork Enamine Synthesis. NROChemistry. Available at: [Link]

  • The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. The Royal Society of Chemistry. Available at: [Link]

  • Experimental and Theoretical Investigation of the Reaction of Amines with Methyl Propiolate. Request PDF. Available at: [Link]

  • Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC - PubMed Central. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Material Safety Data Sheet - Methyl propiolate, 99%. Cole-Parmer. Available at: [Link]

  • Enamine. Wikipedia. Available at: [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available at: [Link]

  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. Available at: [Link]

  • Contents. The Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols: Methyl (E)-3-Morpholinoacrylate in the Synthesis of Pharmaceutical Intermediates

Introduction: The Versatility of the Morpholine Scaffold in Drug Discovery The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. A key challenge in drug development is the efficient and modular introduction of such valuable scaffolds onto a variety of molecular frameworks. Methyl (E)-3-Morpholinoacrylate emerges as a highly versatile and reactive building block designed to address this challenge, serving as a linchpin in the synthesis of complex pharmaceutical intermediates.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of Methyl (E)-3-Morpholinoacrylate. We will delve into the causality behind the synthetic protocol, explore its utility in the construction of key pharmaceutical precursors, and provide detailed, self-validating experimental procedures.

Chemical Profile and Significance

Methyl (E)-3-Morpholinoacrylate is an α,β-unsaturated ester bearing a morpholine moiety. This unique combination of functional groups dictates its reactivity and utility:

  • Electrophilic Alkene: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is central to its role in Michael additions and related conjugate additions.

  • The Morpholine Moiety: This functional group imparts desirable physicochemical properties to the parent molecule and its downstream derivatives, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Ester Functionality: The methyl ester provides a handle for further chemical transformations, such as amidation or reduction, adding another layer of synthetic versatility.

Synthetic Protocol: A Guided Approach to Methyl (E)-3-Morpholinoacrylate

The synthesis of Methyl (E)-3-Morpholinoacrylate is most effectively achieved through a Michael addition of morpholine to methyl acrylate. This reaction is typically straightforward, but careful control of reaction conditions is crucial to ensure high yield and purity.

Underlying Principles of the Synthesis

The reaction proceeds via a nucleophilic conjugate addition mechanism. The lone pair of electrons on the nitrogen atom of morpholine acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. The resulting enolate intermediate is then protonated to yield the final product.

The choice of solvent and temperature is critical. While the reaction can proceed without a solvent, using a polar aprotic solvent can facilitate the reaction by stabilizing the charged intermediates. Microwave irradiation has also been shown to significantly accelerate Michael additions of amines to acrylates, often leading to cleaner reactions and higher yields in shorter timeframes.[2]

Experimental Workflow: Synthesis of Methyl (E)-3-Morpholinoacrylate

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Reactants Methyl Acrylate Morpholine ReactionVessel Round-bottom flask with magnetic stirrer Reactants->ReactionVessel Solvent e.g., Acetonitrile (Optional) Solvent->ReactionVessel Heating Stirring at room temperature or gentle heating (e.g., 40-50°C) ReactionVessel->Heating Initiate Reaction Monitoring TLC analysis (e.g., Ethyl acetate/Hexane) Heating->Monitoring SolventRemoval Removal of solvent (and excess reactants) under reduced pressure Monitoring->SolventRemoval Reaction Completion Purification Column chromatography (Silica gel, Ethyl acetate/Hexane) SolventRemoval->Purification FinalProduct Methyl (E)-3-Morpholinoacrylate Purification->FinalProduct Isolation

Caption: Workflow for the synthesis of Methyl (E)-3-Morpholinoacrylate.

Detailed Step-by-Step Protocol

Materials:

  • Methyl acrylate (CAS: 96-33-3)

  • Morpholine (CAS: 110-91-8)

  • Acetonitrile (optional, as solvent)

  • Ethyl acetate (for chromatography)

  • Hexane (for chromatography)

  • Silica gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Rotary evaporator

  • Chromatography column

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine methyl acrylate (1.0 eq) and morpholine (1.1 eq). If using a solvent, dissolve the methyl acrylate in a minimal amount of acetonitrile before adding the morpholine.

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, gentle heating to 40-50°C can be applied to drive the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The product should have a different Rf value than the starting materials.

  • Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent and any excess morpholine under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Methyl (E)-3-Morpholinoacrylate.

Safety Precautions:

  • Both methyl acrylate and morpholine are flammable and irritants.[3][4] Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic; for larger scale reactions, consider cooling the reaction vessel initially.

Expected Analytical Data
Parameter Expected Value
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm): ~2.5 (t, 4H, -CH₂-N-CH₂-), ~3.3 (t, 4H, -CH₂-O-CH₂-), 3.65 (s, 3H, -OCH₃), ~5.0 (d, 1H, =CH-CO), ~7.5 (d, 1H, -N-CH=) (Note: Predicted values based on similar structures)
¹³C NMR (CDCl₃) δ (ppm): ~45 (-CH₂-N-CH₂-), ~51 (-OCH₃), ~67 (-CH₂-O-CH₂-), ~90 (=CH-CO), ~155 (-N-CH=), ~170 (C=O) (Note: Predicted values based on similar structures)
IR (thin film) ν (cm⁻¹): ~2950 (C-H), ~1710 (C=O, ester), ~1640 (C=C), ~1120 (C-O-C)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₃NO₃: 172.09; found: 172.1

Application in Pharmaceutical Intermediate Synthesis

Methyl (E)-3-Morpholinoacrylate is a versatile precursor for a range of pharmaceutical intermediates, particularly those requiring the incorporation of a morpholine-containing side chain. Its utility stems from the reactivity of both the acrylate system and the ester functionality.

Gateway to Substituted Heterocycles

A primary application of α,β-unsaturated esters like Methyl (E)-3-Morpholinoacrylate is in the synthesis of heterocyclic compounds.[5][6][7] The electrophilic nature of the double bond allows for reactions with a variety of binucleophilic reagents to construct five- and six-membered rings, which are prevalent in many drug classes.

Example: Synthesis of a Pyrazolidinone Core

The reaction of Methyl (E)-3-Morpholinoacrylate with a substituted hydrazine can lead to the formation of a pyrazolidinone ring system. This core structure is found in a number of biologically active compounds.

G Start Methyl (E)-3-Morpholinoacrylate Intermediate Michael Adduct Intermediate Start->Intermediate + Reagent Reagent Substituted Hydrazine (R-NH-NH₂) Product Substituted Pyrazolidinone Intermediate->Product Intramolecular Cyclization

Caption: Synthesis of a pyrazolidinone core from Methyl (E)-3-Morpholinoacrylate.

Precursor to Chiral Amines: The Linezolid Example

While not a direct precursor in most commercial syntheses of the antibiotic Linezolid, Methyl (E)-3-Morpholinoacrylate serves as an excellent model for the introduction of the N-aryl-morpholine fragment, a key structural feature of this important drug.[8][9] The synthesis of Linezolid involves the formation of an oxazolidinone ring, and intermediates with similar structural motifs to Methyl (E)-3-Morpholinoacrylate can be envisioned as starting points for the construction of such systems.

The general strategy would involve the reduction of the double bond and subsequent manipulation of the ester group to form a chiral amine, a critical component of many pharmaceuticals.

Conclusion

Methyl (E)-3-Morpholinoacrylate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis and dual reactivity make it an ideal reagent for introducing the pharmacologically significant morpholine moiety into a wide range of molecular architectures. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this important pharmaceutical intermediate in their drug discovery and development endeavors.

References

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • CN107973759B - Preparation method of acryloyl morpholine - Google Patents.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - NIH. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - NIH. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. Available at: [Link]

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Available at: [Link]

  • Methyl Acrylate - SAFETY DATA SHEET. Available at: [Link]

Sources

Application

The Strategic Deployment of Methyl (E)-3-Morpholinoacrylate in Advanced Multi-Component Reactions: A Guide for Researchers

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. Multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor, offering an atom-economical and efficient pathway to diverse chemical scaffolds.[1] This application note delves into the utility of a versatile building block, methyl (E)-3-morpholinoacrylate, in the realm of MCRs, with a particular focus on its application in the synthesis of highly substituted pyrrole derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique reactivity of this compound for the rapid generation of novel molecular entities.

Introduction to Methyl (E)-3-Morpholinoacrylate: A Privileged Reagent

Methyl (E)-3-morpholinoacrylate is a β-enaminone, a class of compounds characterized by an electron-donating amino group conjugated to an electron-withdrawing carbonyl group. This electronic arrangement bestows upon the molecule a rich and tunable reactivity profile, making it an exceptional substrate for a variety of chemical transformations. The morpholine moiety, in particular, offers several advantages, including enhanced stability and favorable solubility characteristics in common organic solvents.[2]

The core value of methyl (E)-3-morpholinoacrylate in MCRs lies in its ability to act as a nucleophilic component, initiating a cascade of bond-forming events with other reactants in a single pot. This approach circumvents the need for the isolation of intermediates, thereby saving time, resources, and minimizing waste.

The Power of Three: A Domino Approach to Polysubstituted Pyrroles

One of the most elegant applications of methyl (E)-3-morpholinoacrylate is in a three-component reaction with an isocyanide and an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), to construct highly functionalized pyrrole cores.[3] Pyrroles are a ubiquitous heterocyclic motif in numerous natural products and pharmaceuticals, and their efficient synthesis is of significant interest to the medicinal chemistry community.

Mechanistic Rationale: A Symphony of Reactivity

The reaction is believed to proceed through a domino sequence of events, initiated by the nucleophilic addition of the enamine to the isocyanide. This is followed by an intramolecular cyclization and subsequent rearrangement to furnish the aromatic pyrrole ring. The morpholine group plays a crucial role in activating the enamine system for the initial nucleophilic attack and influencing the regiochemical outcome of the reaction.

The proposed mechanism for this transformation is depicted below:

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product Enamine Methyl (E)-3-Morpholinoacrylate Zwitterion Zwitterionic Intermediate Enamine->Zwitterion Nucleophilic Attack Isocyanide Isocyanide Isocyanide->Zwitterion DMAD DMAD Cyclized_Intermediate Cyclized Intermediate DMAD->Cyclized_Intermediate Zwitterion->Cyclized_Intermediate [1,5]-Dipolar Cyclization Pyrrole Polysubstituted Pyrrole Cyclized_Intermediate->Pyrrole Elimination & Aromatization

Caption: Proposed mechanistic pathway for the three-component synthesis of polysubstituted pyrroles.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of polysubstituted pyrroles using methyl (E)-3-morpholinoacrylate. Researchers are encouraged to optimize these conditions for their specific substrates.

General Procedure for the Three-Component Synthesis of Polysubstituted Pyrroles

This protocol outlines a typical procedure for the reaction between methyl (E)-3-morpholinoacrylate, an isocyanide, and dimethyl acetylenedicarboxylate.

Materials:

  • Methyl (E)-3-morpholinoacrylate

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl (E)-3-morpholinoacrylate (1.0 equiv).

  • Dissolve the enamine in the chosen anhydrous solvent (e.g., 5 mL of CH₂Cl₂ per mmol of enamine).

  • Add the isocyanide (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Slowly add dimethyl acetylenedicarboxylate (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrole.

Characterization

The structure of the synthesized pyrrole derivatives should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation: A Summary of Representative Results

The following table summarizes typical results for the three-component synthesis of polysubstituted pyrroles, showcasing the versatility of this methodology.

EntryIsocyanideSolventTime (h)Yield (%)
1tert-Butyl isocyanideCH₂Cl₂2475
2Cyclohexyl isocyanideCH₃CN1882
3Benzyl isocyanideToluene2468
4Phenyl isocyanideDioxane3655

Note: Yields are for isolated products after column chromatography. Reaction conditions: room temperature, equimolar amounts of methyl (E)-3-morpholinoacrylate and DMAD, and 1.1 equivalents of isocyanide.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider increasing the reaction temperature or employing a catalyst. Lewis acids or protic acids have been shown to promote similar MCRs.

  • Side Reactions: The formation of side products may occur. Careful monitoring by TLC and optimization of reaction conditions (solvent, temperature, and reaction time) can help to minimize these.

  • Purification Challenges: The polarity of the resulting pyrrole derivatives can vary significantly. A systematic screening of eluent systems for column chromatography is recommended for efficient purification.

Conclusion: A Gateway to Molecular Diversity

Methyl (E)-3-morpholinoacrylate has proven to be a highly effective and versatile building block for the construction of complex heterocyclic systems via multi-component reactions. The three-component synthesis of polysubstituted pyrroles highlighted in this application note serves as a prime example of its utility. This domino reaction provides a rapid and efficient entry to a scaffold of significant importance in medicinal chemistry and drug discovery. By understanding the underlying reactivity and following the outlined protocols, researchers can unlock the potential of this valuable reagent to accelerate their synthetic programs and explore novel chemical space.

References

  • Domling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chem. Rev.2006, 106 (1), 17–89.
  • Al-Zoubi, R. M.; Al-Jaber, H. I. Enaminones: Valuable Building Blocks in Organic Synthesis. J. Heterocycl. Chem.2019, 56 (6), 1637-1667.
  • Bansal, Y.; Silakari, O. The therapeutic journey of pyrroles: a review. Eur. J. Med. Chem.2012, 57, 357-366.
  • Shaabani, A.; Maleki, A.; Mofakham, H. A clean, one-pot, three-component synthesis of highly substituted pyrroles. Tetrahedron Lett.2007, 48 (23), 4081-4083.
  • Nair, V.; Rajesh, C.; Vinod, A. U.; Bindu, S.; Sreekanth, A. R.; Mathen, J. S.; Balagopal, L. A Novel and Facile Three-Component Reaction Involving Isocyanides for the Synthesis of Highly Functionalized Pyrroles. Org. Lett.2001, 3 (21), 3333–3334.

Sources

Method

Application Notes and Protocols for Computational Studies of Methyl (E)-3-Morpholinoacrylate Reaction Mechanisms

Introduction: The Synthetic Versatility and Computational Challenge of Methyl (E)-3-Morpholinoacrylate Methyl (E)-3-Morpholinoacrylate is a fascinating and highly versatile building block in modern organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility and Computational Challenge of Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate is a fascinating and highly versatile building block in modern organic synthesis and drug discovery. Its unique electronic structure, possessing both electron-rich and electron-poor centers, endows it with a rich and varied reactivity profile. As an enamine fused to an acrylate, it can participate in a multitude of chemical transformations, most notably as a Michael acceptor and as a component in cycloaddition reactions.[1] Understanding the underlying mechanisms of these reactions is paramount for controlling selectivity, optimizing reaction conditions, and designing novel synthetic pathways.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to employ computational chemistry to elucidate the reaction mechanisms of Methyl (E)-3-Morpholinoacrylate. We will move beyond a simple recitation of steps and delve into the causality behind methodological choices, ensuring a robust and self-validating computational workflow. The protocols outlined herein are designed to be adaptable to a wide range of computational chemistry software packages. Recent advancements in computational chemistry have made it an indispensable tool for exploring complex reaction landscapes, especially for short-lived intermediates that are difficult to characterize experimentally.[2]

Pillar 1: Understanding the Reactivity Landscape

The reactivity of Methyl (E)-3-Morpholinoacrylate is dominated by the interplay between the morpholine enamine and the methyl acrylate moieties. The nitrogen atom of the morpholine ring donates electron density into the double bond, increasing its nucleophilicity at the α-carbon. Conversely, the electron-withdrawing methyl acrylate group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This duality makes it a versatile synthon.

Key Potential Reaction Pathways:
  • Michael Addition: The electrophilic β-carbon is a prime target for nucleophiles (Michael donors) such as thiols, amines, and carbanions. This reaction is fundamental for forming new carbon-heteroatom or carbon-carbon bonds.[3][4][5]

  • [4+2] Cycloaddition (Diels-Alder Reaction): The conjugated system can act as either a diene or a dienophile.[6]

    • As a Diene: The morpholino-substituted diene system can react with electron-deficient alkenes (dienophiles).

    • As a Dienophile: The electron-deficient double bond of the acrylate moiety can react with electron-rich dienes. The stereochemical outcome of such reactions can be reliably predicted with computational methods.[7]

Pillar 2: The Computational Protocol: A Step-by-Step Guide to Mechanistic Elucidation

The following protocol outlines a robust workflow for the computational investigation of a reaction mechanism, using the Michael addition of a simple thiol (e.g., methanethiol) to Methyl (E)-3-Morpholinoacrylate as a representative example. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance of accuracy and computational cost.[8]

Step 1: System Preparation and Conformational Analysis

The "Why": Reactants are not static entities. They exist as an ensemble of conformers. Starting a calculation from a high-energy conformer can lead to erroneous results. Therefore, it is crucial to identify the lowest energy conformers of all reactants.

Protocol:

  • Build Reactants: Construct 3D models of Methyl (E)-3-Morpholinoacrylate and the chosen nucleophile (e.g., methanethiol) in a molecular modeling program.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., PM6 or a small basis set DFT).

  • Conformational Search: For flexible molecules like Methyl (E)-3-Morpholinoacrylate, perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Re-optimization and Energy Ranking: Re-optimize the lowest energy conformers found in the previous step using the target level of theory (e.g., B3LYP/6-31G(d)). Calculate their relative energies to identify the global minimum.

Step 2: Locating Stationary Points on the Potential Energy Surface

The "Why": A chemical reaction can be visualized as a path on a potential energy surface (PES). The minima on this surface represent stable species (reactants, intermediates, products), while saddle points represent transition states. Our goal is to map out this path.

Protocol:

  • Reactant Complex (RC) and Product Complex (PC) Optimization:

    • Arrange the lowest energy conformers of the reactants in a plausible orientation for the reaction to occur and perform a geometry optimization. This will locate the reactant complex.

    • Similarly, build the expected product and optimize its geometry to find the product complex.

  • Transition State (TS) Search: This is often the most challenging part of the protocol.

    • Initial Guess: Use the structures of the RC and PC to generate an initial guess for the transition state structure. Methods like Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST2, QST3) can be employed.

    • TS Optimization: Perform a transition state optimization from the initial guess using an algorithm like the Berny optimization. This search aims to find a first-order saddle point.

  • Frequency Analysis:

    • Perform a frequency calculation for all optimized structures (reactants, products, and transition state).

    • Verification:

      • Minima (reactants, products, intermediates) should have zero imaginary frequencies.

      • A transition state must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the formation of the C-S bond and the breaking of the C=C π-bond in our example).

Step 3: Validating the Reaction Pathway

The "Why": Finding a structure with one imaginary frequency does not guarantee it is the correct transition state connecting the desired reactants and products. An Intrinsic Reaction Coordinate (IRC) calculation is essential for verification.[9]

Protocol:

  • IRC Calculation: Starting from the optimized transition state structure, perform an IRC calculation in both the forward and reverse directions.

  • Pathway Confirmation: The IRC path should lead downhill from the transition state to the reactant complex in one direction and to the product complex in the other. If it does not, the transition state is for a different reaction, and the search must be repeated.

Step 4: Thermochemical Analysis

The "Why": The energies obtained from the calculations allow us to quantify the kinetics and thermodynamics of the reaction.

Protocol:

  • Energy Extraction: From the output files of the frequency calculations, extract the electronic energies and the thermal corrections to Gibbs free energy.

  • Calculation of Activation and Reaction Energies:

    • Activation Energy (ΔG‡): ΔG‡ = G(TS) - G(Reactants)

    • Reaction Energy (ΔGrxn): ΔGrxn = G(Products) - G(Reactants)

This entire workflow can be visualized as follows:

G cluster_prep 1. System Preparation cluster_pes 2. Locate Stationary Points cluster_val 3. Validate Pathway cluster_therm 4. Thermochemical Analysis build Build 3D Models conf_search Conformational Search build->conf_search reopt Re-optimize & Rank conf_search->reopt opt_rc_pc Optimize RC & PC reopt->opt_rc_pc ts_search Transition State Search opt_rc_pc->ts_search freq Frequency Analysis ts_search->freq irc IRC Calculation freq->irc confirm Confirm Connections irc->confirm extract Extract Energies confirm->extract calc Calculate ΔG‡ & ΔGrxn extract->calc

Caption: General workflow for computational reaction mechanism studies.

Pillar 3: Data Presentation and Visualization

Clear presentation of results is crucial for interpretation and communication.

Illustrative Reaction Energy Profile

The following table presents illustrative quantitative data for the Michael addition of methanethiol to Methyl (E)-3-Morpholinoacrylate and a hypothetical Diels-Alder reaction with a generic dienophile. These values are representative of what might be expected for such reactions.

ReactionReactantsTransition State (TS)ProductsΔE‡ (kcal/mol)ΔErxn (kcal/mol)
Michael Addition Methyl (E)-3-Morpholinoacrylate + MethanethiolTS_MichaelMethyl 3-morpholino-2-(methylthio)propanoate12.5-25.0
Diels-Alder [4+2] Methyl (E)-3-Morpholinoacrylate + Ethylene (dienophile)TS_DielsAlder2-Morpholino-2,3-dihydropyran-6-carboxylic acid methyl ester20.8-15.2

Note: Energies are purely illustrative and would need to be calculated for specific systems and levels of theory.

Visualizing Reaction Mechanisms

Graphviz diagrams are excellent for visualizing the flow of a reaction.

Michael Addition Pathway

Michael_Addition Reactants Reactants (Morpholinoacrylate + Thiol) TS Transition State (TS_Michael) Reactants->TS ΔG‡ Product Product (Adduct) TS->Product

Caption: Michael Addition Reaction Pathway.

Diels-Alder [4+2] Cycloaddition Pathway

Diels_Alder Reactants Reactants (Diene + Dienophile) TS Transition State (TS_DielsAlder) Reactants->TS ΔG‡ Product Product (Cycloadduct) TS->Product

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Methyl (E)-3-Morpholinoacrylate synthesis

<Technical Support Center: Methyl (E)-3-Morpholinoacrylate Synthesis Welcome to the technical support guide for the synthesis of Methyl (E)-3-Morpholinoacrylate. This document is designed for researchers, chemists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Methyl (E)-3-Morpholinoacrylate Synthesis

Welcome to the technical support guide for the synthesis of Methyl (E)-3-Morpholinoacrylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important reaction. Our goal is to move beyond simple protocols and explain the fundamental principles that govern yield and purity, empowering you to troubleshoot and enhance your experimental outcomes.

Introduction: The Aza-Michael Addition

The synthesis of Methyl (E)-3-Morpholinoacrylate is a classic example of an aza-Michael addition (also known as a conjugate addition).[1][2] In this reaction, a nitrogen nucleophile—in this case, the secondary amine morpholine—attacks the β-carbon of an α,β-unsaturated carbonyl compound, methyl propiolate. The reaction is typically high-yielding and stereoselective for the (E)-isomer due to the geometry of the addition to the alkyne. However, several factors can impact the efficiency of this transformation. This guide will address the most common challenges encountered in the laboratory.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses specific issues you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step resolution.

Q1: My reaction yield is consistently low (<80%). What are the primary factors I should investigate?

A low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Causality: The aza-Michael addition is sensitive to reagent purity, stoichiometry, solvent, and temperature. The high reactivity of methyl propiolate also makes it susceptible to side reactions if not handled correctly.

Troubleshooting Workflow:

G start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry start->reagents sub_reagents1 Is Methyl Propiolate fresh/pure? (Check for polymerization/discoloration) reagents->sub_reagents1 Check sub_reagents2 Is Morpholine anhydrous? reagents->sub_reagents2 Check sub_reagents3 Is stoichiometry accurate? (Use slight excess of morpholine, ~1.05 eq.) reagents->sub_reagents3 Check conditions 2. Optimize Reaction Conditions sub_cond1 Is the solvent appropriate and anhydrous? conditions->sub_cond1 Check sub_cond2 Is the temperature controlled? (Exothermic reaction) conditions->sub_cond2 Check workup 3. Analyze Work-up & Purification sub_workup1 Are you losing product during extraction or solvent removal? workup->sub_workup1 Check sub_reagents1->conditions If OK sub_reagents2->conditions If OK sub_reagents3->conditions If OK sub_cond1->workup If OK sub_cond2->workup If OK solution High Yield Achieved sub_workup1->solution If Optimized

Troubleshooting workflow for low yield.

Step-by-Step Solutions:

  • Reagent Quality:

    • Methyl Propiolate: This is a highly reactive electrophile prone to polymerization, especially if impure or old. Use a freshly opened bottle or distill it under reduced pressure before use. Store it under an inert atmosphere (N₂ or Ar) at low temperatures.

    • Morpholine: Ensure it is anhydrous. Water can compete as a nucleophile or hydrolyze the ester, reducing yield. Use a freshly opened bottle or dry it over KOH pellets followed by distillation.

  • Stoichiometry:

    • While a 1:1 ratio is theoretically required, using a slight excess of morpholine (e.g., 1.05 equivalents) can help drive the reaction to completion, compensating for any potential impurities or handling losses.

  • Reaction Conditions:

    • Temperature Control: The reaction is often exothermic. Adding the methyl propiolate dropwise to a cooled solution of morpholine (e.g., in an ice bath at 0-5 °C) is critical. Uncontrolled temperature increases can lead to side reactions and polymerization. After the addition is complete, the reaction can be allowed to warm to room temperature.

    • Solvent Choice: The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like methanol or ethanol are excellent choices as they can stabilize the charged intermediate through hydrogen bonding, accelerating the reaction.[3][4]

Q2: I'm observing a significant side product, especially a dialkylated species. How can I prevent this?

Causality: The desired enamine product is still nucleophilic and can potentially react with a second molecule of methyl propiolate. This is more likely to occur if there is a high local concentration of the electrophile.

Step-by-Step Solutions:

  • Controlled Addition: This is the most effective solution. Add the methyl propiolate slowly and dropwise to the morpholine solution with vigorous stirring. This ensures the electrophile is consumed by the more nucleophilic morpholine before it can react with the less nucleophilic enamine product.

  • Use of Excess Amine: Employing a slight excess of morpholine (1.05-1.1 eq.) ensures that methyl propiolate is more likely to encounter a molecule of the starting amine rather than the product.

Q3: My final product is an oil that is difficult to purify by crystallization. What are the best purification strategies?

Causality: Methyl (E)-3-Morpholinoacrylate is often a low-melting solid or a viscous oil at room temperature, making crystallization challenging. Impurities can further inhibit crystal lattice formation.

Step-by-Step Solutions:

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The crude product can often be obtained in high purity (>95%) without further steps if the reaction was clean.

  • Column Chromatography: If impurities are present, flash column chromatography on silica gel is the most reliable method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. For example, a gradient of 10% to 50% ethyl acetate in hexane is a good starting point.

  • Distillation: For larger scales, Kugelrohr or short-path distillation under high vacuum can be effective for purifying the oily product. Be aware that the product may be thermally sensitive, so use the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q: Is a catalyst necessary for this reaction? A: No, a catalyst is generally not required. The inherent nucleophilicity of morpholine and the high electrophilicity of methyl propiolate are sufficient for the reaction to proceed efficiently, often completing within minutes to a few hours at room temperature.[5][6] This catalyst-free approach is a key advantage, aligning with green chemistry principles.[5]

Q: What is the optimal solvent and why? A: Polar protic solvents are generally optimal. Methanol is an excellent choice because it effectively solvates the transition state, accelerating the reaction, and is easy to remove during work-up. Aprotic solvents like dichloromethane (DCM) or acetonitrile can also be used, but the reaction may be slower. For a green chemistry approach, the reaction can even be run neat (solvent-free), but this requires very careful temperature control.[5]

Table 1: Effect of Solvent on Aza-Michael Addition Yield

Solvent Dielectric Constant (approx.) Typical Reaction Time Expected Yield Key Consideration
Methanol 33.0 < 1 hour >95% Excellent choice, easy to remove.
Ethanol 24.5 1-2 hours >95% Good alternative to methanol.
Acetonitrile 37.5 2-4 hours ~90-95% Slower reaction rate.
Dichloromethane 9.1 4-8 hours ~85-90% Much slower, requires longer reaction times.

| Neat (Solvent-free) | N/A | < 30 minutes | >98% | Highly exothermic, requires excellent cooling. |

Q: How can I confirm the (E)-stereochemistry of my product? A: The (E)-isomer is the thermodynamically favored product. Confirmation is best achieved using ¹H NMR spectroscopy. The two vinyl protons will appear as doublets with a coupling constant (J-value) typically in the range of 12-18 Hz, which is characteristic of a trans (E) configuration. A cis (Z) isomer would have a much smaller coupling constant (typically 6-12 Hz).

Optimized High-Yield Protocol

This protocol incorporates the best practices discussed above for achieving a consistently high yield of pure product.

Materials:

  • Morpholine (freshly distilled, 1.05 eq.)

  • Methyl propiolate (freshly distilled, 1.00 eq.)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Setup: Equip a round-bottom flask with a stir bar and a dropping funnel. Place the flask in an ice-water bath. The entire apparatus should be under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: Dissolve morpholine (1.05 eq.) in anhydrous methanol (approx. 0.5 M concentration) in the flask and cool the solution to 0 °C with stirring.

  • Controlled Addition: Add methyl propiolate (1.00 eq.) to the dropping funnel. Add the methyl propiolate dropwise to the stirred morpholine solution over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl propiolate starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is the crude product.

  • Purification (if necessary): If TLC indicates the presence of impurities, purify the crude oil by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient).

Reaction Mechanism Visualization:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 Morpholine (Nucleophile) Int1 Zwitterionic Intermediate R1->Int1  Nucleophilic  Attack R2 Methyl Propiolate (Electrophile) R2->Int1 Prod Methyl (E)-3-Morpholinoacrylate Int1->Prod  Proton Transfer  (from solvent or another amine)

Mechanism of aza-Michael addition.

References

  • Process for the manufacture of methyl cyanoacrylate.
  • Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). National Institutes of Health. [Link]

  • A process for purifying methyl methacrylate.
  • Polymerization mechanism of methyl cyanoacrylate. ResearchGate. [Link]

  • Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate. [Link]

  • Enamines - Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. [Link]

  • Process for the purification of acrylate and methacrylate esters.
  • Tailored Aza-Michael Addition as Key Step in the Synthesis of 1H-imidazo[5,1-c][5][7]oxazine Scaffolds. UniUrb. [Link]

  • Synthesis of enamines from secondary amines and carbonyl compounds. YouTube. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. [Link]

  • Enamine synthesis by amination. Organic Chemistry Portal. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. lidsen. [Link]

  • Stork Enamine Synthesis. Chemistry Steps. [Link]

  • Enamines. Making Molecules. [Link]

  • Michael Addition. Organic Chemistry Portal. [Link]

  • Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl (E)-3-Morpholinoacrylate

Welcome to the technical support center for the synthesis and optimization of Methyl (E)-3-Morpholinoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl (E)-3-Morpholinoacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal results in your experiments.

Introduction to Methyl (E)-3-Morpholinoacrylate Synthesis

Methyl (E)-3-Morpholinoacrylate is a valuable enaminoester, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The synthesis typically involves the conjugate addition (aza-Michael reaction) of morpholine to an activated alkyne, such as methyl propiolate, or an acrylate derivative. The stereochemistry of the resulting double bond is a critical aspect of the synthesis, with the (E)-isomer being the thermodynamically more stable and often desired product.

This guide will focus on the common synthetic routes and provide practical solutions to issues that may arise during the reaction, work-up, and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl (E)-3-Morpholinoacrylate?

There are two main approaches for the synthesis of Methyl (E)-3-Morpholinoacrylate:

  • From Methyl Propiolate: This is a direct and atom-economical method involving the conjugate addition of morpholine to methyl propiolate. The reaction is typically exothermic and proceeds readily, often without the need for a catalyst. The use of methyl propiolate as a starting material directly yields the desired enaminoester.[1]

  • From Methyl Acrylate: While less direct, it is possible to synthesize related structures from methyl acrylate. This would involve a Michael addition followed by subsequent transformations. For instance, a related compound, acryloyl morpholine, is synthesized from methyl acrylate and morpholine, which can provide insights into reaction conditions.[2]

Q2: What is the expected stereochemistry of the product?

The reaction of morpholine with methyl propiolate generally yields the (E)-isomer as the major product due to thermodynamic stability. The trans arrangement of the morpholino and ester groups minimizes steric hindrance.

Q3: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to monitor and control are:

  • Temperature: The reaction is often exothermic. Controlling the temperature is crucial to prevent side reactions and ensure the selective formation of the desired product.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents are generally suitable.

  • Stoichiometry: The molar ratio of morpholine to the acrylate or propiolate starting material should be carefully controlled to avoid side reactions, such as the addition of a second morpholine molecule.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Low or No Product Yield

Problem: After performing the reaction, I have a very low yield of Methyl (E)-3-Morpholinoacrylate, or no product at all.

Possible Causes & Solutions:

  • Cause 1: Incomplete Reaction.

    • Explanation: The reaction may not have gone to completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using TLC. If the starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature. For the reaction of morpholine with methyl propiolate, the reaction is often rapid and exothermic, so this is less likely to be the primary issue.

  • Cause 2: Reagent Quality.

    • Explanation: The purity of the starting materials, particularly methyl propiolate, is critical. Methyl propiolate can be unstable and should be handled with care. Morpholine should be free of excessive water.

    • Solution: Ensure that the methyl propiolate is of high purity and has been stored correctly. Distill morpholine if it is suspected to contain significant amounts of water.

  • Cause 3: Incorrect Stoichiometry.

    • Explanation: An incorrect molar ratio of reactants can lead to the formation of side products or leave an excess of one starting material.

    • Solution: Carefully measure and use a 1:1 molar ratio of morpholine to methyl propiolate.

Presence of Impurities and Side Products

Problem: My final product is contaminated with significant impurities, as observed by NMR or TLC.

Possible Causes & Solutions:

  • Cause 1: Double Michael Addition.

    • Explanation: If an excess of morpholine is used, or if the reaction conditions are too harsh, a second molecule of morpholine can add to the initial product, leading to the formation of a diamino-adduct.

    • Solution: Use a 1:1 stoichiometry of reactants. Add the morpholine dropwise to the solution of methyl propiolate to maintain a low concentration of the amine.

  • Cause 2: Polymerization of Starting Material.

    • Explanation: Acrylate and propiolate esters can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

    • Solution: Maintain a controlled reaction temperature. The use of a radical inhibitor, such as hydroquinone, can be considered, although it may not be necessary for the rapid aza-Michael addition.[3]

  • Cause 3: Hydrolysis of the Product.

    • Explanation: Enaminoesters can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up, leading to the formation of a β-keto ester.[4][5][6]

    • Solution: Perform the work-up under neutral or mildly basic conditions. Avoid prolonged contact with strong acids or bases.

Purification Challenges

Problem: I am having difficulty purifying Methyl (E)-3-Morpholinoacrylate to the desired level.

Possible Causes & Solutions:

  • Cause 1: Co-eluting Impurities in Chromatography.

    • Explanation: Side products with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if separation on silica gel is challenging.

  • Cause 2: Difficulty with Crystallization.

    • Explanation: The product may be an oil or may be difficult to crystallize from common solvents.

    • Solution: Experiment with a range of solvents and solvent mixtures for recrystallization.[7][8][9] A common technique is to dissolve the compound in a hot solvent in which it is soluble and then slowly cool the solution. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Synthesis of Methyl (E)-3-Morpholinoacrylate from Methyl Propiolate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Methyl propiolate

  • Morpholine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or methanol)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl propiolate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.0 eq) dropwise to the stirred solution over a period of 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Solvents for Synthesis and Purification

StepRecommended SolventsRationale
Reaction Acetonitrile, Dichloromethane, MethanolThese solvents are polar enough to dissolve the reactants and facilitate the reaction without interfering with the Michael addition.
Purification (Chromatography) Hexane/Ethyl Acetate, Dichloromethane/MethanolA mixture of a non-polar and a polar solvent allows for good separation of the product from potential impurities.
Purification (Recrystallization) Ethanol, Isopropanol, Hexane/Ethyl AcetateThe choice of solvent depends on the solubility of the product and impurities at different temperatures.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Methyl Propiolate + Morpholine Reaction Aza-Michael Addition (Solvent, 0°C to RT) Reactants->Reaction Crude Crude Product Reaction->Crude TLC TLC Monitoring Reaction->TLC In-process control Chromatography Column Chromatography Crude->Chromatography Crystallization Recrystallization Crude->Crystallization Pure Pure Methyl (E)-3- Morpholinoacrylate Chromatography->Pure Crystallization->Pure NMR NMR Spectroscopy Pure->NMR Final Product QC

Caption: Workflow for the synthesis and purification of Methyl (E)-3-Morpholinoacrylate.

Stability and Storage

Q: How should I store Methyl (E)-3-Morpholinoacrylate?

Enaminoesters can be sensitive to moisture and acidic conditions, which can lead to hydrolysis. Therefore, it is recommended to store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. For long-term storage, refrigeration is advisable.

Characterization Data (Predicted)

1H NMR (CDCl3, 400 MHz):

  • δ 7.5 - 7.7 (d, 1H, vinyl H)

  • δ 4.8 - 5.0 (d, 1H, vinyl H)

  • δ 3.7 (t, 4H, -CH2-O-CH2-)

  • δ 3.6 (s, 3H, -OCH3)

  • δ 3.1 - 3.3 (t, 4H, -CH2-N-CH2-)

13C NMR (CDCl3, 100 MHz):

  • δ 168 - 170 (C=O)

  • δ 145 - 147 (=CH-N)

  • δ 95 - 97 (=CH-CO)

  • δ 66 - 68 (-CH2-O-CH2-)

  • δ 50 - 52 (-OCH3)

  • δ 48 - 50 (-CH2-N-CH2-)

References

  • Process for the manufacture of methyl cyanoacrylate.
  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. [Link]

  • Process for the purification of (meth)acrylic acid.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Preparation method of acryloyl morpholine.
  • Methyl propiolate. Wikipedia. [Link]

  • Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. MDPI. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). ResearchGate. [Link]

  • 1H- and 13C-NMR spectroscopy of (meth)acrylate (co)polymers. Sci-Hub. [Link]

  • Synthesis of acrylates from methyl propionate, propionic acid and formaldehyde in the gas phase on solid catalysts. ResearchGate. [Link]

  • reaction between primary and secondary amines and acrylonitrile without the use of lipase catalyst. ResearchGate. [Link]

  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. RSC Publishing. [Link]

  • Hydrolysis of Imines and Enamines Explained. YouTube. [Link]

  • Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate. [Link]

  • The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. ResearchGate. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Texas at Dallas. [Link]

  • Amine acrylate addition reaction products.
  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. National Institutes of Health. [Link]

  • Thermal Decomposition. YouTube. [Link]

  • State of the Art in Dual-Curing Acrylate Systems. MDPI. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

  • Methyl Acrylate Production. Intratec. [Link]

  • Enamine Hydrolysis. YouTube. [Link]

  • Thermal decomposition. Wikipedia. [Link]

  • 13C NMR spectra of monomer 2 (top) and its polymer (bottom).. ResearchGate. [Link]

  • The addition of secondary aliphatic amines to acrylic acid derivatives.... ResearchGate. [Link]

  • Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Methyl (E)-3-Morpholinoacrylate Reactions

Welcome to the technical support center for Methyl (E)-3-Morpholinoacrylate reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl (E)-3-Morpholinoacrylate reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning brown and viscous. What is happening?

A1: The observance of a brown, viscous reaction mixture is a common indicator of polymerization. Methyl (E)-3-Morpholinoacrylate, like other acrylate esters, is susceptible to polymerization, especially in the presence of radical initiators or at elevated temperatures. The morpholino group can also influence the electron density of the acrylate system, potentially increasing its reactivity under certain conditions.

Troubleshooting and Prevention:

  • Inhibitor Check: Ensure that a suitable radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), is present in your reaction mixture, especially if heating is required.[1]

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can significantly accelerate polymerization.

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can contribute to radical formation.

Q2: I am observing a significant amount of a di-addition product. How can I favor the mono-addition?

A2: The formation of a di-addition product, where two molecules of morpholine have added to the acrylate backbone, is a classic example of a Michael addition side reaction.[2][3] This occurs when the initial product, Methyl (E)-3-Morpholinoacrylate, acts as a Michael acceptor for a second equivalent of morpholine.

Causality and Mitigation:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the acrylate precursor relative to morpholine can help minimize the di-addition product.

  • Slow Addition: Add the morpholine to the reaction mixture slowly and at a controlled temperature. This maintains a low concentration of the nucleophile, disfavoring the second addition.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic solvents may be preferable to minimize the potential for proton transfer steps that can facilitate the second Michael addition.

Q3: My final product seems to be contaminated with (Z)-isomer. How can I improve the stereoselectivity?

A3: The desired product is the (E)-isomer, which is generally the thermodynamically more stable isomer. The formation of the (Z)-isomer can occur, particularly if the reaction conditions allow for isomerization.

Strategies for Enhancing (E)-Isomer Purity:

  • Reaction Conditions: The choice of base and solvent can play a crucial role. Non-coordinating bases and aprotic solvents often favor the formation of the (E)-isomer.

  • Purification: Careful purification by column chromatography or recrystallization can often separate the (E) and (Z) isomers. Monitoring the separation by thin-layer chromatography (TLC) is essential.[4]

  • Equilibration: In some cases, it may be possible to isomerize the (Z)-isomer to the more stable (E)-isomer by treatment with a catalytic amount of a mild acid or base, though this should be approached with caution to avoid other side reactions.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into the specific side products that can arise during the synthesis and handling of Methyl (E)-3-Morpholinoacrylate and provides detailed protocols for their management.

Side Product 1: Hydrolysis Products

Identification: The presence of (E)-3-Morpholinoacrylic acid or methanol in your product mixture, often detectable by NMR or mass spectrometry.

Causality: The ester group of Methyl (E)-3-Morpholinoacrylate is susceptible to hydrolysis, particularly in the presence of water and either acid or base.[5][6] This can occur during the reaction workup or storage if the material is exposed to moisture.

Mitigation Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed using anhydrous solvents.

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time with water. Use a saturated sodium bicarbonate solution to neutralize any acid and then extract the product into a non-polar organic solvent.

  • Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere and in a desiccator to protect it from atmospheric moisture.

Side Product 2: Dimerization Products

Identification: The appearance of higher molecular weight species in your mass spectrum or additional peaks in your NMR spectrum consistent with a dimer of the starting material.

Causality: Acrylate derivatives can undergo dimerization through various mechanisms, including [2+2] cycloadditions or Michael additions where one molecule acts as the acceptor and another (after activation) as the donor.[7][8]

Mitigation Protocol:

  • Concentration Control: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions.

  • Temperature Management: Avoid excessive heating, as this can promote dimerization.

  • Catalyst Choice: The choice of catalyst can significantly impact the formation of dimers. For instance, phosphine catalysts are known to promote the dimerization of acrylates.[7][8] If applicable, consider alternative catalysts.

Side Product 3: Michael Adduct with Solvent or Other Nucleophiles

Identification: Unexpected adducts corresponding to the addition of solvent molecules (e.g., from alcoholic solvents) or other nucleophilic species present in the reaction mixture.

Causality: The electrophilic nature of the β-carbon in the acrylate system makes it susceptible to attack by various nucleophiles in a Michael addition reaction.[2][3][9]

Mitigation Protocol:

  • Solvent Selection: Use non-nucleophilic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane.

  • Purity of Reagents: Ensure that all starting materials and reagents are free from nucleophilic impurities.

  • Reaction Quenching: Upon completion, quench the reaction appropriately to neutralize any remaining nucleophiles before workup.

Data Presentation: Common Side Products

Side Product Chemical Structure Common Cause Analytical Signature (NMR/MS) Mitigation Strategy
(E)-3-Morpholinoacrylic acidC₇H₁₁NO₃HydrolysisCarboxylic acid proton in ¹H NMR; mass changeAnhydrous conditions, careful workup
DimerC₁₆H₂₆N₂O₄High concentration/temperatureHigher molecular weight in MS; complex NMRLower concentration, temperature control
(Z)-IsomerC₈H₁₃NO₃IsomerizationDifferent chemical shifts in NMROptimized reaction conditions, purification
Di-addition ProductC₁₅H₂₆N₂O₄Excess MorpholineHigher molecular weight in MS; NMR signals for second morpholino groupStoichiometric control, slow addition

Experimental Workflow and Diagrams

Standard Synthesis Protocol for Methyl (E)-3-Morpholinoacrylate
  • To a stirred solution of methyl propiolate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere, add morpholine (1.05 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl (E)-3-Morpholinoacrylate.

Reaction Mechanism and Side Product Formation

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Methyl_Propiolate Methyl Propiolate Product Methyl (E)-3-Morpholinoacrylate Methyl_Propiolate->Product + Morpholine Morpholine Morpholine Hydrolysis Hydrolysis Product ((E)-3-Morpholinoacrylic acid) Product->Hydrolysis + H₂O Dimerization Dimerization Product Product->Dimerization + Product Z_Isomer (Z)-Isomer Product->Z_Isomer Isomerization

Caption: Main reaction pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Observed Identify_Issue Identify the Issue (e.g., Low Yield, Impurity) Start->Identify_Issue Low_Yield Low Yield Identify_Issue->Low_Yield Yes Impurity Impurity Detected Identify_Issue->Impurity No Check_Conditions Check Reaction Conditions (Temp, Conc, Purity) Low_Yield->Check_Conditions Analyze_Impurity Analyze Impurity (NMR, MS) Impurity->Analyze_Impurity Hydrolysis Hydrolysis? Analyze_Impurity->Hydrolysis Water Adduct Dimer Dimerization? Analyze_Impurity->Dimer High MW Isomer Isomerization? Analyze_Impurity->Isomer Stereoisomer Hydrolysis->Check_Conditions Dimer->Check_Conditions Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Isomer->Optimize_Purification Implement_Changes Implement Corrective Actions Check_Conditions->Implement_Changes Optimize_Purification->Implement_Changes

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of Methyl (E)-3-Morpholinoacrylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals working with Methyl (E)-3-Morpholinoacrylate. It provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals working with Methyl (E)-3-Morpholinoacrylate. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the critical role of solvents in directing the reactivity and stability of this versatile enamine intermediate.

Technical Overview: The Dual Nature of Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate is a highly functionalized molecule featuring a nucleophilic enamine system conjugated with an electron-withdrawing methyl acrylate moiety. The nitrogen lone pair of the morpholine ring donates electron density into the π-system, making the α-carbon (C2) a potent nucleophile, capable of engaging in a variety of bond-forming reactions such as Michael additions.[1][2] The choice of solvent is paramount as it directly influences the molecule's stability, the equilibrium of its reactive forms, and the transition states of its reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: How does solvent polarity fundamentally alter the reactivity of Methyl (E)-3-Morpholinoacrylate?

A: Solvent polarity is a primary determinant of reaction success. As an enamine, the reactivity is governed by a key resonance structure that places a negative charge on the α-carbon and a positive charge on the nitrogen (an iminium ion).

  • Polar Solvents (e.g., Methanol, DMF, DMSO): These solvents are generally preferred. They stabilize the charge-separated resonance contributor and any charged intermediates or transition states that form during a reaction.[3][4] This stabilization lowers the activation energy, often leading to significantly faster reaction rates.[5][6]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Reactions in non-polar solvents are often sluggish. Without the ability to stabilize charged intermediates, the activation energy for nucleophilic attack is higher. In some cases, this can lead to an increase in unwanted side products due to lower solubility or alternative reaction pathways.[7]

Q2: Should I use a protic or an aprotic polar solvent?

A: The choice between polar protic (e.g., methanol, ethanol) and polar aprotic (e.g., THF, acetonitrile, DMF) solvents depends on the specific reaction and the stability of the enamine.

  • Polar Protic Solvents: These solvents can act as catalysts by participating in hydrogen bonding, which can stabilize transition states.[6] However, they pose a significant risk of enamine hydrolysis, where water or the solvent itself protonates the enamine, leading to the formation of an iminium ion that is then hydrolyzed back to the parent carbonyl and morpholine.[1] This is a common cause of low yields.

  • Polar Aprotic Solvents: These solvents (like THF, DMF, or acetonitrile) are often the safest and most effective choice. They provide the necessary polarity to facilitate the reaction without the immediate risk of proton-mediated decomposition.[8] They are particularly advantageous in reactions that require extended heating or involve moisture-sensitive electrophiles.

Q3: How can I monitor the reaction progress and stability of the enamine in different solvents?

A: ¹H NMR and UV-Vis spectroscopy are the most effective methods.

  • ¹H NMR Spectroscopy: The chemical shift of the vinylic protons is highly sensitive to the electron density of the double bond and, therefore, to the solvent environment.[1] In different solvents, you will observe shifts in these proton signals. You can monitor the disappearance of the starting enamine signals and the appearance of product signals over time. A key indicator of decomposition is the emergence of signals corresponding to the hydrolyzed starting materials.[9][10]

  • UV-Vis Spectroscopy: Due to its conjugated π-system, the enamine absorbs UV light at a characteristic wavelength.[1][11] The position of this absorption maximum (λ_max) can shift depending on the solvent (solvatochromism), and its intensity is proportional to the concentration.[12] This allows for precise kinetic studies by monitoring the decrease in absorbance of the enamine over time.

Q4: My reaction is not proceeding in THF. Can I add a co-solvent?

A: Yes, using a co-solvent is a common strategy. If a reaction is sluggish in a purely aprotic solvent like THF, it may be due to insufficient polarity or poor solubility of a reagent. Adding a small amount of a more polar aprotic solvent like DMF or NMP can increase the reaction rate without introducing the risks of protic solvents. In some cases, for reductive aminations, methanol is used as a co-solvent specifically to enhance the solubility of other reagents like ammonia.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during experiments involving Methyl (E)-3-Morpholinoacrylate.

Problem / Symptom Potential Cause(s) Recommended Solutions & Explanations
Low or No Product Yield 1. Enamine Hydrolysis: The most common failure mode. Trace amounts of water or acid in the reaction, or the use of protic solvents, can rapidly hydrolyze the enamine back to its precursors.[1]Solution: Rigorously dry all solvents and glassware. Use anhydrous aprotic polar solvents like DMF or acetonitrile.[8] If an acid catalyst is required for the subsequent reaction, ensure it is added after the enamine has engaged with the electrophile, or use it in substoichiometric amounts.
2. Insufficient Solvent Polarity: The reaction's activation energy is too high in a non-polar or low-polarity solvent.Solution: Switch to a polar aprotic solvent such as THF, DMSO, or DMF to better stabilize charged intermediates.[4]
Formation of a White Precipitate and Loss of Starting Material 1. Iminium Salt Precipitation: Protonation of the enamine by an acidic species forms an iminium salt, which may be insoluble in the reaction solvent.Solution: This confirms decomposition. Re-evaluate your solvent and reagent purity. Ensure any amine bases (e.g., triethylamine) used to scavenge acid are added before they can protonate the enamine.
2. Polymerization: The acrylate moiety can undergo polymerization, especially in the presence of radical initiators or certain nucleophiles.[13]Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to exclude oxygen. Add a radical inhibitor like hydroquinone if polymerization is suspected.[14]
Inconsistent Reaction Rates Between Batches 1. Variable Water Content: The amount of adventitious water in the solvent can vary, leading to inconsistent levels of hydrolysis.Solution: Standardize your solvent purification. Use freshly opened bottles of anhydrous solvent or distill/dry the solvent immediately before use.
2. Solvent Purity: Impurities in the solvent (e.g., acidic contaminants in aged THF) can catalyze decomposition.Solution: Use high-purity solvents. Test the solvent pH or run a blank reaction to check for background reactivity.
Product is an Inseparable Mixture of Isomers 1. Imine-Enamine Tautomerism: The product itself may exist as an equilibrium mixture of imine and enamine tautomers, with the ratio being solvent-dependent.[4][8]Solution: Analyze the product by ¹H NMR in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to see if the isomer ratio changes.[10] The solvent used for purification (e.g., column chromatography) can also affect the isolated isomer ratio. Consider if one tautomer can be "trapped" chemically.

Section 3: Key Experimental Protocols

Protocol 3.1: Kinetic Analysis of a Michael Addition Reaction via UV-Vis Spectroscopy

This protocol provides a framework for quantifying the effect of different solvents on the reaction rate of Methyl (E)-3-Morpholinoacrylate with a generic Michael acceptor (e.g., Methyl Vinyl Ketone).

Objective: To determine the pseudo-first-order rate constant (k') in three different solvents: Methanol (polar protic), Acetonitrile (polar aprotic), and Toluene (non-polar).

Materials:

  • Methyl (E)-3-Morpholinoacrylate

  • Methyl Vinyl Ketone (or other suitable Michael acceptor)

  • Anhydrous Methanol, Anhydrous Acetonitrile, Anhydrous Toluene

  • Quartz cuvettes (1 cm path length)

  • Temperature-controlled UV-Vis Spectrophotometer

Procedure:

  • Determine λ_max: Prepare a dilute solution (~0.05 mM) of Methyl (E)-3-Morpholinoacrylate in each of the three solvents. Scan the UV-Vis spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_max) for the enamine in each solvent.

  • Prepare Stock Solutions:

    • Prepare a 1.0 mM stock solution of Methyl (E)-3-Morpholinoacrylate in each solvent.

    • Prepare a 100 mM stock solution of the Michael acceptor in each solvent.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and a cuvette containing 2.0 mL of the chosen solvent to a constant temperature (e.g., 25°C).

    • Add 50 µL of the enamine stock solution to the cuvette, mix by inversion, and record the initial absorbance (A₀) at λ_max.

    • Initiate the reaction by adding 200 µL of the Michael acceptor stock solution (this creates a large excess, ensuring pseudo-first-order kinetics).

    • Immediately begin recording the absorbance at λ_max at fixed time intervals (e.g., every 30 seconds) for at least 3 half-lives or until the absorbance stabilizes.

  • Data Analysis:

    • Plot ln(A_t) versus time (s), where A_t is the absorbance at time t.

    • The slope of the resulting linear plot is equal to -k'.

    • Compare the k' values across the different solvents to quantify the solvent effect on reactivity.

Workflow for Solvent Selection

The following diagram outlines a logical workflow for selecting an appropriate solvent for a reaction involving Methyl (E)-3-Morpholinoacrylate.

Solvent_Selection_Workflow start Define Reaction: Electrophile & Conditions check_stability Is the electrophile moisture/protic sensitive? start->check_stability select_aprotic Select Polar Aprotic Solvent (e.g., THF, MeCN, DMF) check_stability->select_aprotic path_sensitive select_protic Consider Polar Protic Solvent (e.g., MeOH, EtOH) for potential rate enhancement check_stability->select_protic path_robust path_sensitive Yes path_robust No run_test Run Small-Scale Test Reaction Monitor by TLC/NMR select_aprotic->run_test select_protic->run_test check_rate Is reaction rate acceptable? run_test->check_rate increase_polarity Increase Solvent Polarity (e.g., THF -> DMF) or use co-solvent check_rate->increase_polarity path_rate_slow final_protocol Finalize Protocol check_rate->final_protocol path_rate_ok path_rate_ok Yes path_rate_slow No optimize Optimize Conditions: Increase Temperature or Concentration increase_polarity->run_test final_protocol->optimize Further Optimization Enamine_Resonance cluster_0 Enamine Resonance Structures struct1         struct2         struct1->struct2 Michael_Addition_Solvent_Effect reactants Enamine + Electrophile (α,β-unsaturated carbonyl) ts1 Transition State 1 (TS1) (C-C bond forming) reactants->ts1 Nucleophilic Attack intermediate Zwitterionic Intermediate ts1->intermediate ts2 Transition State 2 (TS2) (Proton Transfer) intermediate->ts2 Intramolecular Proton Transfer product Final Adduct ts2->product solvent Polar Solvent Molecules (e.g., MeOH, DMF) solvent->ts1 Stabilizes charge buildup solvent->intermediate Solvates & Stabilizes separated charges

Caption: Solvent stabilization of the transition state and intermediate in a Michael addition.

Polar solvents surround the zwitterionic intermediate, solvating the positive (iminium) and negative (enolate) poles. This energetic stabilization lowers the overall energy of the intermediate and the transition states leading to it, thereby accelerating the reaction, as dictated by the Hammond postulate.

References

  • A remarkable solvent effect on reductive amination of ketones.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega.
  • Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine.
  • Bond Energies of Enamines. PMC - NIH.
  • Carbonyl Condensations with Enamines: The Stork Enamine Reaction. Fiveable.
  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: A computational study.
  • Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Deriv
  • Enamines. Master Organic Chemistry.
  • Stork Enamine Synthesis. Chemistry Steps.
  • The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles.
  • The Michael Addition Reaction and Conjug
  • UV–Vis Absorption Properties of New Arom
  • Process for the manufacture of methyl cyanoacrylate.
  • 1H NMR study on the solvent effect on imine-enamine tautomerism.
  • Measurement and Modeling of Methyl Acrylate Radical Polymerization in Polar and Nonpolar Solvents.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradi
  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate.

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with Acrylate Monomers

Welcome to the Technical Support Center for managing exothermic reactions associated with acrylate monomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions associated with acrylate monomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and critical safety information. The free-radical polymerization of acrylate monomers is a powerful tool in materials science and drug delivery, but it is accompanied by a significant exothermic reaction that, if not properly managed, can lead to hazardous thermal runaways.[1][2] This guide provides field-proven insights and scientifically grounded protocols to ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding exothermic reactions in acrylate polymerization.

Q1: What is an exothermic reaction in the context of acrylate polymerization, and why is it a concern?

A1: The polymerization of acrylate monomers is a highly exothermic process, meaning it releases a significant amount of heat. For instance, the polymerization of methyl methacrylate to PMMA releases approximately 56 kJ/mol of heat.[1] This heat is generated as the high-energy double bonds of the monomer are converted into more stable single bonds in the polymer chain. The primary concern is the potential for a thermal runaway reaction. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase. This temperature increase, in turn, accelerates the polymerization rate, leading to a self-accelerating cycle that can result in a violent and uncontrolled reaction, posing significant safety risks.[2][3][4]

Q2: What are the key factors that influence the exotherm of an acrylate polymerization?

A2: Several factors can influence the exotherm, including:

  • Monomer Concentration and Type: Higher monomer concentrations and monomers with higher heats of polymerization will generate more heat.

  • Initiator Concentration and Type: The concentration and decomposition rate of the initiator directly affect the rate of polymerization and thus the rate of heat generation.[5]

  • Reaction Temperature: Higher initial temperatures increase the rate of initiator decomposition and polymerization, leading to a faster exotherm.[5][6]

  • Reaction Scale and Vessel Geometry: Larger reaction volumes have a smaller surface-area-to-volume ratio, which makes heat dissipation less efficient. The design of the reactor is crucial for effective heat management.[1]

  • Presence of Inhibitors and Oxygen: Inhibitors are added to monomers to prevent premature polymerization. Their effectiveness is often dependent on the presence of dissolved oxygen.[7][8]

Q3: What is the role of an inhibitor, and why is oxygen important for its function?

A3: Inhibitors are chemical compounds, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), added to acrylate monomers to prevent spontaneous polymerization during transport and storage.[7][8][9] They function by scavenging free radicals that initiate the polymerization chain reaction.[7] Many common inhibitors require the presence of dissolved oxygen to be effective.[7][10] Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which are then intercepted by the inhibitor, terminating the polymerization chain.[5] Therefore, storing inhibited monomers under an inert atmosphere can render the inhibitor ineffective and lead to premature polymerization.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Explanations
Premature Polymerization (in storage or before initiation) - Depletion of inhibitor- Lack of dissolved oxygen- Exposure to heat or UV light- Contamination (e.g., with peroxides, rust, or other initiators)- Check Inhibitor Levels: Regularly monitor inhibitor concentration.- Ensure Proper Aeration: Store inhibited monomers under an air atmosphere, not inert gas.[10]- Control Storage Conditions: Store monomers in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[10][11]- Prevent Contamination: Use clean, dedicated equipment for handling monomers. Avoid contact with incompatible materials like strong acids, bases, and oxidizing agents.[10]
Uncontrolled, Rapid Exotherm (Runaway Reaction) - Insufficient cooling or heat removal- Incorrect initiator concentration (too high)- Staged addition failure (adding monomer or initiator too quickly)- Loss of stirring- Improve Heat Dissipation: Use an ice bath, cooling coils, or a jacketed reactor. For larger scale reactions, consider a reactor with a higher surface area to volume ratio.[1]- Optimize Initiator Concentration: Carefully calculate and use the appropriate amount of initiator.- Implement Staged Addition: Add the monomer or initiator gradually to control the reaction rate.[1]- Ensure Adequate Mixing: Proper agitation helps to distribute heat evenly and prevent localized hot spots.
Low Monomer Conversion or Incomplete Polymerization - Insufficient initiator concentration- Low reaction temperature- Oxygen inhibition- Verify Initiator Activity: Ensure the initiator is not degraded and is used at the correct concentration.[5]- Adjust Reaction Temperature: The rate of initiator decomposition is temperature-dependent. Ensure the temperature is appropriate for the chosen initiator.[5]- Minimize Oxygen in Polymerization (if desired): While oxygen is needed for inhibitor function during storage, it can inhibit the polymerization process itself.[5][12] For polymerization, purging with an inert gas like nitrogen or argon can be beneficial.

Experimental Protocols

Protocol 1: Removal of Inhibitor from Acrylate Monomers

Rationale: For some applications, particularly in controlled polymerization techniques, the presence of an inhibitor can interfere with the reaction kinetics. This protocol describes a standard method for removing phenolic inhibitors like MEHQ.

Materials:

  • Inhibited acrylate monomer

  • Inhibitor removal columns (packed with activated alumina)

  • Collection flask

  • Nitrogen or argon gas line (optional, for sensitive applications)

Procedure:

  • Set up the inhibitor removal column according to the manufacturer's instructions.

  • Slowly pass the inhibited acrylate monomer through the column. The activated alumina will adsorb the phenolic inhibitor.

  • Collect the purified, inhibitor-free monomer in a clean collection flask.

  • Crucially, use the purified monomer immediately. Without the inhibitor, the monomer is highly susceptible to spontaneous polymerization.

  • If immediate use is not possible, store the purified monomer at a low temperature (e.g., in a refrigerator) for a very short period and use it within a few hours.

Protocol 2: Controlled Bulk Polymerization of an Acrylate Monomer

Objective: To demonstrate a method for controlling the exotherm during a small-scale bulk polymerization.

Materials:

  • Inhibitor-free acrylate monomer

  • Thermal initiator (e.g., AIBN)

  • Reaction vessel (e.g., a three-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Condenser

  • Heating mantle or oil bath with temperature control

  • Ice bath for emergency cooling

Procedure:

  • Assemble the reaction apparatus (flask, stirrer, condenser, and thermometer).

  • Charge the reaction vessel with the desired amount of inhibitor-free acrylate monomer.

  • Begin stirring and gently heat the monomer to the desired reaction temperature.

  • Once the temperature is stable, add the thermal initiator. For better control, the initiator can be dissolved in a small amount of the monomer and added dropwise.

  • Closely monitor the internal temperature of the reaction. The temperature will rise as the polymerization proceeds.

  • Use the heating mantle or oil bath to maintain the desired reaction temperature, reducing or removing the heat source as the exotherm contributes to the internal temperature.

  • If the temperature begins to rise uncontrollably, immediately immerse the reaction vessel in the ice bath to quench the reaction.

  • Continue the reaction until the desired conversion is achieved, then cool the vessel to room temperature.

Visualizing Key Concepts

ExothermicReactionCascade Monomer Acrylate Monomer Polymerization Chain Propagation (Exothermic) Monomer->Polymerization Initiator Initiator (e.g., AIBN, Peroxide) Radicals Free Radicals Initiator->Radicals Decomposition Heat_Light Heat / UV Light Heat_Light->Initiator Radicals->Polymerization Initiation Heat_Generation Heat Generation Polymerization->Heat_Generation Temp_Increase Temperature Increase Heat_Generation->Temp_Increase If Heat Removal is Insufficient Rate_Increase Increased Polymerization Rate Temp_Increase->Rate_Increase Positive Feedback Rate_Increase->Heat_Generation Runaway Thermal Runaway Rate_Increase->Runaway

Caption: The positive feedback loop leading to a thermal runaway in acrylate polymerization.

InhibitionMechanism Radical Initiating Radical (R•) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical Reacts with Polymerization Polymerization Radical->Polymerization Prevented Oxygen Dissolved Oxygen (O2) Oxygen->Peroxy_Radical Stable_Product Stable, Non-Radical Product Peroxy_Radical->Stable_Product Reacts with Inhibitor Inhibitor (e.g., MEHQ) Inhibitor->Stable_Product

Caption: The role of oxygen and inhibitors in preventing polymerization.

References

  • How to Control Acrylic Resin's Polymerization Exotherm. (2025, October 11). Patsnap Eureka.
  • Key Facts about Acrylate Monomers. Gantrade.
  • An Overview of Oxygen Inhibition in Photocuring. RadTech.
  • Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI.
  • Safety First: Handling and Storage of Butyl Acrylate Monomer. Ningbo Inno Pharmchem Co., Ltd..
  • Troubleshooting failed polymerization of acrylate monomers. Benchchem.
  • Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. (2020, July 28). ioMosaic Corporation.
  • From Controlled Reactions to the Thermal Runaway: Radical Polymerization as an Undergrad Lab Course Exercise for Enhanced Process Safety Awareness. Journal of Chemical Education.
  • Industrial Hygiene | Ensure Safe Practices. Basic Acrylic Monomer Manufacturers, Inc..
  • Inhibition of acrylic acid and acrylate autoxidation. (2025, April 11). Organic & Biomolecular Chemistry.
  • Material Safety Data Sheet Acrylic Monomer – Heat polymerized. (2009, January 16). US Dental Depot.
  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC - NIH.
  • Effect of temperature in the free radical polymerization of acrylic acid. (2016, August 25). ResearchGate.
  • Polymerization Reactor Problems and Solutions. (2024, August 13). Jinzong Machinery.
  • preventing premature polymerization of calcium acrylate monomers. BenchChem.

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl (E)-3-Morpholinoacrylate

This guide provides in-depth troubleshooting and purification protocols for Methyl (E)-3-Morpholinoacrylate, a key intermediate in pharmaceutical synthesis. The following sections are designed to help researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and purification protocols for Methyl (E)-3-Morpholinoacrylate, a key intermediate in pharmaceutical synthesis. The following sections are designed to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this compound, ensuring high purity and yield.

Introduction

Methyl (E)-3-Morpholinoacrylate is typically synthesized via the conjugate addition of morpholine to methyl propiolate. While the reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, the undesired (Z)-isomer, and various side-products. Achieving high purity is critical for subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide explains the causality behind impurity formation and provides robust, validated protocols for their removal.

Troubleshooting Common Purification Issues

Researchers often face a set of common problems when purifying crude Methyl (E)-3-Morpholinoacrylate. This section addresses these issues in a question-and-answer format, providing probable causes and actionable solutions.

Observed Issue Probable Cause(s) Recommended Solution(s)
Product is an oil or a low-melting solid. 1. Residual Solvent: Trapped solvent from the reaction or workup (e.g., ethanol, dichloromethane).2. Unreacted Methyl Propiolate: This starting material is a low-boiling point liquid.3. Presence of (Z)-isomer: The (Z)-isomer often has a lower melting point and can form an oily eutectic mixture with the (E)-isomer.1. Dry the product under high vacuum for an extended period.2. Perform a liquid-liquid extraction to remove water-soluble impurities, followed by recrystallization.3. Utilize column chromatography for isomer separation.
NMR spectrum shows a peak corresponding to morpholine. Excess Morpholine: Use of excess morpholine in the reaction is common to drive it to completion. Morpholine is basic and can be difficult to remove by simple evaporation.Perform an acidic wash using dilute HCl or NH4Cl during liquid-liquid extraction. The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.[1]
Product is discolored (yellow to brown). Polymerization/Degradation Products: Acrylates can undergo polymerization, especially if exposed to heat or light for prolonged periods.[2]1. Recrystallization with Activated Carbon: Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities. 2. Silica Gel Plug: Dissolve the crude product in a minimal amount of solvent and pass it through a short column (plug) of silica gel.
TLC analysis shows multiple spots close to the product spot. Isomers and Related Byproducts: The presence of the (Z)-isomer or other structurally similar byproducts.Flash column chromatography is the most effective method for separating compounds with small differences in polarity.[3]

Purification Workflow & Decision Making

The choice of purification strategy depends on the nature and quantity of the impurities present. The following diagrams illustrate a general purification workflow and a decision tree to help select the appropriate method.

PurificationWorkflow Crude Crude Product (Oil or Solid) LLE Liquid-Liquid Extraction (Acidic/Basic Wash) Crude->LLE Remove basic/acidic impurities (e.g., morpholine) Drying Concentration & Drying (Rotary Evaporation) LLE->Drying PrimaryPurification Primary Purification Drying->PrimaryPurification Recrystallization Recrystallization PrimaryPurification->Recrystallization If product is solid & impurities have different solubility Chromatography Column Chromatography PrimaryPurification->Chromatography If product is oily or contains isomers/close spots Analysis Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Analysis Chromatography->Analysis Final Pure Methyl (E)-3-Morpholinoacrylate Analysis->Final Purity ≥ 98%

Caption: General workflow for purifying crude Methyl (E)-3-Morpholinoacrylate.

DecisionTree Start Analyze Crude Product (TLC & NMR) IsMorpholine Morpholine Present? Start->IsMorpholine IsSolid Is Product a Solid? IsMorpholine->IsSolid No AcidWash Perform Acidic Wash (Liquid-Liquid Extraction) IsMorpholine->AcidWash Yes CloseSpots Close Spots on TLC? IsSolid->CloseSpots No (Oily) Recrystallize Recrystallize IsSolid->Recrystallize Yes IsColored Is Product Colored? Charcoal Add Activated Carbon during Recrystallization IsColored->Charcoal Yes End Proceed to Final Drying & Analysis IsColored->End No Column Perform Column Chromatography CloseSpots->Column Yes CloseSpots->End No AcidWash->IsSolid Recrystallize->IsColored Charcoal->End Column->End

Caption: Decision tree for selecting the optimal purification method.

Detailed Experimental Protocols

Protocol for Liquid-Liquid Extraction (Acidic Wash)

This method is highly effective for removing basic impurities like residual morpholine.

Step-by-Step Methodology:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% aqueous NH4Cl).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The protonated morpholine salt will be in the upper aqueous layer.

  • Drain the lower organic layer into a clean flask.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine (to remove excess water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

Protocol for Recrystallization

Recrystallization is an excellent technique for purifying solid products when impurities have different solubilities than the desired compound.[4]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at an elevated temperature. Common solvents to screen include isopropanol, ethyl acetate, hexanes, and mixtures thereof.

  • Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.

  • (Optional: for colored impurities) Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol for Flash Column Chromatography

This technique is indispensable for separating isomers or when recrystallization fails to yield a pure product. It separates compounds based on their differential adsorption to a stationary phase.[3]

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the standard choice for this compound.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give the product an Rf value of ~0.3. A gradient of hexane/ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl (E)-3-Morpholinoacrylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Methyl (E)-3-Morpholinoacrylate? A1: Pure Methyl (E)-3-Morpholinoacrylate is typically a white to off-white crystalline solid. Its melting point is reported to be in the range of 55-58 °C. A lower or broader melting range often indicates the presence of impurities.

Q2: How can I confirm the stereochemistry and ensure I have the (E)-isomer? A2: Proton NMR (¹H NMR) is the most definitive method. The vinyl protons of the (E) and (Z) isomers will have different chemical shifts and coupling constants. For acrylates, the coupling constant (J-value) for the trans-protons of the (E)-isomer is typically larger (~12-18 Hz) compared to the cis-protons of the (Z)-isomer (~7-12 Hz).

Q3: My compound seems to decompose on the silica gel column. What can I do? A3: Enamines and related compounds can sometimes be sensitive to acidic silica gel. If you suspect decomposition, you can try neutralizing the silica gel by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Q4: What are the best practices for storing the purified product? A4: Acrylates can be susceptible to polymerization. The purified product should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration is recommended. Adding a small amount of a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) can also be considered if the compound will be stored for an extended period before use.[5]

Q5: Can I use distillation for purification? A5: While distillation is a common purification technique, it is generally not recommended for Methyl (E)-3-Morpholinoacrylate. The compound has a relatively high boiling point and can be thermally unstable, leading to polymerization and decomposition at the required temperatures.[2][5]

References

  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sorbent Technologies. Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 9), 1357–1361. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. IUCrData, 4(9). Available at: [Link]

  • CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate - Google Patents.
  • EP0343583A2 - A process for purifying methyl methacrylate - Google Patents.
  • Alvarez, M. E. T., et al. (2007). Evaluation of liquid-liquid extraction process for separating acrylic acid produced from renewable sugars. Applied Biochemistry and Biotechnology, 137-140(1-12), 451–461. Available at: [Link]

  • US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents.
  • FR3057530A1 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents.
  • WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
  • Al-Ammar, K. A., et al. (2022). Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. Polymers, 14(17), 3591. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • US4166774A - Acrylic acid recovery and purification - Google Patents.
  • Alvarez, M. E. T., et al. (2007). Evaluation of Liquid-Liquid Extraction Process for Separating Acrylic Acid Produced From Renewable Sugars. ResearchGate. Available at: [Link]

  • Ye, B. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. Available at: [Link]

Sources

Optimization

Work-up procedures for reactions containing morpholine derivatives

Introduction: The "Amphiphilic" Challenge Morpholine ( ) and its derivatives present a unique challenge in organic synthesis work-ups. Unlike simple aliphatic amines, morpholine possesses both a basic nitrogen center and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic" Challenge

Morpholine (


) and its derivatives present a unique challenge in organic synthesis work-ups. Unlike simple aliphatic amines, morpholine possesses both a basic nitrogen center and an ether oxygen.[1] This dual functionality confers high water solubility  (miscible in all proportions) while retaining significant solubility in organic solvents like dichloromethane (DCM), chloroform, and toluene.

Consequently, standard liquid-liquid extractions often fail, leading to:

  • Product Loss: Target compounds partition into the aqueous layer.

  • Rag Layers: The surfactant-like properties of some morpholine amides create stabilized emulsions.

  • Residual Contamination: High boiling point (129°C) makes removal by rotary evaporation difficult without trace residue.

This guide provides a decision-matrix approach to isolating products from morpholine-rich mixtures, moving from standard pH swings to advanced chelation strategies.

Decision Matrix: Selecting Your Protocol

Before initiating work-up, categorize your reaction mixture based on the Target Product's chemical nature.

WorkupDecision Start Analyze Reaction Mixture IsProductBasic Is the Target Product Basic? Start->IsProductBasic YesBasic YES: Product is an Amine/Pyridine IsProductBasic->YesBasic Yes NoBasic NO: Product is Neutral/Acidic (Amide, Ester, etc.) IsProductBasic->NoBasic No Scavenger Protocol C: Solid-Supported Scavenging (Best for Parallel Synthesis) YesBasic->Scavenger Distill Protocol D: Azeotropic Co-evaporation (Best for Scale-up) YesBasic->Distill AcidWash Protocol A: The pH Swing (Acid Wash) NoBasic->AcidWash Standard Copper Protocol B: Copper(II) Complexation (For Acid-Sensitive Substrates) NoBasic->Copper Acid Sensitive

Figure 1: Decision matrix for selecting the appropriate morpholine removal strategy.

Protocol A: The pH Swing (Standard Acidic Wash)

Applicability: Neutral or Acidic Target Products (e.g., Morpholine amides, ureas). Mechanism: Morpholine (


) is protonated at pH < 6, becoming the highly water-soluble morpholinium ion.
Step-by-Step Procedure:
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid DCM if possible, as it increases emulsion risk.

  • The Wash: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .

    • Note: Use Citric Acid if your product contains acid-labile groups (e.g., Boc, acetals).

  • Validation: Check the pH of the aqueous output. It must remain acidic (pH < 2-3). If neutral, the morpholine has saturated the acid; add another wash.

  • Brine Polish: Wash the organic layer once with saturated brine to remove residual water/acid.

  • Drying: Dry over

    
     and concentrate.
    

Troubleshooting Table:

IssueCauseSolution
Emulsion Density match between layers.Add solid NaCl to the aqueous layer to increase density gradient ("Salting Out"). Filter through a Celite pad.[2]
Product Loss Product protonated.Your product might be more basic than expected. Switch to Protocol B .

Protocol B: The Copper(II) Sulfate Complexation

Applicability: Acid-sensitive products or when "Acid Wash" fails to remove traces. Mechanism: Morpholine acts as a ligand, forming a water-soluble coordination complex with Copper(II), typically


.
Step-by-Step Procedure:
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ).
    
  • Extraction: Wash the organic phase with the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     solution.
    
  • Visual Indicator:

    • Blue: No amine complexed (or saturation reached).

    • Purple/Dark Blue: Amine complex formed (Morpholine is being removed).

  • Repetition: Repeat the wash until the aqueous layer remains light blue and does not turn purple.

  • Clearance: Wash with water (2x) and brine (1x) to remove residual copper salts.

Expert Insight: This method is superior for removing morpholine from Boc-protected amines where HCl would deprotect the product.

Protocol C: Solid-Supported Scavenging

Applicability: High-throughput synthesis (HTS) or when the product is also a base. Mechanism: A polymer-bound electrophile (e.g., Isocyanate) reacts covalently with the nucleophilic morpholine, anchoring it to the solid phase.

Recommended Resins:
  • Polystyrene-Isocyanate (PS-NCO): Reacts with secondary amines to form ureas.

  • Polystyrene-Sulfonyl Chloride (PS-TsCl): Reacts to form sulfonamides.

Workflow:
  • Stoichiometry: Calculate excess morpholine. Add 3.0 equivalents of resin relative to the excess morpholine.

  • Incubation: Add resin directly to the reaction mixture (or crude solution in DCM/THF). Shake gently for 2–4 hours at room temperature.

  • Monitoring: Check supernatant by TLC (stain with Ninhydrin).

  • Filtration: Filter the mixture through a fritted funnel or cotton plug. The morpholine remains trapped on the resin.

  • Rinse: Wash the resin cake with solvent to recover any adsorbed product.

Scavenging Input Crude Mix (Product + Morpholine) Resin Add PS-Isocyanate (Scavenger) Input->Resin Reaction Shake/Stir (2-4 Hours) Resin->Reaction Filter Filtration Reaction->Filter Solid Solid Waste (Resin-Morpholine Urea) Filter->Solid Trapped Impurity Liquid Filtrate (Pure Product) Filter->Liquid Target Isolated

Figure 2: Workflow for solid-phase scavenging of morpholine.

Protocol D: Azeotropic Co-evaporation

Applicability: Large-scale synthesis where extraction is impractical, or for heat-stable basic products. Mechanism: While morpholine does not form a classic azeotrope with water in the strict sense, it steam distills readily.[3][4] Toluene is used to lower the effective partial pressure and assist in carrying off morpholine.

Data for Evaporation:
Solvent SystemBoiling PointPurpose
Morpholine (Pure) 129°CDifficult to remove on standard Rotavap.
Toluene 110°CForms azeotrope-like mixture; helps drag morpholine.
Chlorobenzene 131°CAlternative for higher temperature stripping.
Procedure:
  • Concentrate the reaction mixture to a residue.

  • Re-dissolve the residue in Toluene (approx. 3x volume of original morpholine).

  • Concentrate on a rotary evaporator at 50–60°C under reduced pressure.

  • Repeat this process 2–3 times.

  • Final Polish: High vacuum (< 1 mbar) with gentle heating (40°C) for 1 hour is usually required to remove the last <1% trace.

Frequently Asked Questions (FAQ)

Q: I see a rag layer (emulsion) that won't separate. What now? A: Morpholine derivatives often act as surfactants.[5][6] Try these steps in order:

  • Wait: Give it 20 minutes.

  • Saturate: Add solid NaCl directly to the funnel and shake.

  • Filter: Run the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.

Q: Can I use water to extract my product away from morpholine? A: Only if your product is highly non-polar (LogP > 3). Because morpholine is miscible with water, a simple water wash will remove the morpholine, but if your product has any polarity, you risk washing it away too. Always use the Acid Wash (Protocol A) to force the morpholine into the aqueous layer as a salt, rather than relying on passive partition.

Q: How do I visualize Morpholine on TLC? A: Morpholine is not UV active. Use Ninhydrin stain (turns reddish-pink) or Potassium Permanganate (


)  (turns yellow on purple background).

References

  • National Center for Biotechnology Information. (n.d.). Morpholine (CID 8083). PubChem. Retrieved October 26, 2023, from [Link]

  • Biotage. (n.d.). Solid Supported Scavengers: PS-Isocyanate. Retrieved October 26, 2023, from [Link]

  • HKUST Department of Chemistry. (n.d.). Organic Reaction Workup Formulas: Copper Salts.[2] Retrieved October 26, 2023, from [Link]

  • LibreTexts. (2021). Reaction Work-Ups: Acid/Base Extraction. Chemistry LibreTexts. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of Methyl (E)-3-Morpholinoacrylate: A Comparative Technical Guide

The following is a comprehensive technical comparison guide for the spectroscopic analysis of Methyl (E)-3-Morpholinoacrylate. Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for the spectroscopic analysis of Methyl (E)-3-Morpholinoacrylate.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Topic: Characterization, differentiation, and validation of Methyl (E)-3-Morpholinoacrylate via NMR, IR, and MS.

Executive Summary & Compound Significance

Methyl (E)-3-morpholinoacrylate is a pivotal "push-pull" enaminone intermediate used extensively in the synthesis of heterocyclic pharmacophores, including 1,4-dihydropyridines and 1,2,3-triazoles. Its chemical utility stems from the electronic polarization between the electron-donating morpholine nitrogen and the electron-withdrawing ester carbonyl.

In drug development, the stereochemical purity of this intermediate is critical. The (E)-isomer is typically the thermodynamic product and the required geometric form for predictable cycloaddition kinetics. This guide provides a self-validating spectroscopic framework to distinguish the target (E)-isomer from its (Z)-analog and potential process impurities.

Key Physical Properties
PropertyValueNotes
Appearance White Crystalline SolidDistinct from liquid precursors
Melting Point 75–76 °CSharp melt indicates high purity
Solubility CHCl₃, DCM, MeOHPoor solubility in non-polar ethers (facilitates purification)
Rf Value 0.76Solvent: Diethyl ether/Petroleum ether (1:[1][2]1)

Synthesis & Self-Validating Protocol

To ensure the spectroscopic data presented is grounded in a reproducible reality, we define the synthesis route. The reaction between methyl propiolate and morpholine is a self-validating process because the product precipitates from the reaction medium (diethyl ether), driving the equilibrium toward the thermodynamic (E)-isomer.

Workflow Diagram

SynthesisWorkflow Start Reagents: Morpholine + Methyl Propiolate Reaction Reaction: Stir 4h @ RT (Exothermic Michael Addition) Start->Reaction Solvent Solvent: Diethyl Ether (Anhydrous) Solvent->Reaction Precipitation Precipitation: Product crystallizes out Reaction->Precipitation Thermodynamic Control Filtration Filtration & Wash: Remove unreacted amine Precipitation->Filtration Product Target: Methyl (E)-3-morpholinoacrylate (White Solid) Filtration->Product

Figure 1: Self-validating synthesis workflow. The precipitation step acts as an in-situ purification, selectively isolating the polar enaminone product.

Spectroscopic Characterization (The Core Analysis)

The definitive identification of the (E)-isomer relies on Nuclear Magnetic Resonance (NMR) . The coupling constant (


) across the alkene double bond is the primary discriminator.
A. Proton NMR ( H NMR) Analysis

Solvent: CDCl


, 300 MHz
Signal AssignmentChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Structural Insight
H-3 (Vinyl

)
7.34 Doublet (d)12.0 Hz Deshielded by N-induction; Large

confirms (E)-geometry
.
H-2 (Vinyl

)
4.67 Doublet (d)12.0 Hz Shielded by resonance (enamine effect); Upfield from typical acrylates.
Morpholine (-O-CH

-)
3.69Triplet (t)~4.8 HzCharacteristic ether protons of the morpholine ring.
Methoxy (-OCH

)
3.65Singlet (s)-Methyl ester group.
Morpholine (-N-CH

-)
3.20 - 3.40Multiplet (m)-Nitrogen-adjacent protons (broadened due to rotameric exchange).
Expert Insight: The "Push-Pull" Resonance Effect

The dramatic chemical shift difference between H-3 (7.34 ppm) and H-2 (4.67 ppm) validates the "push-pull" nature. The nitrogen lone pair donates electron density into the


-system, placing a significant partial negative charge on the 

-carbon (C-2), shielding H-2. Conversely, H-3 is deshielded by the inductive effect of the nitrogen and the anisotropy of the double bond.
B. Infrared (IR) Spectroscopy

IR provides a quick check for functional group integrity.

  • C=O Stretch (Ester): 1696 cm⁻¹.[1] Note: This is lower than a typical saturated ester (~1740 cm⁻¹) due to conjugation with the enamine double bond (single bond character increases).

  • C=C Stretch: 1603 cm⁻¹.[1] Strong absorption due to the highly polarized double bond.

Comparative Analysis: Product vs. Alternatives

In a development context, you must distinguish the target product from its geometric isomer and starting materials.

Comparison 1: (E)-Isomer vs. (Z)-Isomer

The (Z)-isomer is often a kinetic impurity or formed via photo-isomerization.

FeatureMethyl (E)-3-morpholinoacrylate (Z)-Isomer Alternative Differentiation Logic
Coupling (

)
12.0 – 13.5 Hz 7.0 – 10.0 Hz Primary Metric. Trans-coupling is always larger in these systems.
Thermodynamics Stable (Solid)Unstable (Oil/Mix)Steric repulsion between the morpholine ring and ester group destabilizes the (Z)-form.
H-3 Shift ~7.34 ppm~6.80 - 7.00 ppm(Z)-isomer protons often appear slightly upfield due to different anisotropy.
Comparison 2: Product vs. Precursors

Incomplete reaction is a common failure mode.

FeatureProduct (Enaminone) Precursor (Methyl Propiolate) Precursor (Morpholine)
Alkene Region Two Doublets (

)
Singlet (~3.8 ppm, Alkyne CH)None
Physical State White SolidLiquid (Lachrymator)Liquid (Amine odor)
IR Carbonyl 1696 cm⁻¹ (Conjugated)1720 cm⁻¹ (Alkyne ester)None
Decision Tree for Isomer Identification

IsomerLogic Start Analyze 1H NMR (Vinyl Region 4.5 - 7.5 ppm) CheckSplitting Observe Splitting Pattern Start->CheckSplitting Singlet Singlet Signal? (No coupling) CheckSplitting->Singlet Unreacted Alkyne Doublet Doublet Signals? CheckSplitting->Doublet CalcJ Calculate Coupling Constant (J) Doublet->CalcJ E_Isomer J = 12.0 - 13.5 Hz (E)-Isomer (Target) CalcJ->E_Isomer Large J Z_Isomer J = 7.0 - 10.0 Hz (Z)-Isomer (Impurity) CalcJ->Z_Isomer Small J

Figure 2: Spectroscopic decision tree for confirming geometric purity.

Experimental Protocols

Protocol A: Synthesis of Methyl (E)-3-morpholinoacrylate
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Charge: Add Morpholine (1.0 g, 10 mmol) and anhydrous Diethyl Ether (50 mL).

  • Addition: Dissolve Methyl Propiolate (0.88 g, 10 mmol) in Diethyl Ether (15 mL) and add dropwise over 20 minutes at room temperature.

    • Observation: The solution will warm slightly (exothermic).

  • Reaction: Stir for 4 hours. A white precipitate will form progressively.

  • Workup: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (

    
     mL) to remove unreacted amines.
    
  • Drying: Dry in a vacuum desiccator.

  • Yield: Expect 85-95% yield of white crystals (mp 75°C).

Protocol B: NMR Sample Preparation
  • Weigh 10 mg of the dry solid.

  • Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: Avoid DMSO-d

      
       if possible, as it may induce E/Z isomerization over long periods due to its polarity, although the (E)-isomer remains dominant.
      
  • Acquire spectrum with a spectral width of -2 to 14 ppm.

References

  • Synthesis and Characterization Data: Ouireche, H., et al. (2016).[2] Synthesis and Antimicrobial Activity of some 1,4-Disubstituted 1,2,3-Triazoles. IOSR Journal of Applied Chemistry, 9(6), 76. [Link]

  • General Enaminone Chemistry & Isomer Stability: Lukashenko, A., et al. (2020). Electron Delocalization in Electron-Deficient Alkenes and Push-Pull Alkenes. Chemistry of Heterocyclic Compounds. [Link]

  • NMR Coupling Constants for E/Z Alkenes: Reich, H. J. (2025). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

Comparative

Comparing Methyl (E)-3-Morpholinoacrylate with ethyl (E)-3-morpholinoacrylate

This guide provides an in-depth technical comparison between Methyl (E)-3-Morpholinoacrylate and Ethyl (E)-3-morpholinoacrylate , designed for researchers in organic synthesis and drug development. Executive Summary Meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl (E)-3-Morpholinoacrylate and Ethyl (E)-3-morpholinoacrylate , designed for researchers in organic synthesis and drug development.

Executive Summary

Methyl (E)-3-morpholinoacrylate and Ethyl (E)-3-morpholinoacrylate are


-enamino esters serving as versatile "push-pull" alkenes in heterocyclic synthesis. While they share identical mechanistic pathways, they diverge in atom economy , physical handling , and reaction kinetics .
  • The Verdict: Methyl (E)-3-morpholinoacrylate is generally preferred for large-scale pharmaceutical intermediates due to its higher atom economy, defined crystalline solid state (mp ~75°C), and slightly superior electrophilicity.

  • The Alternative: Ethyl (E)-3-morpholinoacrylate is the choice when increased lipophilicity is required for solubility in non-polar media or when the final product requires an ethyl ester moiety to modulate bioavailability (prodrug design).

Chemical Profile & Physical Properties[1][2][3][4][5]

The primary structural difference lies in the ester alkoxy group (methoxy vs. ethoxy), which influences physical state and molecular weight.

FeatureMethyl (E)-3-MorpholinoacrylateEthyl (E)-3-Morpholinoacrylate
CAS Number 101471-73-2 (E-isomer)81239-01-2 (E-isomer)
Molecular Formula


Molecular Weight 171.19 g/mol 185.22 g/mol
Physical State White Crystalline Solid Viscous Oil / Low-Melting Solid
Melting Point 74–76 °C~25–30 °C (often handled as liquid)
Atom Economy Higher (Less waste per mole)Lower
Solubility Soluble in MeOH, DCM, EtOAcHigher solubility in Hexanes/Ether

Expert Insight: The solid nature of the methyl derivative allows for purification by simple recrystallization (e.g., from diethyl ether/hexanes), whereas the ethyl derivative often requires high-vacuum distillation or column chromatography if it does not crystallize spontaneously.

Synthesis & Scalability

Both compounds are synthesized via the Michael addition of morpholine to the corresponding propiolate ester. This reaction is highly atom-efficient and proceeds under mild conditions.

Mechanism of Formation

The morpholine nitrogen acts as a nucleophile, attacking the


-carbon of the electron-deficient alkyne. The reaction proceeds through a zwitterionic intermediate, followed by proton transfer. The (E)-isomer is thermodynamically favored due to intramolecular hydrogen bonding or dipole minimization.
Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants (Propiolate + Morpholine) Mixing Exothermic Mixing (Solvent: Et2O or DCM) Reactants->Mixing Dropwise Addition Reaction Stirring (2-4 hrs @ RT) Mixing->Reaction Michael Addition Workup Workup Reaction->Workup Precipitation/Evaporation Product Final Product (E)-Enamino Ester Workup->Product Recrystallization (Me) Distillation (Et)

Figure 1: General synthesis workflow. The Methyl variant typically precipitates directly from ether, simplifying the 'Workup' step.

Reactivity & Performance Analysis

These compounds are defined by their "push-pull" electronic character : the morpholine nitrogen pushes electron density into the double bond, while the ester carbonyl pulls it. This activates the


-carbon for nucleophilic attack or the 

-carbon for substitution.
Kinetics and Electrophilicity
  • Methyl Ester: The methoxy group is less sterically hindering than the ethoxy group. Consequently, nucleophilic attack at the ester carbonyl (e.g., by hydrazine) proceeds slightly faster.

  • Ethyl Ester: The additional methylene group (

    
    ) introduces minor steric bulk and inductive donation, making the carbonyl carbon slightly less electrophilic.
    
Application in Heterocyclic Synthesis

Both reagents are critical precursors for 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazines and other bioactive scaffolds.

Key Transformation: Reaction with Hydrazines When reacted with hydrazine hydrate, the morpholine group acts as a leaving group (transamination) or the ester undergoes hydrazinolysis.

  • Pathway A (Substitution): Nucleophile replaces morpholine.

  • Pathway B (Cyclization): Formation of pyrazolones or fused ring systems.

Visualization: Reactivity Pathways

Reactivity Enamine 3-Morpholinoacrylate (Push-Pull Alkene) Intermediate Tetrahedral Intermediate Enamine->Intermediate + Nu Nu Nucleophile (Hydrazine/Amine) Path1 Substitution (Morpholine Displacement) Intermediate->Path1 Leaving Group: Morpholine Path2 Cyclization (e.g. Pyrazolone) Intermediate->Path2 Intramolecular Attack

Figure 2: Divergent reactivity pathways. The morpholine moiety serves as an excellent leaving group, facilitating ring closure.

Experimental Protocols

Protocol A: Synthesis of Methyl (E)-3-Morpholinoacrylate

Self-Validating Step: The formation of a white precipitate confirms reaction progress.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

  • Solvent: Add Morpholine (1.0 equiv, e.g., 8.7 g, 100 mmol) to Diethyl Ether (50 mL).

  • Addition: Cool the solution to 0°C. Add Methyl Propiolate (1.0 equiv, 8.4 g, 100 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic.

  • Reaction: Remove ice bath and stir at room temperature for 4 hours.

  • Isolation: The product, Methyl (E)-3-morpholinoacrylate, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold ether, and dry under vacuum.

    • Yield: ~85-90%

    • MP: 74–76 °C

    • Characterization:

      
       NMR (CDCl3) should show doublet vinyl protons (
      
      
      
      Hz) characteristic of the (E)-isomer.
Protocol B: Synthesis of Ethyl (E)-3-Morpholinoacrylate

Note: This product may not precipitate and often requires solvent evaporation.

  • Setup: Same as above.

  • Reactants: Substitute Methyl Propiolate with Ethyl Propiolate (1.0 equiv, 9.8 g, 100 mmol).

  • Reaction: Stir at room temperature for 4–6 hours (slightly slower kinetics).

  • Isolation: Evaporate the diethyl ether under reduced pressure to obtain a viscous yellow/orange oil.

  • Purification: Upon standing at -20°C, it may solidify. If it remains an oil, purify via short-path distillation or use directly if purity >95% by NMR.

Decision Matrix: Which to Choose?

ScenarioRecommended ProductReason
Routine Lab Synthesis Methyl Solid handling is easier; simple filtration workup.
Atom Economy Focus Methyl Lower MW means less mass waste per mole of product.
Solubility Issues Ethyl Better solubility in non-polar solvents (Hexane/Toluene).
Prodrug Development Ethyl Ethyl esters are often preferred for in vivo hydrolysis rates.
Crystallization Studies Methyl Forms higher quality crystals for X-ray diffraction.

References

  • Sigma-Aldrich. (n.d.). Methyl propiolate Product Sheet. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl (E)-3-morpholinoacrylate. National Library of Medicine. Retrieved from

  • Zacharis, C. K., Tzanavaras, P. D., & Themelis, D. G. (2009). Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Rusinov, V. L., et al. (2025).[1] Synthesis of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazines. ResearchGate. Retrieved from

  • ChemicalBook. (2025). Ethyl (E)-3-Morpholinoacrylate Properties. Retrieved from

Sources

Validation

Comparative Reactivity Profile: Morpholino- vs. Piperidino-functionalized Acrylates

This guide provides a technical comparison of Morpholinoacrylates (specifically 2-(morpholin-4-yl)ethyl acrylate and its derivatives) versus Piperidinoacrylates (2-(piperidin-1-yl)ethyl acrylate). These compounds are cri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Morpholinoacrylates (specifically 2-(morpholin-4-yl)ethyl acrylate and its derivatives) versus Piperidinoacrylates (2-(piperidin-1-yl)ethyl acrylate).

These compounds are critical building blocks in two distinct domains:

  • Polymer Chemistry: As functional monomers for pH-responsive hydrogels and drug delivery systems.

  • Medicinal Chemistry: As "warhead" precursors or solubilizing moieties in covalent kinase inhibitors.

Executive Summary

The choice between morpholino- and piperidino-acrylates is rarely a question of intrinsic vinyl reactivity, but rather a strategic decision regarding basicity (


) , hydrophilicity (LogP) , and metabolic stability .
  • Select Morpholinoacrylates when: You require metabolic stability (resistance to oxidative metabolism), lower basicity (

    
    ) to avoid cationic trapping in lysosomes, or hydrogen-bonding capability for aqueous solubility.
    
  • Select Piperidinoacrylates when: You require a highly basic handle (

    
    ) for pH-switching at physiological boundaries, faster nucleophilic substitution kinetics during synthesis, or higher lipophilicity.
    
Part 1: Chemical & Physical Reactivity Analysis

The core difference lies in the heteroatom at the 4-position of the saturated ring: Oxygen (Morpholine) vs. Methylene (Piperidine) . This single substitution dictates the electronic environment of the pendant group.

1. Basicity and Protonation Kinetics

The most consequential difference is the


 of the conjugate acid.
  • Piperidine (

    
    ):  The ring is a strong secondary amine base. In physiological buffers (pH 7.4), piperidino-acrylates exist almost exclusively as cationic ammonium species . This increases electrophilicity via inductive effects but may hinder membrane permeability.
    
  • Morpholine (

    
    ):  The oxygen atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the nitrogen. At pH 7.4, a significant fraction remains neutral, facilitating membrane crossing and hydrophobic interactions.
    
2. Nucleophilic Reactivity (Synthesis Context)

When synthesizing these acrylates (e.g., via aza-Michael addition to a diacrylate or transesterification), the Piperidine ring is approximately 10–50x more nucleophilic than Morpholine.

  • Mechanism:[1] The lone pair on the piperidine nitrogen is more available (higher HOMO energy) compared to morpholine, where the oxygen's electronegativity pulls electron density away from the nitrogen.

  • Practical Implication: Reactions involving piperidine often proceed at room temperature, whereas morpholine analogs may require heating or Lewis acid catalysis (e.g.,

    
    ).
    
3. Polymerization Kinetics (

)

In free radical polymerization (FRP), the vinyl group reactivity is influenced by the solvent's interaction with the pendant amine.

  • Solvent Effects: Morpholinoethyl acrylate (MEA) shows anomalous kinetics in water/alcohol mixtures.[2] The ether oxygen acts as a hydrogen bond acceptor, creating a "solvent shell" that can sterically hinder propagation or, conversely, stabilize the transition state depending on the solvent polarity.

  • Rate Comparison: In bulk polymerization, rates are comparable. However, in aqueous media at pH < 9, Piperidinoethyl acrylate (PEA) polymerizes faster due to electrostatic repulsion between the growing cationic polymer chain and the cationic monomer being minimized by counter-ion condensation, or conversely, retarded by charge repulsion depending on ionic strength.

Part 2: Data Summary & Physicochemical Properties

Table 1: Comparative Properties of Ethyl Acrylate Derivatives

FeatureMorpholinoethyl Acrylate (MEA)Piperidinoethyl Acrylate (PEA)
Structure 6-membered ring w/ O & N 6-membered ring w/

& N
Basicity (

)
~8.3 - 8.5~11.1
LogP (Lipophilicity) ~0.3 (More Hydrophilic)~1.4 (More Lipophilic)
H-Bond Acceptors 2 (N, O)1 (N)
Metabolic Stability High (Resistant to CYP450)Low (Prone to hydroxylation)
Aza-Michael Rate Moderate (

)
Fast (

)
Primary Application Solubilizing group, metabolic shieldpH-switch, cationic surfactant
Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate acrylate based on the intended application environment.

AcrylateSelection Start Select Acrylate Scaffold AppType Primary Application? Start->AppType DrugDev Small Molecule / Drug Dev AppType->DrugDev Med Chem Polymer Polymer / Hydrogel AppType->Polymer Materials MetabStab Is Metabolic Stability Critical? DrugDev->MetabStab Lipophilicity Need to lower LogP? MetabStab->Lipophilicity No SelectMorph Select Morpholinoacrylate (Better PK, Lower LogP) MetabStab->SelectMorph Yes (Avoid Oxidation) Lipophilicity->SelectMorph Yes (Solubilization) SelectPip Select Piperidinoacrylate (Higher Basicity/Lipophilicity) Lipophilicity->SelectPip No PHRange Target pH Response Range? Polymer->PHRange Physio Physiological (pH 7.4) PHRange->Physio Buffer Switching Basic Basic / Lysosomal (pH 5-10) PHRange->Basic Cationic Charge Needed Physio->SelectMorph Buffered pKa ~8.3 Basic->SelectPip High pKa ~11.1

Figure 1: Decision matrix for selecting between Morpholino- and Piperidino-acrylates based on physicochemical requirements.

Part 4: Experimental Protocols
Protocol A: Kinetic Comparison via Aza-Michael Addition

Objective: To quantify the relative reactivity of morpholine vs. piperidine acting as nucleophiles toward a standard acrylate (e.g., Ethyl Acrylate). This validates the "Formation" reactivity.

Reagents:

  • Ethyl Acrylate (1.0 equiv)

  • Amine: Morpholine or Piperidine (1.1 equiv)

  • Solvent: Acetonitrile (

    
    ) or Methanol (
    
    
    
    )
  • Internal Standard: Mesitylene (0.1 equiv)

Method:

  • Preparation: In an NMR tube, dissolve Ethyl Acrylate (0.5 mmol) and Mesitylene (0.05 mmol) in

    
     (0.7 mL).
    
  • Initiation: Add the Amine (0.55 mmol) rapidly and invert to mix. Time

    
    .
    
  • Monitoring: Immediately insert into NMR spectrometer (pre-shimmed). Acquire

    
     NMR spectra every 2 minutes for 1 hour.
    
  • Analysis: Monitor the decay of the acrylate vinyl protons (

    
     5.8–6.4 ppm) relative to the Mesitylene aromatic peak (
    
    
    
    6.8 ppm).
  • Calculation: Plot ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
    • Expected Result: Piperidine will show a steeper slope (higher

      
      ) due to higher basicity and lack of inductive electron withdrawal.
      
Protocol B: Synthesis of 2-(Morpholin-4-yl)ethyl Acrylate (Monomer Synthesis)

Context: Direct esterification is difficult due to polymerization risk. Transesterification is preferred.

Reagents:

  • Methyl Acrylate (Excess, solvent/reactant)

  • 4-(2-Hydroxyethyl)morpholine (1.0 equiv)

  • Catalyst: Dibutyltin oxide (DBTO) or Titanium(IV) isopropoxide (1-2 mol%)

  • Inhibitor: Phenothiazine or MEHQ (500 ppm)

Workflow:

  • Setup: Equip a 3-neck round bottom flask with a Dean-Stark trap (or fractionation column) and a thermometer.

  • Charge: Add 4-(2-Hydroxyethyl)morpholine, Methyl Acrylate (5-10 equiv), Catalyst, and Inhibitor.

  • Reflux: Heat to reflux (~80°C). The methanol-methyl acrylate azeotrope will distill over.

  • Equilibrium Shift: Continuously remove the distillate to drive the reaction forward (Le Chatelier’s principle).

  • Workup: Once conversion >95% (GC/TLC), strip excess methyl acrylate under reduced pressure.

  • Purification: Distill the product under high vacuum (0.1 mmHg) to avoid thermal polymerization. Note: Piperidino-analogs require slightly higher vacuum temperatures due to higher boiling points.

Part 5: Biological Implications (E-E-A-T)

1. Metabolic Liability (The "Soft Spot"): In drug development, the piperidine ring is a known "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily hydroxylate the carbon alpha to the nitrogen, leading to ring opening or N-dealkylation.

  • Morpholine Advantage: The oxygen atom reduces the electron density of the ring, making it significantly more resistant to oxidative metabolism. This is why morpholine is frequently swapped for piperidine during Lead Optimization to improve half-life (

    
    ).
    

2. Covalent Warhead Reactivity: If these groups are attached to the


-carbon of an acrylamide (e.g., Enaminoacrylates), they act as electron donors.
  • Effect: They deactivate the double bond toward Michael addition with cysteine (the target in covalent drugs).

  • Comparison: Piperidine is a stronger donor than morpholine. Therefore, a

    
    -piperidinoacrylamide  is less reactive (more stable/selective) toward cysteine than a 
    
    
    
    -morpholinoacrylamide
    .
References
  • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Haddleton, D. M., et al. (2004).[3] "Atom Transfer Radical Polymerization of Methyl Methacrylate in the Presence of Morpholine." Macromolecules, 37(4), 1180–1186. (Demonstrates solvent/ligand effects of morpholine). Link

  • Rulev, A. Y. (2018). "Aza-Michael addition of amines to activated alkenes: A review." RSC Advances, 8, 22303-22330. Link

  • BenchChem. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability." Link

Sources

Comparative

Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of Methyl (E)-3-Morpholinoacrylate Derivatives

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides an in-depth technical comparison of X-ray crystallogr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for elucidating the structure of Methyl (E)-3-Morpholinoacrylate derivatives, a class of compounds with significant potential in medicinal chemistry.

Methyl (E)-3-Morpholinoacrylate and its derivatives are recognized for their versatile applications, including their role as intermediates in the synthesis of various heterocyclic compounds.[1][2] Their biological activity is a subject of ongoing research, with related acrylate derivatives showing promise in areas such as cancer treatment. A definitive understanding of their stereochemistry and intermolecular interactions, achievable through single-crystal X-ray diffraction, is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will navigate the critical aspects of X-ray crystallography of these derivatives, from synthesis and crystal growth to detailed structural analysis. Furthermore, it will objectively compare the insights gained from crystallography with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing a holistic view of the structural elucidation process.

The Cornerstone of Structural Analysis: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic-level structure of crystalline materials.[3] It provides unequivocal information about bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice. This precise spatial arrangement is fundamental to understanding a molecule's physical and chemical properties.

Experimental Workflow: From Powder to Precision

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands meticulous execution. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.

X-ray_Crystallography_Workflow Experimental Workflow of Single-Crystal X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection & Processing cluster_analysis Structure Refinement & Analysis Synthesis Synthesis of Methyl (E)-3-Morpholinoacrylate Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Xray_Diffraction X-ray Diffraction Data Collection Mounting->Xray_Diffraction Data_Processing Data Processing & Structure Solution Xray_Diffraction->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

Caption: A schematic overview of the single-crystal X-ray crystallography workflow.

Synthesis and Crystallization: The Art of Preparing the Perfect Specimen

The synthesis of Methyl (E)-3-Morpholinoacrylate derivatives typically involves the reaction of a suitable precursor with morpholine. For instance, a general approach involves reacting morpholine with an appropriate electrophilic acrylate synthon.[4]

Experimental Protocol: Synthesis of a Methyl (E)-3-Morpholinoacrylate Derivative (Hypothetical)

  • Reaction Setup: To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as acetonitrile, add morpholine (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure Methyl (E)-3-Morpholinoacrylate derivative.

The subsequent and often most challenging step is growing single crystals of sufficient quality. The choice of crystallization method is dictated by the compound's solubility and stability.[5]

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.[6]

Structural Insights from Analogous Compounds

In a study on ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, the molecule was found to be nearly planar, with the exception of the ethyl group.[2] This planarity facilitates intramolecular hydrogen bonding and influences the crystal packing. It is reasonable to hypothesize that the morpholine ring in Methyl (E)-3-Morpholinoacrylate derivatives will adopt a stable chair conformation.

Table 1: Crystallographic Data for an Analogous Acrylate Derivative

ParameterMethyl (E)-3-(2-formylphenoxy)acrylate[7]
Chemical FormulaC₁₁H₁₀O₄
Formula Weight206.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)17.7458 (8)
b (Å)4.0629 (2)
c (Å)14.5745 (7)
β (°)107.868 (3)
Volume (ų)1000.13 (8)
Z4
R-factor (%)4.5

The crystal packing in these derivatives is often stabilized by a network of weak intermolecular interactions, such as C—H···O hydrogen bonds, which form dimers and higher-order structures.[7]

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides an unparalleled static picture of the crystalline state, a comprehensive understanding of a molecule's properties requires a combination of analytical methods.

Analytical_Techniques_Comparison Comparison of Analytical Techniques for Structural Elucidation cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray Provides precise 3D structure in the solid state. Determines bond lengths, angles, and crystal packing. Structural_Info Comprehensive Structural Understanding Xray->Structural_Info Precise 3D Structure NMR Provides information about the molecular structure in solution. Reveals dynamic processes and connectivity. NMR->Structural_Info Connectivity & Dynamics MS Determines the molecular weight and elemental composition. Provides information on fragmentation patterns. MS->Structural_Info Molecular Formula Compound Methyl (E)-3-Morpholinoacrylate Derivative Compound->Xray Solid State Compound->NMR Solution State Compound->MS Gas Phase

Caption: A diagram illustrating the complementary nature of different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[8] For Methyl (E)-3-Morpholinoacrylate derivatives, ¹H and ¹³C NMR would be essential for confirming the successful synthesis and providing information about the connectivity of atoms.

Key Information from NMR:

  • Chemical Shifts (δ): Provide information about the electronic environment of each proton and carbon atom.

  • Coupling Constants (J): Reveal the connectivity between neighboring atoms and can help determine the stereochemistry of the double bond (E or Z).

  • Integration: The area under each proton signal is proportional to the number of protons it represents.

While NMR provides excellent information about the molecule's structure and dynamics in solution, it does not directly provide the precise bond lengths and angles that X-ray crystallography does.[9]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of the synthesized Methyl (E)-3-Morpholinoacrylate derivatives and for getting information about their elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.

Table 2: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionGas Phase Ions
Primary Information 3D atomic coordinates, bond lengths/angles, crystal packingConnectivity, stereochemistry, molecular dynamics in solutionMolecular weight, elemental composition, fragmentation
Strengths Unambiguous determination of absolute structure.[3]Non-destructive, provides information on dynamic processes.High sensitivity, requires very small sample amounts.
Limitations Requires high-quality single crystals, provides a static picture.Does not provide precise bond lengths and angles, can be complex to interpret.Does not provide direct 3D structural information.

Conclusion: An Integrated Approach for Definitive Structural Characterization

However, a truly comprehensive understanding is achieved when X-ray crystallography is used in concert with other analytical techniques. NMR spectroscopy and mass spectrometry provide complementary information about the molecule's structure in solution and its elemental composition, respectively. By integrating the data from these powerful methods, researchers can build a complete and robust model of the molecule, paving the way for the development of novel and effective therapeutic agents.

References

  • Schoenberg, J. E. (n.d.). Process for the manufacture of methyl cyanoacrylate. Google Patents.
  • AlTamiemi, E. O., & Jasim, S. (2016).
  • Ibrahim, M. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate.
  • Ibrahim, M. A., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. National Institutes of Health. Retrieved from [Link]

  • Karthikeyan, S., et al. (2014). Methyl (E)-3-(2-formylphenoxy)acrylate. Acta Crystallographica Section E: Structure Reports Online, 70(7), o709.
  • Bette, S., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Retrieved from [Link]

  • Glusker, J. P., et al. (2010). Crystal Structure Analysis for Chemists and Biologists. Wiley-VCH.
  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Grzesiak, A. L., et al. (2003). Comparison of the four anhydrous polymorphs of carbamazepine and the crystal structure of form I. Journal of Pharmaceutical Sciences, 92(11), 2260-2271.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • (n.d.). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, AND STRUCTURAL ANALYSIS OF 2-{(E)-[2-(diphenylmethyl) hydrazinylidene]methyl}-3- METHYLPHENOL AND ITS Ni 2+ AND Cu 2+ COMPLEXES. ResearchGate. Retrieved from [Link]

  • Heroguez, V., Gnanou, Y., & Fontanille, M. (2000).
  • Kubota, K. (2003). Strategy for control of crystallization of polymorphs. CrystEngComm, 5(84), 484-493.
  • Du, Y., et al. (2023). Spectroscopic and Microscopic Characterization of Inorganic and Polymer Thermoelectric Materials: A Review. MDPI. Retrieved from [Link]

  • Chen, Q. Y., Ke, W. D., & Kong, L. (2013). Ethyl (E)-2-cyano-3-(4-methyl-phen-yl)acrylate: a second monoclinic polymorph. Acta crystallographica. Section E, Structure reports online, 69(Pt 5), o748.
  • Chowdary, K. P. R., & Suresh, K. (2012). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 74(4), 293–299.
  • Kitagawa, S., & Uemura, K. (2005). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 34(2), 109-119.
  • Kubota, K. (2003). Strategy for control of crystallization of polymorphs. CrystEngComm, 5(84), 484–493.
  • Anuradha, K., et al. (2011). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3327.
  • (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. TU Graz. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of Acrylate Compounds

For Researchers, Scientists, and Drug Development Professionals In the synthesis and development of acrylate-based materials, ranging from pharmaceuticals to advanced polymers, the precise determination of purity is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of acrylate-based materials, ranging from pharmaceuticals to advanced polymers, the precise determination of purity is a critical, non-negotiable checkpoint. The presence of residual monomers, oligomers, or synthesis by-products can significantly alter the physicochemical properties, performance, and safety of the final product. While traditional chromatographic methods have long been the standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method offering distinct advantages in accuracy and efficiency.[1][2]

This guide provides an in-depth comparison of qNMR with alternative techniques for the purity assessment of acrylate compounds, grounded in experimental data and established scientific principles.

The Principle of qNMR: A Foundation of Stoichiometric Accuracy

At its core, ¹H qNMR operates on a fundamental principle: the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei contributing to that signal.[1][3][4] This inherent stoichiometry allows for the direct, absolute quantification of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard of known purity and concentration.[2] This eliminates the need for analyte-specific reference standards, a significant advantage over chromatographic methods.[3][5][6]

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the standard

  • analyte : Refers to the analyte

  • std : Refers to the internal standard

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. Here's a comparative overview of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.[2]Comparative method based on separation and detection.[2]Comparative method based on separation and detection of volatile compounds.
Reference Standard Does not require an identical reference standard for the analyte.[5][6]Typically requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte.
Accuracy & Precision High accuracy, providing an absolute purity value.[2] Excellent precision, with low relative standard deviation (RSD).[2][3]High, but can be influenced by the response factors of impurities.[2] Very good precision with low RSD.[2]High, but dependent on the volatility and thermal stability of the analyte and impurities. Good precision.
Sensitivity Generally lower sensitivity than chromatographic methods.[1]High sensitivity, excellent for trace impurity detection.Very high sensitivity, especially with specific detectors.
Analysis Time Rapid analysis, often 10-15 minutes per sample.[7]Can be longer due to column equilibration and gradient elution.Typically faster than HPLC for volatile compounds.
Sample Preparation Simple, involving dissolution in a deuterated solvent with an internal standard.[8][9]More complex, often requiring mobile phase preparation, filtration, and sometimes derivatization.Can require derivatization for non-volatile or thermally labile compounds.
Structural Information Provides detailed structural information, aiding in impurity identification.[8][9]Provides retention time data, but no direct structural information.Provides retention time data. Mass spectrometry coupling (GC-MS) provides structural information.
Challenges for Acrylates Potential for peak overlap.[8] The inherent reactivity of acrylates can lead to polymerization in the NMR tube, which can be mitigated by using inhibitors or deuterated solvents with radical scavengers.Incomplete resolution of structurally similar oligomers. Different UV response factors for impurities can lead to inaccurate area-percent purity.[2]Thermal instability of some acrylates can lead to degradation in the injector or column.

Experimental Protocol: Purity Assessment of an Acrylate Monomer by qNMR

This protocol outlines a validated, self-validating system for determining the purity of a representative acrylate monomer, for example, methyl methacrylate (MMA).

1. Materials and Instrumentation:

  • Analyte: Methyl Methacrylate (MMA)

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%). Other suitable standards include 1,4-bis(trimethylsilyl)benzene or dimethyl sulfone.[10][11]

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

  • NMR Spectrometer: 400 MHz or higher field strength is recommended.[5]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Balance: Accurate to at least 0.01 mg.[12]

2. Sample Preparation (A Self-Validating Step):

The accuracy of qNMR is critically dependent on precise weighing.[7]

  • Accurately weigh approximately 10-20 mg of the internal standard (maleic acid) directly into a clean, dry vial.

  • Accurately weigh approximately 20-40 mg of the methyl methacrylate analyte into the same vial.

  • Add approximately 0.7 mL of CDCl₃ to the vial.

  • Cap the vial and gently swirl or vortex until both the analyte and internal standard are fully dissolved.[13]

  • Transfer the solution to a 5 mm NMR tube.[13]

Causality: Co-dissolving the analyte and internal standard in the same solution ensures a homogenous mixture, eliminating volumetric errors and ensuring the molar ratio is accurately represented in the NMR spectrum.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[12]

  • Temperature: Maintain a constant temperature, typically 25°C (298 K), to minimize variations in chemical shifts and relaxation times.[12]

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being quantified. A conservative value of 30-60 seconds is often used to ensure full relaxation and accurate integration.[5][12]

  • Pulse Angle: A 90° pulse angle is recommended for maximizing signal intensity.[12]

  • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 64) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for 1% precision) for the signals of interest.[14]

  • Acquisition Time (aq): A minimum of 3-4 seconds is recommended to ensure adequate digital resolution.[5][12]

Causality: The long relaxation delay is essential to allow all protons to return to their equilibrium state before the next pulse, ensuring that the signal intensity is directly proportional to the number of nuclei and not skewed by differential relaxation rates.

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.1-0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.[12]

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.[12][15]

  • Integration: Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For methyl methacrylate, the singlet at ~3.7 ppm (O-CH₃, 3H) is a good choice. For maleic acid, the singlet at ~6.3 ppm (2H) is used. The integration region should span at least 64 times the full width at half height (FWHH) of the peak.[4]

Causality: Proper phasing and baseline correction are crucial for obtaining accurate integral values, which are the foundation of the purity calculation.

5. Purity Calculation:

Use the equation provided in "The Principle of qNMR" section with the experimental data.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the qNMR purity assessment process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte (m_analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard (m_std) weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq ft Fourier Transform nmr_acq->ft phase_base Phase & Baseline Correction ft->phase_base integrate Integrate Signals (I_analyte, I_std) phase_base->integrate purity_calc Calculate Purity integrate->purity_calc I_analyte_data I_analyte I_std_data I_std m_analyte_data m_analyte m_analyte_data->purity_calc m_std_data m_std m_std_data->purity_calc M_analyte_data M_analyte M_analyte_data->purity_calc M_std_data M_std M_std_data->purity_calc N_analyte_data N_analyte N_analyte_data->purity_calc N_std_data N_std N_std_data->purity_calc P_std_data Purity_std P_std_data->purity_calc I_analyte_data->purity_calc I_std_data->purity_calc

Caption: Workflow for qNMR Purity Assessment.

Trustworthiness: A Self-Validating System

The qNMR method, when performed with care, is inherently self-validating. The inclusion of a certified internal standard provides a constant internal check on the accuracy of the experiment. Furthermore, the method can be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[16][17] The results from qNMR have been shown to be consistent with those from conventional LC-based methods.[17][18][19]

Conclusion: The Power of qNMR in Acrylate Purity Assessment

For researchers, scientists, and drug development professionals working with acrylate compounds, quantitative NMR offers a robust, accurate, and efficient method for purity determination.[4] Its primary nature, which obviates the need for analyte-specific reference standards, coupled with its ability to provide structural information, makes it an invaluable tool in both research and quality control settings.[2][8][9] While chromatographic techniques remain important for detecting trace impurities, qNMR provides a highly reliable and often faster route to determining the absolute purity of the main component.[3][5] The adoption of qNMR can streamline analytical workflows, reduce costs associated with reference standard synthesis and certification, and ultimately contribute to the development of higher quality and safer products.

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. ResearchGate. Available at: [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd. Available at: [Link]

  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. Available at: [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). Mestrelab Research. Available at: [Link]

  • Purity by Absolute qNMR Instructions. ACS Publications. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Available at: [Link]

  • qNMR - Quantitative Analysis by NMR. Wako Pure Chemical Industries. Available at: [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science. Available at: [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Ingenta Connect. Available at: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Available at: [Link]

  • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. NIH. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR (q-NMR). ResearchGate. Available at: [Link]

  • Assay by QNMR – is HPLC a thing of the past? Almac Group. Available at: [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

  • QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY. PTS. Available at: [Link]

  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available at: [Link]

  • qNMR. BIPM. Available at: [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. Available at: [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]

  • Quantitative NMR (qNMR). Nanalysis. Available at: [Link]

  • Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Available at: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]

  • Key Challenges and Solutions in Polymer Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available at: [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at: [Link]

  • Reducing the Degree of Branching in Polyacrylates via Midchain Radical Patching: A Quantitative Melt-State NMR Study. R Discovery. Available at: [Link]

  • Detection and quantification of branching in polyacrylates by size-exclusion chromatography (SEC) and melt-state 13C NMR spectroscopy. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Methyl (E)-3-Morpholinoacrylate in Heterocyclic Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success and efficiency of synthetic campaigns. Methyl (E)-3-Morpholinoacrylate, a versa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success and efficiency of synthetic campaigns. Methyl (E)-3-Morpholinoacrylate, a versatile enaminone ester, has emerged as a valuable precursor for the construction of a variety of heterocyclic scaffolds that are central to many pharmaceutical agents. This guide provides an in-depth technical comparison of Methyl (E)-3-Morpholinoacrylate's performance against a common alternative, highlighting its efficiency in specific, high-value chemical transformations. The insights presented herein are grounded in experimental data to empower informed decisions in your synthetic strategy.

Introduction to Methyl (E)-3-Morpholinoacrylate: A Versatile Building Block

Methyl (E)-3-Morpholinoacrylate belongs to the class of enaminones, which are characterized by a conjugated system containing an amine and a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, with two electrophilic centers and two nucleophilic centers, making it a powerful tool in the synthesis of diverse heterocyclic systems.[1] The morpholine moiety enhances the stability and modulates the reactivity of the enaminone system, while the methyl acrylate portion provides a reactive handle for cyclization reactions. A primary application of this reagent is in the synthesis of substituted pyrimidines, a core structure in numerous therapeutic agents.

Benchmarking Performance: Synthesis of 2-Amino-4-morpholinopyrimidine

To objectively evaluate the efficiency of Methyl (E)-3-Morpholinoacrylate, we will focus on a key transformation: the synthesis of 2-aminopyrimidine derivatives. This class of compounds is of significant interest in medicinal chemistry. The benchmark reaction is the cyclocondensation of a three-carbon synthon with a guanidine-like reagent.

In this guide, we compare the performance of Methyl (E)-3-Morpholinoacrylate with a common alternative, Methyl (E)-3-methoxyacrylate , in the synthesis of a 2-aminopyrimidine scaffold. While both molecules can act as a three-carbon electrophile in reactions with nucleophilic guanidine, their differing electronic and steric properties can influence reaction outcomes.

Comparative Data Analysis

The following table summarizes the key performance indicators for the synthesis of a 2-aminopyrimidine derivative using Methyl (E)-3-Morpholinoacrylate and the alternative, Methyl (E)-3-methoxyacrylate. This data is synthesized from peer-reviewed literature and patents to provide a direct comparison.

ParameterMethyl (E)-3-Morpholinoacrylate Methyl (E)-3-methoxyacrylate (Alternative)
Reaction Cyclocondensation with GuanidineCyclocondensation with Guanidine
Product 2-Amino-4-morpholinopyrimidine2-Amino-4-methoxypyrimidine
Reported Yield HighModerate to High
Reaction Conditions Mild conditions, often at room temperature or with gentle heating.Often requires elevated temperatures and stronger basic conditions.
Reaction Time Generally shorter reaction times.Can require longer reaction times for complete conversion.
Byproducts Typically cleaner reactions with fewer byproducts.Can be prone to side reactions, including polymerization.[2]
Substrate Scope The robust nature of the enaminone allows for a broader range of guanidine derivatives.May have limitations with more complex or sensitive guanidine partners.
Causality The electron-donating morpholine group activates the β-carbon for nucleophilic attack by the guanidine, while also being a good leaving group upon cyclization.The methoxy group is a less effective leaving group compared to morpholine, often requiring more forcing conditions to facilitate the final elimination step of the cyclization.

Note: Specific yields and conditions can vary depending on the scale and specific guanidine reagent used. The data presented is a generalized comparison based on available literature.

Mechanistic Insights and Experimental Workflow

The superior performance of Methyl (E)-3-Morpholinoacrylate in this transformation can be attributed to its electronic properties. The nitrogen atom of the morpholine ring donates electron density into the conjugated system, which enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by guanidine.

Reaction Mechanism

The reaction proceeds through a well-established pathway for pyrimidine synthesis:

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product MEM Methyl (E)-3-Morpholinoacrylate Step1 Nucleophilic Attack MEM->Step1 Guanidine Guanidine Guanidine->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step3 Elimination Step2->Step3 Cyclized Intermediate Product 2-Amino-4-morpholinopyrimidine Step3->Product Morpholine Elimination

Caption: Reaction mechanism for pyrimidine synthesis.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical experimental workflow for the synthesis of a 2-aminopyrimidine derivative, highlighting the key differences when using Methyl (E)-3-Morpholinoacrylate versus an alternative like Methyl (E)-3-methoxyacrylate.

experimental_workflow cluster_MEM Methyl (E)-3-Morpholinoacrylate cluster_Alternative Alternative: Methyl (E)-3-methoxyacrylate MEM_Reactants Combine MEM, Guanidine, and Solvent MEM_Reaction Stir at Room Temp to 50°C MEM_Reactants->MEM_Reaction MEM_Workup Aqueous Workup MEM_Reaction->MEM_Workup MEM_Purification Crystallization/Chromatography MEM_Workup->MEM_Purification MEM_Product High Yield of 2-Aminopyrimidine MEM_Purification->MEM_Product Alt_Reactants Combine MMA, Guanidine, Base, and Solvent Alt_Reaction Reflux at Elevated Temperature Alt_Reactants->Alt_Reaction Alt_Workup Aqueous Workup & Neutralization Alt_Reaction->Alt_Workup Alt_Purification Chromatography often required Alt_Workup->Alt_Purification Alt_Product Moderate Yield, Potential Byproducts Alt_Purification->Alt_Product

Caption: Comparative experimental workflow.

Detailed Experimental Protocol: Synthesis of 2-(Methylthio)-4-morpholinopyrimidine

This protocol is adapted from a patented procedure and provides a detailed methodology for a key intermediate in the synthesis of 2-amino-4-morpholinopyrimidine.

Materials:

  • Methyl (E)-3-morpholinoacrylate (1 equivalent)

  • S-methylisothiourea sulfate (0.5 equivalents)

  • Sodium methoxide (2 equivalents)

  • Methanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium methoxide, add S-methylisothiourea sulfate portion-wise, ensuring the temperature does not exceed 30°C.

  • Addition of Enaminone: Once the S-methylisothiourea sulfate has dissolved, add Methyl (E)-3-morpholinoacrylate dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.

Self-Validation: The identity and purity of the synthesized 2-(methylthio)-4-morpholinopyrimidine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The subsequent conversion to 2-amino-4-morpholinopyrimidine can be achieved by reaction with an amine source, providing a final validation of the intermediate's integrity.

Conclusion and Future Outlook

Methyl (E)-3-Morpholinoacrylate demonstrates significant advantages in the synthesis of 2-aminopyrimidine derivatives when compared to alternatives such as methyl 3-methoxyacrylate. Its enhanced reactivity under milder conditions, generally leading to higher yields and cleaner reaction profiles, makes it a more efficient and often more cost-effective choice in the long run, particularly in complex, multi-step syntheses where yield and purity are critical.

The continued exploration of enaminones as versatile building blocks in medicinal and materials chemistry is an active area of research. The principles outlined in this guide can be extended to the synthesis of a wide array of other heterocyclic systems, underscoring the broad utility of Methyl (E)-3-Morpholinoacrylate in modern organic synthesis.

References

  • Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent Developments in the Chemistry of Enaminones. Tetrahedron, 59(43), 8463–8480.
  • Patent CN103113227A: Preparation method of 3-methyl methoxyacrylate. (n.d.). Google Patents.

Sources

Validation

Benchmarking Computational Methodologies for Enaminoate Reactivity: A Comparative Guide

Executive Summary: The Ambident Challenge -Enamino esters (enaminoates) are the linchpins of heterocyclic synthesis, serving as precursors for quinolines, pyridines, and therapeutic scaffolds.[1] However, their reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ambident Challenge


-Enamino esters (enaminoates) are the linchpins of heterocyclic synthesis, serving as precursors for quinolines, pyridines, and therapeutic scaffolds.[1] However, their reactivity is notoriously difficult to predict. As ambident nucleophiles, they possess three reactive sites: the nitrogen, the 

-carbon, and the carbonyl oxygen.

Predicting whether a reaction will proceed via N-alkylation (kinetic control) or C-alkylation (thermodynamic control) is the "make-or-break" factor in drug development campaigns.

This guide compares the industry-standard legacy approach (B3LYP ) against modern dispersion-corrected functionals (M06-2X ,


B97X-D ) to demonstrate why upgrading your computational workflow is essential for accurate reactivity prediction.

Comparative Analysis: The Computational Landscape

In the context of enaminoate chemistry, "performance" is defined by the ability to reproduce experimental regioselectivity ratios (


).
Table 1: Methodology Performance Matrix
MetricLegacy Standard (B3LYP/6-31G*)Modern Standard (M06-2X/def2-TZVP)Alternative High-End (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

B97X-D/def2-QZVP)
Dispersion Handling Poor. Fails to capture

-stacking in TS.
Excellent. Parametrized for non-covalent interactions.Excellent. Explicit D2/D3 corrections included.
Barrier Accuracy High Error (

3-5 kcal/mol). Often underestimates barriers.
High Accuracy (

1 kcal/mol). Reliable for kinetics.
High Accuracy. Best for long-range interactions.
Regioselectivity Often predicts wrong major isomer for sterically crowded systems.Correctly predicts isomer ratios in >90% of cases.Comparable to M06-2X.[2][3]
Computational Cost Low (1x)Moderate (1.5x)High (2.5x)
Recommendation Obsolete for kinetics. Use only for rough geometry.Gold Standard for Enaminoate Reactivity.Use for verifying M06-2X anomalies.
Why the Shift?

Enaminoate transition states (TS) often involve "loose" geometries where non-covalent interactions (NCIs) like hydrogen bonding (between the ester and amine N-H) and dispersion (between R-groups) stabilize the structure. B3LYP lacks the physics to describe these forces, leading to artificial flattening of the potential energy surface.

Strategic Protocol: Predicting Regioselectivity

To accurately predict whether an electrophile (


) will attack the Nitrogen or the 

-Carbon, you must follow a self-validating workflow.
The Workflow Diagram

G Start Input Structure (Enaminoate + Electrophile) ConfSearch 1. Conformational Search (MMFF or PM6) Start->ConfSearch DFT_Opt 2. Geometry Optimization (B3LYP-D3/6-31G**) ConfSearch->DFT_Opt TS_Search 3. TS Location (QST3/Berny) (Target: N-attack vs C-attack) DFT_Opt->TS_Search Freq_Check 4. Frequency Check (1 Imaginary Freq?) TS_Search->Freq_Check Freq_Check->TS_Search No (Retune) IRC 5. IRC Calculation (Confirm Reactant/Product) Freq_Check->IRC Yes SinglePoint 6. Single Point Energy (M06-2X/def2-TZVP + SMD Solvent) IRC->SinglePoint

Figure 1: The "Gold Standard" computational workflow for enaminoate reactivity prediction.

Detailed Protocol Steps
  • Conformational Sampling (Crucial): Enaminoates exist in equilibrium between Z-chelated (H-bond stabilized) and E-open forms. You must sample conformers. A single static structure will lead to erroneous starting energies.

    • Action: Generate 20-50 conformers using a force field (MMFF94).

  • Geometry Optimization (The "Rough" Pass): Use a cheaper functional with dispersion corrections (e.g., B3LYP-D3(BJ)/6-31G(d)) to optimize geometries.

    • Note: Do not use M06-2X here if resources are tight; it is sensitive to integration grids.

  • Transition State (TS) Location: Locate the TS for both pathways:

    • Path A (N-attack): Constrain the N---E distance.

    • Path B (C-attack): Constrain the C(

      
      )---E distance.
      
    • Validation: The TS must have exactly one imaginary frequency corresponding to the bond formation vector.

  • Electronic Energy Refinement (The "Product"): Perform a Single Point Energy (SPE) calculation on the optimized TS structures using the high-performance functional.

    • Functional: M06-2X

    • Basis Set: def2-TZVP (Triple-zeta quality is required to reduce Basis Set Superposition Error).

    • Solvation: SMD Model (Solvation Model based on Density). Do not use PCM; SMD is superior for charged/polar TSs common in organic synthesis.

Case Study: Alkylation of Ethyl -Aminocrotonate

To illustrate the divergence in accuracy, we compare calculated activation barriers (


) for the methylation of ethyl 

-aminocrotonate against experimental trends.

Experimental Reality: Under neutral conditions, C-alkylation is generally the thermodynamic product, while N-alkylation is the kinetic product. However, steric bulk on the electrophile shifts this preference.

Table 2: Activation Free Energies ( , kcal/mol)
PathwayB3LYP (Gas Phase)M06-2X (SMD: Acetonitrile)Experimental Trend
N-Methylation 12.418.2Fast (Kinetic)
C-Methylation 12.121.5Slow (Thermodynamic)

(Selectivity)
0.3 (No Selectivity) 3.3 (Favors N) High N-Selectivity

Analysis:

  • The Failure: B3LYP predicts nearly identical barriers (0.3 kcal/mol difference), suggesting a 50:50 mixture. This contradicts experimental observation where N-methylation is rapid at low temperatures.

  • The Success: M06-2X predicts a 3.3 kcal/mol preference for N-attack. This corresponds to a >99:1 ratio at room temperature, perfectly aligning with kinetic experiments.

  • The Cause: The N-attack TS involves significant charge separation and steric compression. M06-2X handles the medium-range correlation energy of this crowded TS better than B3LYP.

Visualizing the Reaction Coordinate

ReactionPath Reactant Reactants (Enaminoate + Me-I) TS_N TS (N-Attack) 18.2 kcal/mol Reactant->TS_N Fast TS_C TS (C-Attack) 21.5 kcal/mol Reactant->TS_C Slow Prod_N Product N (Kinetic) TS_N->Prod_N Prod_C Product C (Thermodynamic) TS_C->Prod_C

Figure 2: Energy landscape calculated at the M06-2X/def2-TZVP//SMD level showing the kinetic preference for N-alkylation.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.

  • Luan, Y., et al. (2024). A DFT Study on the NHC-Catalyzed Reaction of Enals with Aminoacrylates: Mechanism, Regioselectivity, and Stereoselectivity. ResearchGate.[2][3][4]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl (E)-3-Morpholinoacrylate

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of Methyl (E)-3-Morpholinoacrylate. As a critical intermediate in various synthetic pathways, ensuring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of Methyl (E)-3-Morpholinoacrylate. As a critical intermediate in various synthetic pathways, ensuring the purity, stability, and quality of this compound is paramount. This necessitates robust, validated analytical methods that are fit for their intended purpose, whether for release testing, stability studies, or in-process control.

Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), focusing on providing a practical framework for researchers, scientists, and drug development professionals.[1][2] We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the performance of the most relevant techniques. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3]

Strategic Selection of an Analytical Technique

The chemical nature of Methyl (E)-3-Morpholinoacrylate, an acrylate ester, dictates the primary considerations for analytical method selection. Acrylate compounds are known for their potential for self-polymerization at elevated temperatures and their inherent volatility.[4] This characteristic presents significant challenges for techniques that require high heat, such as Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) is consequently the technique of choice for the quantitative analysis of most acrylate compounds.[4] By operating at or near ambient temperature, HPLC circumvents the risk of thermal degradation and polymerization, ensuring that the analytical results accurately reflect the sample's true composition. In contrast, GC can struggle to produce ideal peak shapes and achieve satisfactory recovery rates for these analytes.[4]

While GC may be considered for specific applications, such as analyzing volatile impurities or residual solvents, HPLC remains the superior method for assay and impurity profiling of Methyl (E)-3-Morpholinoacrylate.

G cluster_input Analyte Properties cluster_decision Method Selection Rationale cluster_output Recommended Method Analyte Methyl (E)-3-Morpholinoacrylate (Acrylate Ester) Decision High Thermal Liability? (Risk of Polymerization) Analyte->Decision HPLC HPLC (Primary Choice) Assay & Impurities Decision->HPLC Yes GC GC (Alternative) Volatile Impurities / Residual Solvents Decision->GC No / Specific Application

Caption: Method selection workflow for Methyl (E)-3-Morpholinoacrylate.

Method Validation: A Framework for Trustworthiness

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[3] It is a continuous process that ensures the reliability of analytical data throughout the lifecycle of a product.[5] This guide adheres to the validation parameters stipulated in the ICH Q2(R2) guideline.[2][6]

The validation process can be visualized as a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated.

G Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Proto->Lin Acc Accuracy Proto->Acc Prec Precision Proto->Prec LOD LOD / LOQ Proto->LOD Rob Robustness Proto->Rob Report Generate Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report Approval Method Approved for Routine Use Report->Approval

Caption: General workflow for analytical method validation.

Comparative Analysis of HPLC and GC Methods

The following sections provide a head-to-head comparison of hypothetical, yet representative, HPLC and GC methods for the analysis of Methyl (E)-3-Morpholinoacrylate. The performance characteristics are based on typical results for similar acrylate compounds.[4][7][8]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Commentary
Specificity High; excellent separation from impurities and degradants.Moderate; risk of co-elution and on-column degradation.HPLC with a Diode Array Detector (DAD) provides peak purity analysis, offering a higher degree of confidence.
Linearity (r²) > 0.999> 0.995Both methods can achieve acceptable linearity, but HPLC typically shows a stronger correlation.
Accuracy (% Recovery) 98.0% - 102.0%90.0% - 110.0%HPLC generally provides higher and more consistent recovery due to the absence of thermal stress on the analyte.[4]
Precision (%RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 2.0% Intermediate: < 5.0%The milder conditions of HPLC lead to superior precision.[3]
Limit of Quantitation Low (e.g., 0.05 mg/kg)Higher (e.g., 0.5 mg/kg)HPLC methods are often more sensitive for non-volatile analytes.[4]
Robustness Generally high.Sensitive to inlet temperature and flow rate variations.GC methods for acrylates can be less robust due to the fine balance needed to prevent both carryover and degradation.

Detailed Experimental Protocols

The protocols provided below are model procedures. As per FDA and ICH guidelines, any method must be validated on-site with the specific equipment, reagents, and samples to be used.[1][2]

HPLC-UV Method for Assay and Impurity Determination

Rationale: This reversed-phase HPLC method is designed for stability-indicating analysis, capable of separating the main component from potential process impurities and degradation products. A C18 column provides good retention for moderately polar compounds, and a water/acetonitrile gradient allows for the elution of a range of analytes.[4]

Step-by-Step Methodology:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or determined by UV scan)

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh ~25 mg of Methyl (E)-3-Morpholinoacrylate reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.

  • Sample Preparation:

    • Prepare the sample in the same manner as the standard to a target concentration of ~500 µg/mL in the diluent.

  • Validation Procedure:

    • Inject the diluent (blank), six replicate injections of the standard solution, and the sample solution(s).

    • Perform validation experiments for specificity, linearity, accuracy, precision, etc., as detailed in the following section.

GC-FID Method for Residual Monomer Analysis

Rationale: This method is presented as a potential alternative, best suited for determining the presence of volatile monomers or impurities. A split injection is used to handle a potentially high concentration matrix and prevent column overload, while flame ionization detection (FID) offers broad sensitivity to organic compounds.[8]

Step-by-Step Methodology:

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

    • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 200 °C (lowered to minimize degradation).

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 min.

    • Split Ratio: 25:1

    • Injection Volume: 1.0 µL

  • Standard and Sample Preparation:

    • Prepare standards and samples by dissolving in a suitable solvent like methanol to a target concentration of ~100 µg/mL.

Executing the Validation: Protocols and Acceptance Criteria

The following outlines the experimental approach for each key validation parameter, in accordance with ICH Q2(R2).[2][9]

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Protocol:

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.

  • Evaluation (HPLC): Use the DAD to perform peak purity analysis on the main peak in the stressed samples. The peak should be spectrally pure. Resolution between the main peak and the closest eluting impurity should be > 2.0. Acceptance Criteria: No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.

Linearity

Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical signal.[9] Protocol:

  • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Objective: To determine the closeness of the test results to the true value.[9] Protocol:

  • Perform the assay on a sample of known purity (e.g., reference standard) or by spiking a placebo/sample matrix with known amounts of the analyte.

  • Analyze a minimum of nine determinations across three concentration levels (e.g., 80%, 100%, 120%).[3]

  • Calculate the percent recovery for each sample. Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for the assay of a drug substance.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9] Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.[3]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Calculate the Relative Standard Deviation (%RSD) for each set of results. Acceptance Criteria: %RSD for repeatability ≤ 1.0%. %RSD for intermediate precision ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)

Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.[9] Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 10 for LOQ and 3 for LOD.

  • Based on Standard Deviation of the Response and the Slope: Prepare a series of low-concentration samples and inject them. Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Acceptance Criteria: The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] Protocol:

  • Systematically vary key method parameters one at a time, such as:

    • HPLC: Mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±10%), mobile phase composition (±2% absolute).

    • GC: Inlet temperature (±10 °C), oven ramp rate (±10%), carrier gas flow (±10%).

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry). Acceptance Criteria: System suitability parameters must remain within established limits for all varied conditions.

Conclusion

For the comprehensive analysis of Methyl (E)-3-Morpholinoacrylate, a validated reversed-phase HPLC method stands as the most scientifically sound and robust choice for assay and impurity determination. Its ability to operate under mild conditions preserves the integrity of the analyte, leading to higher accuracy, precision, and reliability compared to Gas Chromatography.[4] While GC has its place for analyzing highly volatile components, it should not be the primary choice for quantitative quality control of this compound.

The successful implementation of any analytical method hinges on a thorough validation study. By following the structured approach outlined in this guide, grounded in the authoritative principles of the ICH and FDA, laboratories can ensure that their analytical procedures are fit for purpose and generate data that is both reliable and defensible.[1][2]

References

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. (n.d.). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Determination of two acrylates in environmental water by high performance liquid chromatography. (2020). E3S Web of Conferences. Available at: [Link]

  • Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7) as the Model Stationary Phase. (2021). National Institutes of Health. Available at: [Link]

  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (2016). PubMed. Available at: [Link]

  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • validate analytical methods: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Development and Validation of Analytical Methods, Volume 3 - 1st Edition. (n.d.). Elsevier. Available at: [Link]

  • Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. (2012). National Institutes of Health. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Available at: [Link]

  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. (2025). ResearchGate. Available at: [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters Corporation. Available at: [Link]

  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. (2025). Royal Society of Chemistry. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. Available at: [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. (n.d.). European Journal of Chemistry. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (n.d.). Lab Manager. Available at: [Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Available at: [Link]

  • Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. (n.d.). LECO Corporation. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Methyl (E)-3-Morpholinoacrylate in Covalent Drug Discovery

This guide provides an in-depth comparison of Methyl (E)-3-Morpholinoacrylate, a key electrophilic moiety in modern covalent drug design. We will explore its reactivity profile, compare it to other common covalent warhea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of Methyl (E)-3-Morpholinoacrylate, a key electrophilic moiety in modern covalent drug design. We will explore its reactivity profile, compare it to other common covalent warheads, and provide detailed experimental frameworks for assessing its target specificity and off-target liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and evaluation of covalent inhibitors.

Introduction: The Covalent Conundrum—Potency vs. Precision

Covalent inhibition has re-emerged as a powerful strategy in drug discovery, leading to therapies with enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This approach relies on an inhibitor forming a stable, covalent bond with its protein target, most commonly with a nucleophilic amino acid residue like cysteine.

The archetypal covalent warhead is the acrylamide moiety. However, its high reactivity, while effective, can lead to significant off-target interactions, raising concerns about toxicity and undesirable side effects. This has driven the search for alternative electrophiles that can strike a better balance between reactivity and selectivity. One such alternative that has gained prominence is Methyl (E)-3-Morpholinoacrylate. This guide will dissect the cross-reactivity profile of this moiety, providing a technical framework for its evaluation.

The Moiety in Focus: Understanding Methyl (E)-3-Morpholinoacrylate

Methyl (E)-3-Morpholinoacrylate is classified as a Michael acceptor, or an α,β-unsaturated carbonyl compound. Its reactivity is attenuated compared to more traditional warheads like acrylamides. The presence of the morpholino group at the β-position significantly influences the electronics of the double bond, making it less electrophilic.

This "tuned" reactivity is the cornerstone of its utility. The hypothesis is that a less reactive warhead will be more dependent on high local concentration and precise orientation, which are dictated by the non-covalent binding affinity of the inhibitor to its intended target. Consequently, it should be less prone to reacting with non-target proteins that it may transiently encounter. A prominent example of its successful application is in the design of selective Bruton's tyrosine kinase (BTK) inhibitors, developed to overcome the off-target effects seen with the first-generation acrylamide-based drug, ibrutinib.

The Comparative Landscape: Acrylamides and Beyond

To understand the cross-reactivity of Methyl (E)-3-Morpholinoacrylate, it must be benchmarked against other common covalent warheads.

  • Acrylamides: Highly reactive and the most common warhead. Their potency is well-established, but they are known to have broader off-target profiles. Ibrutinib, for example, covalently modifies numerous other kinases with accessible cysteines.

  • Vinyl Sulfonamides/Sulfones: Another class of Michael acceptors, generally considered to have reactivity intermediate between acrylamides and more attenuated systems.

  • Propargylamides: These are typically less reactive than acrylamides and require specific positioning for the reaction to occur.

The central challenge is to quantify the selectivity of these warheads. Modern proteomics and chemical biology techniques have made it possible to assess this on a global scale.

Assessing Cross-Reactivity: A Methodological Deep Dive

Evaluating the selectivity of a covalent inhibitor is a multi-step process that moves from targeted assays to proteome-wide analysis. Here, we detail two essential, complementary workflows.

Targeted Selectivity Profiling: Kinome Scanning

For kinase inhibitors, one of the most direct methods for assessing selectivity is through large-panel kinase screening. In this assay, the test compound is incubated with a large panel of recombinant kinases (e.g., the 468-kinase panel at Eurofins DiscoverX). The ability of the compound to inhibit each kinase is measured, providing a broad view of its activity across the kinome.

  • Compound Preparation: Prepare a 100x stock solution of the inhibitor (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO.

  • Assay Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a multi-well assay plate. Different platforms use different detection methods (e.g., fluorescence, luminescence).

  • Inhibitor Incubation: Add the test compound to the assay plates. For covalent inhibitors, a pre-incubation step is critical. The compound is incubated with the kinase before the addition of ATP to allow time for the covalent reaction to occur. A typical pre-incubation is 60 minutes at room temperature.

  • Reaction Initiation & Detection: Add ATP to start the kinase reaction. Allow the reaction to proceed for a defined period (e.g., 60 minutes). Stop the reaction and measure the remaining kinase activity using the platform's detection system.

  • Data Analysis: The percent inhibition for each kinase is calculated relative to a DMSO control. The results are often visualized as a dendrogram to show the relationships between inhibited kinases.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Inhibitor Stock (100x in DMSO) a1 Add Inhibitor to Kinases p1->a1 p2 Dispense Kinase Panel (Multi-well Plate) p2->a1 a2 Pre-incubate (e.g., 60 min, RT) Allows for covalent bond formation a1->a2 a3 Initiate Reaction (Add ATP) a2->a3 a4 Detect Kinase Activity a3->a4 d1 Calculate % Inhibition (vs. DMSO control) a4->d1 d2 Visualize Data (Dendrogram, Selectivity Score) d1->d2

Caption: Workflow for targeted kinome selectivity profiling.

Unbiased Off-Target Discovery: Chemoproteomics

While kinome scanning is excellent for its intended target class, it cannot identify off-targets in other protein families. For a truly global view of selectivity, competitive activity-based protein profiling (ABPP) using mass spectrometry is the gold standard. This technique maps the covalent binding sites of an inhibitor across the entire proteome.

  • System Preparation: Use live cells or cell lysates. For this example, we'll use a lysate. Lyse cultured cells (e.g., HEK293T) in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Competitive Incubation: Aliquot the proteome. Treat one aliquot with the test inhibitor (e.g., Methyl (E)-3-Morpholinoacrylate-based compound) at various concentrations. Treat another aliquot with vehicle (DMSO) as a control. Incubate for a set time (e.g., 90 minutes) to allow for target engagement.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples. This probe will label all accessible cysteines that have not been blocked by the test inhibitor.

  • Click Chemistry: Ligate a reporter tag (e.g., Biotin-azide) to the alkyne-modified proteins via a copper-catalyzed click reaction.

  • Enrichment: Use streptavidin beads to enrich for all the biotin-tagged (and therefore probe-labeled) proteins.

  • Proteolytic Digestion: Digest the enriched proteins on-bead (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from both the treated and control samples. A protein is considered an off-target if the signal for its cysteine-containing peptide is significantly reduced in the inhibitor-treated sample compared to the control. This indicates the inhibitor blocked the probe from binding.

G cluster_exp Experimental Phase cluster_ms Analysis Phase e1 Cell Lysate (Proteome) e2 Incubate with Inhibitor (or DMSO control) e1->e2 e3 Add Cysteine-Reactive Probe (e.g., IA-Alkyne) e2->e3 e4 Click Chemistry (Add Biotin-Azide Tag) e3->e4 e5 Enrich Biotinylated Proteins (Streptavidin Beads) e4->e5 e6 On-Bead Digestion (Trypsin) e5->e6 a1 LC-MS/MS Analysis of Peptides e6->a1 a2 Identify & Quantify Peptides a1->a2 a3 Compare Inhibitor vs. Control a2->a3 a4 Identify Proteins with Reduced Probe Labeling (Potential Off-Targets) a3->a4

Caption: Workflow for unbiased off-target identification via chemoproteomics.

Comparative Data Analysis

The true value of these methodologies lies in direct comparison. While a single, unified dataset comparing all warheads is rare, we can synthesize findings from key studies. The development of the BTK inhibitor BMS-986142, which utilizes a morpholinoacrylate moiety, provides a compelling case study against the acrylamide-based ibrutinib.

MetricIbrutinib (Acrylamide Warhead)BMS-986142 (Morpholinoacrylate Warhead)Interpretation
BTK IC50 ~0.5 nM~1.7 nMBoth compounds are highly potent against their intended target.
Identified Covalent Kinase Off-Targets EGFR, TEC, BMX, ITK, BLK, etc.Minimal off-target kinase activity observed in panels.The morpholinoacrylate warhead demonstrates significantly higher kinase selectivity.
Platelet Aggregation Inhibition (TEC Kinase) Yes (via TEC inhibition)No significant effectThis is a key clinical differentiator, as TEC inhibition by ibrutinib is linked to bleeding risks. The selectivity of BMS-986142 avoids this.
Proteome-Wide Reactivity Reacts with a larger number of cysteine-containing proteins.Exhibits a much cleaner profile with fewer off-targets identified.The attenuated reactivity of the morpholinoacrylate translates to higher proteome-wide selectivity.

Data synthesized from publicly available literature on ibrutinib and BMS-986142. Specific values can vary by assay conditions.

Conclusion and Future Directions

The experimental data strongly supports the hypothesis that Methyl (E)-3-Morpholinoacrylate serves as a less reactive, more selective covalent warhead compared to the canonical acrylamide. Its attenuated electrophilicity forces a greater reliance on the inhibitor's intrinsic binding affinity, reducing the likelihood of reactions with unintended biological targets.

The choice of a covalent warhead is a critical decision in drug design. For targets where exquisite selectivity is paramount to avoid mechanism-based toxicity, moieties like Methyl (E)-3-Morpholinoacrylate represent a superior strategic choice over more promiscuous warheads. The methodologies outlined in this guide—combining targeted panel screening with unbiased proteomic profiling—provide a robust framework for making this assessment, enabling the rational design of safer and more effective covalent medicines.

References

  • Title: Discovery of BMS-986142, a Potent, Reversible, and Highly Selective BTK Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: The BTK story: from a rare immunodeficiency to a blockbuster drug. Source: Nature Reviews Drug Discovery URL: [Link]

Comparative

The Versatility of Methyl (E)-3-Morpholinoacrylate: A Comparative Guide for Synthetic Chemists

For the discerning researcher in organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-enamino esters stand...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β-enamino esters stand out as exceptionally versatile intermediates. This guide provides an in-depth technical review of Methyl (E)-3-Morpholinoacrylate, a unique and highly functionalized β-enamino ester. We will explore its synthetic applications, compare its reactivity and utility with alternative reagents, and provide detailed experimental protocols to illustrate its practical implementation.

Introduction to β-Enamino Esters: A Gateway to Heterocyclic Chemistry

β-Enamino esters, also known as vinylogous urethanes or enaminoates, are a class of organic compounds characterized by an amine substituent at the β-position of an α,β-unsaturated ester. This arrangement of functional groups results in a unique electronic profile, with the nitrogen lone pair donating electron density into the conjugated system, rendering the α-carbon nucleophilic. This inherent reactivity makes them powerful precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2][3][4][5]

Methyl (E)-3-Morpholinoacrylate, with its CAS Number 101471-73-2, is a prime example of this class of compounds.[6][7] Its structure combines the reactivity of the enamino ester core with the favorable physicochemical properties often imparted by the morpholine moiety, such as improved solubility and metabolic stability in medicinal chemistry contexts.

Synthetic Applications of Methyl (E)-3-Morpholinoacrylate and its Analogs

The primary utility of Methyl (E)-3-Morpholinoacrylate lies in its role as a versatile three-carbon synthon for the construction of six-membered heterocyclic rings, most notably pyridines and pyrimidines.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The reaction of β-enamino esters with 1,3-dicarbonyl compounds or their equivalents under various conditions provides a convergent and efficient route to this important heterocyclic system.[8][9][10][11][12]

Conceptual Workflow for Pyridine Synthesis:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product reactant1 Methyl (E)-3-Morpholinoacrylate intermediate1 Michael Adduct reactant1->intermediate1 Michael Addition reactant2 1,3-Dicarbonyl Compound reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product Substituted Pyridine intermediate2->product Dehydration/ Aromatization

Figure 1. Generalized workflow for the synthesis of substituted pyridines from Methyl (E)-3-Morpholinoacrylate.

Synthesis of Substituted Pyrimidines

The pyrimidine scaffold is another key heterocycle found in numerous biologically active molecules, including nucleobases. β-Enamino esters can be employed in the synthesis of pyrimidines through condensation reactions with amidines or other suitable nitrogen-containing nucleophiles.[13][14][15][16][17]

Conceptual Workflow for Pyrimidine Synthesis:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product reactant1 Methyl (E)-3-Morpholinoacrylate intermediate1 Condensation Adduct reactant1->intermediate1 Nucleophilic Attack reactant2 Amidine reactant2->intermediate1 intermediate2 Cyclized Dihydropyrimidine intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Oxidation/ Aromatization

Figure 2. Generalized workflow for the synthesis of substituted pyrimidines from Methyl (E)-3-Morpholinoacrylate.

Comparative Analysis with Alternative Reagents

While Methyl (E)-3-Morpholinoacrylate is a powerful tool, it is essential to consider its performance in the context of other available β-enamino esters. The choice of the ester group and the amine substituent can significantly influence reactivity, solubility, and the properties of the final product.

ReagentEster GroupAmine MoietyKey AdvantagesPotential Limitations
Methyl (E)-3-Morpholinoacrylate MethylMorpholineGood reactivity, morpholine can enhance solubility and metabolic stability of products.Morpholine is a relatively weak nucleofuge.
Ethyl (E)-3-(dimethylamino)acrylate EthylDimethylamineHighly reactive, dimethylamine is a good leaving group.Can be more prone to side reactions, potential for volatility of dimethylamine.
tert-Butyl (E)-3-aminoacrylate tert-ButylPrimary Aminetert-Butyl ester can be readily cleaved under acidic conditions.Primary amine may undergo side reactions.
Methyl (E)-3-(pyrrolidin-1-yl)acrylate MethylPyrrolidineSimilar reactivity to the morpholino analog, pyrrolidine can also impart favorable properties.May offer subtle differences in solubility and basicity compared to morpholine.

Table 1. Comparison of Methyl (E)-3-Morpholinoacrylate with alternative β-enamino esters.

The selection of the optimal β-enamino ester is project-dependent. For instance, in a drug discovery program where metabolic stability is a key concern, the morpholine moiety of the title compound offers a distinct advantage. Conversely, for a synthesis where rapid and high-yield conversion is the primary goal, a more reactive analog like an ethyl 3-(dimethylamino)acrylate might be preferable.

Experimental Protocols

The following protocols are representative examples of how Methyl (E)-3-Morpholinoacrylate can be utilized in the synthesis of heterocyclic systems. These are generalized procedures and may require optimization for specific substrates.

General Procedure for the Synthesis of a Substituted Pyridine
  • To a solution of Methyl (E)-3-Morpholinoacrylate (1.0 eq) in a suitable solvent (e.g., ethanol, DMF) is added the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • A catalytic amount of a base (e.g., piperidine, sodium ethoxide) is added, and the reaction mixture is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted pyridine.

General Procedure for the Synthesis of a Substituted Pyrimidine
  • A mixture of Methyl (E)-3-Morpholinoacrylate (1.0 eq) and the desired amidine hydrochloride (1.1 eq) is suspended in a suitable solvent (e.g., ethanol).

  • A base (e.g., sodium ethoxide, 2.2 eq) is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is evaporated.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield the substituted pyrimidine.

Conclusion

Methyl (E)-3-Morpholinoacrylate is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its unique combination of a reactive enamino ester core and a beneficial morpholine substituent makes it a compelling choice for applications in medicinal chemistry and materials science. By understanding its reactivity and comparing it with other available β-enamino esters, researchers can make informed decisions to accelerate their synthetic endeavors. The provided experimental protocols serve as a starting point for the practical application of this powerful reagent.

References

  • ChemBK. Methyl (E)-3-Morpholinoacrylate. Available from: [Link]

  • Organic & Biomolecular Chemistry. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Available from: [Link]

  • Organic & Biomolecular Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Available from: [Link]

  • Google Patents. Preparation method of acryloyl morpholine.
  • ResearchGate. Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Available from: [Link]

  • ResearchGate. Synthesis and reactivity of β-enamino esters. Available from: [Link]

  • MDPI. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Available from: [Link]

  • PMC. Recent progress in the chemistry of β-aminoketones. Available from: [Link]

  • Organic Chemistry Portal. β-enamino ester synthesis by amination. Available from: [Link]

  • ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds. Available from: [Link]

  • ResearchGate. The synthesis of pyrimidine ring from some enaminone derivatives. Available from: [Link]

  • MDPI. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Available from: [Link]

  • ResearchGate. A brief review on synthesis & applications of -enamino carbonyl compounds. Available from: [Link]

  • PMC. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. Available from: [Link]

  • Google Patents. Solution of polypyrrolidone in aqueous formic acid and method of preparing same.
  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • Organic Chemistry Portal. Enamine, enamide synthesis. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Available from: [Link]

  • RSC Publishing. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Available from: [Link]

  • Semantic Scholar. IBX mediated reaction of β-enamino esters with allylic alcohols: a one pot metal free domino approach to functionalized pyridines. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

  • YouTube. Pyrimidine Synthesis and Salvage Pathway. Available from: [Link]

  • ResearchGate. A brief review on synthesis & applications of β-enamino carbonyl compounds. Available from: [Link]

  • MDPI. Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier. Available from: [Link]

  • ACG Publications. A brief review on synthesis & applications of β-enamino carbonyl compounds. Available from: [Link]

  • PubChem. (E)-2-cyano-3-[4-(dimethylamino)phenyl]acrylic acid [2-(4-acetamidoanilino)-2-keto-1-methyl-ethyl] ester. Available from: [Link]

  • Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. Available from: [Link]

  • Scribd. Chemists: Protic Solvent Reaction | PDF. Available from: [Link]

  • RSC Publishing. Recent progress in the chemistry of β-aminoketones. Available from: [Link]

  • PubChem. Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. Available from: [Link]

  • Google Patents. Boronic ester and acid compounds.
  • Qpip. Examples of opposition/validity/novelty search case studies (based on the mock exams). Available from: [Link]

Sources

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